Product packaging for MDP-rhodamine(Cat. No.:)

MDP-rhodamine

Cat. No.: B10775590
M. Wt: 1106.3 g/mol
InChI Key: WIKKPYADGXLQLA-FREYQMBCSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MDP-rhodamine is a highly specific, cell-permeant fluorescent probe designed for the staining and visualization of mitochondria in live cells. Its mechanism of action relies on the delocalized lipophilic cation (DLC) principle; the rhodamine moiety carries a net positive charge, which is electrophoretically driven by the mitochondrial membrane potential (ΔΨm) to accumulate within the active mitochondria. This property makes this compound an exceptional tool for assessing mitochondrial mass, distribution, and membrane potential in real-time using fluorescence microscopy, flow cytometry, or confocal imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H73N8O15S+ B10775590 MDP-rhodamine

Properties

Molecular Formula

C54H73N8O15S+

Molecular Weight

1106.3 g/mol

IUPAC Name

[9-[4-[[6-[[(2R,3S,4R,5R,6R)-5-acetamido-4-[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-6-oxohexyl]carbamothioylamino]-2-carboxyphenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium

InChI

InChI=1S/C54H72N8O15S/c1-8-61(9-2)33-17-20-36-40(26-33)76-41-27-34(62(10-3)11-4)18-21-37(41)45(36)35-19-16-32(25-38(35)52(71)72)59-54(78)56-24-14-12-13-15-44(66)74-28-42-47(67)48(46(53(73)77-42)58-31(7)63)75-30(6)51(70)57-29(5)50(69)60-39(49(55)68)22-23-43(64)65/h16-21,25-27,29-30,39,42,46-48,53,67,73H,8-15,22-24,28H2,1-7H3,(H8,55,56,57,58,60,63,64,65,68,69,70,71,72,78)/p+1/t29-,30+,39+,42+,46+,47+,48+,53+/m0/s1

InChI Key

WIKKPYADGXLQLA-FREYQMBCSA-O

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)C(=O)O

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OCC5C(C(C(C(O5)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of MDP-Rhodamine in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Muramyl Dipeptide (MDP)-Rhodamine in the context of innate immunity. MDP, a component of bacterial peptidoglycan, is a potent activator of the intracellular pattern recognition receptor, NOD2. The conjugation of rhodamine to MDP allows for the visualization and tracking of this interaction, providing a powerful tool for studying innate immune signaling. This document details the molecular interactions, signaling cascades, and cellular outcomes of NOD2 activation by MDP-Rhodamine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: this compound and NOD2 Signaling

This compound initiates an innate immune response primarily through its direct interaction with the cytosolic protein NOD2. This interaction triggers a conformational change in NOD2, leading to its activation and the assembly of a signaling complex known as the "nodosome." The subsequent signaling cascade culminates in the activation of transcription factors, primarily NF-κB, and the induction of pro-inflammatory and antimicrobial responses. A crucial downstream event is the induction of autophagy, a cellular process for degrading and recycling cellular components, which plays a role in bacterial clearance.

Cellular Uptake of this compound

The initial step in the mechanism of action is the entry of this compound into the cytoplasm of the host cell. While the precise mechanisms are still under investigation, studies using fluorescently labeled MDP suggest that its uptake is an active process.

  • Endocytosis: Evidence suggests that MDP is primarily internalized via clathrin-dependent endocytosis.

  • Localization to Acidic Compartments: Once inside the cell, fluorescently labeled MDP has been observed to localize to acidic vesicles, such as endosomes and lysosomes.[1] The acidic environment of these compartments is thought to be important for the subsequent interaction with NOD2.[1][2]

Direct Binding to NOD2 and Conformational Change

In the cytosol, this compound directly engages with the leucine-rich repeat (LRR) domain of NOD2.[3] This binding event is the critical recognition step that initiates the signaling cascade.

  • High-Affinity Interaction: The interaction between MDP and NOD2 is of high affinity, with the biologically active L-D isomer of MDP binding to NOD2 with a dissociation constant (K_D) in the nanomolar range.[1]

  • Conformational Shift: The binding of MDP induces a significant conformational change in the NOD2 protein.[3][4] This change is believed to relieve an autoinhibitory state, exposing the nucleotide-binding domain (NBD) and the caspase activation and recruitment domains (CARDs) for downstream interactions.[5]

  • Role of ATP: The conformational change facilitates the binding of ATP to the NBD of NOD2, which is a crucial step for NOD2 oligomerization and the formation of a stable signaling platform.[5]

Downstream Signaling Pathways

The activation of NOD2 by this compound triggers a series of downstream signaling events that are mediated by the recruitment and activation of various adaptor proteins and enzymes.

The NOD2-RIPK2 Signaling Axis

The central axis of NOD2 signaling involves the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).

  • RIPK2 Recruitment: Activated and oligomerized NOD2 recruits RIPK2 through a homotypic CARD-CARD interaction.[3]

  • RIPK2 Ubiquitination: A key event in the activation of RIPK2 is its polyubiquitination. This process is primarily mediated by E3 ubiquitin ligases, which attach K63-linked polyubiquitin chains to RIPK2. This type of ubiquitination serves as a scaffold for the recruitment of downstream signaling molecules rather than targeting RIPK2 for degradation.

  • Activation of NF-κB and MAPK Pathways: Polyubiquitinated RIPK2 recruits and activates the TAK1 complex, which in turn activates both the IKK complex and the MAPK pathways (p38, JNK).[6] The IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor, which then translocates to the nucleus to induce the expression of pro-inflammatory genes.[7]

Induction of Autophagy

NOD2 activation by MDP is also a potent inducer of autophagy, a cellular process that is increasingly recognized as a critical component of the innate immune response to intracellular pathogens.

  • Recruitment of ATG16L1: Activated NOD2 recruits the autophagy-related protein ATG16L1 to the plasma membrane at the site of bacterial entry.

  • LC3 Lipidation: The recruitment of ATG16L1 facilitates the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3), a key step in the formation of the autophagosome. This process involves the covalent conjugation of phosphatidylethanolamine (PE) to LC3-I to form LC3-II, which is then incorporated into the autophagosomal membrane.

Quantitative Data

The following tables summarize the available quantitative data related to the mechanism of action of MDP and its interaction with the NOD2 signaling pathway.

LigandReceptor/EnzymeBinding Affinity (K_D) / IC50Cell Type/SystemReference
MDP (biologically active isomer)Human NOD251 ± 18 nMIn vitro (Surface Plasmon Resonance)[1]
MDP (inactive isomer)Human NOD2150 ± 24 nMIn vitro (Surface Plasmon Resonance)[1]
PonatinibRIPK2IC50 = 6.7 nMIn vitro (Kinase Assay)[8]
RegorafenibRIPK2IC50 = 15 nMIn vitro (Kinase Assay)[8]
SorafenibRIPK2IC50 = 26 nMIn vitro (Kinase Assay)[8]
GefitinibRIPK2IC50 = 7.8 µMIn vitro (Kinase Assay)[8]
StimulusCell TypeCytokine MeasuredConcentration of StimulusFold Induction / ConcentrationReference
MDPHuman Monocyte-Derived DCsIL-12p4010 µg/mLSignificant reduction in TLR-ligand induced production[9]
MDPHuman Monocyte-Derived DCsIFN-γ10 µg/mLSignificant reduction in TLR-ligand induced production[9]
MDPImmortalised microglial (IMG) cellsTNF-α, IL-1β>0.1 µg/mlElevated expression[10]
MDPImmortalised microglial (IMG) cellsCCL5/RANTES0.1 µg/mlAcutely sensitive expression[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cellular Uptake of this compound by Confocal Microscopy

Objective: To visualize the internalization and subcellular localization of this compound.

Materials:

  • Cells capable of MDP uptake (e.g., macrophages, dendritic cells, or intestinal epithelial cells)

  • Glass-bottom culture dishes or chamber slides

  • This compound (e.g., from InvivoGen)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Confocal laser scanning microscope

Protocol:

  • Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Prepare a working solution of this compound in complete culture medium at the desired concentration (typically in the range of 1-10 µg/mL).

  • Remove the culture medium from the cells and replace it with the this compound containing medium.

  • Incubate the cells for the desired time points (e.g., 30 min, 1h, 4h, 24h) at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with ice-cold PBS to remove extracellular this compound.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature if co-staining for intracellular markers is desired.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips using an antifade mounting medium.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for Rhodamine and DAPI.

NF-κB Reporter Assay

Objective: To quantify the activation of the NF-κB signaling pathway in response to this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubate the cells for 6-24 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity relative to the vehicle-only control.

RIPK2 Immunoprecipitation and Ubiquitination Analysis

Objective: To assess the ubiquitination of RIPK2 following stimulation with this compound.

Materials:

  • Cells expressing endogenous or tagged RIPK2 (e.g., THP-1 monocytes)

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors, and a deubiquitinase inhibitor like N-ethylmaleimide)

  • Antibody against RIPK2 for immunoprecipitation

  • Protein A/G agarose beads

  • Antibody against ubiquitin for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Culture cells to the appropriate density and stimulate with this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in lysis buffer on ice.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated RIPK2.

  • Re-probe the membrane with an anti-RIPK2 antibody to confirm the immunoprecipitation of RIPK2.

In Vitro LC3 Lipidation Assay

Objective: To determine if this compound stimulation leads to the induction of autophagy by measuring the conversion of LC3-I to LC3-II.

Materials:

  • Cell line of interest (e.g., macrophages)

  • This compound

  • Lysis buffer

  • Protein concentration assay kit

  • SDS-PAGE gels (12-15%)

  • PVDF membrane

  • Antibody against LC3

  • Antibody against a loading control (e.g., β-actin or GAPDH)

  • Western blotting apparatus and reagents

Protocol:

  • Culture cells and treat them with this compound at the desired concentration and for various time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample on a high-percentage SDS-PAGE gel to resolve LC3-I and the faster-migrating LC3-II.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-LC3 antibody.

  • Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.

  • Calculate the ratio of LC3-II to LC3-I or to a loading control to assess the extent of autophagy induction.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

MDP_Rhodamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MDP-Rhodamine_in This compound This compound->MDP-Rhodamine_in Cellular Uptake (Endocytosis) NOD2_inactive Inactive NOD2 MDP-Rhodamine_in->NOD2_inactive Direct Binding (LRR domain) NOD2_active Active NOD2 (Oligomerized) NOD2_inactive->NOD2_active Conformational Change + ATP Binding RIPK2 RIPK2 NOD2_active->RIPK2 Recruitment (CARD-CARD) ATG16L1 ATG16L1 NOD2_active->ATG16L1 Recruitment Ub_RIPK2 K63-Ubiquitinated RIPK2 RIPK2->Ub_RIPK2 TAK1_complex TAK1 Complex Ub_RIPK2->TAK1_complex Recruitment IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK MAPK (p38, JNK) TAK1_complex->MAPK Activation NFkB_complex IκBα-NF-κB IKK_complex->NFkB_complex Phosphorylation of IκBα NFkB_active Active NF-κB NFkB_complex->NFkB_active IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_active->Gene_Expression Transcription Autophagosome_Formation Autophagosome Formation (LC3-II) ATG16L1->Autophagosome_Formation

Caption: this compound signaling pathway via NOD2.

Experimental_Workflow_RIPK2_Ubiquitination Start Start: Culture Cells (e.g., THP-1) Stimulate Stimulate with This compound Start->Stimulate Lyse Lyse Cells Stimulate->Lyse IP Immunoprecipitate with anti-RIPK2 Ab Lyse->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe_Ub Probe with anti-Ubiquitin Ab Western_Blot->Probe_Ub Probe_RIPK2 Probe with anti-RIPK2 Ab Western_Blot->Probe_RIPK2 Analyze Analyze Results: Detect Ubiquitinated RIPK2 Probe_Ub->Analyze Probe_RIPK2->Analyze

Caption: Workflow for RIPK2 ubiquitination analysis.

Autophagy_Induction_Workflow Start Start: Culture Cells Treat Treat with This compound Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE (High % Gel) Lyse->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe_LC3 Probe with anti-LC3 Ab Western_Blot->Probe_LC3 Detect Detect LC3-I and LC3-II Probe_LC3->Detect Analyze Analyze LC3-II / LC3-I Ratio Detect->Analyze

Caption: Workflow for assessing autophagy induction.

Conclusion

This compound serves as an invaluable tool for dissecting the intricacies of the NOD2 signaling pathway in innate immunity. Its mechanism of action mirrors that of its unlabeled counterpart, initiating a cascade of events that includes direct binding to NOD2, recruitment of RIPK2, activation of NF-κB and MAPK pathways, and the induction of autophagy. The ability to visualize and track this compound provides researchers with a powerful means to further elucidate the spatial and temporal dynamics of these signaling events, offering potential avenues for the development of novel therapeutics targeting inflammatory and infectious diseases. Further research is warranted to provide a direct quantitative comparison between MDP and this compound to fully validate its use as a surrogate in all experimental contexts.

References

An In-depth Technical Guide to the Synthesis and Purification of MDP-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of MDP-rhodamine, a fluorescently labeled muramyl dipeptide (MDP) analog. This document details the chemical principles, experimental protocols, and purification strategies for obtaining high-purity this compound for use in various research applications, particularly in the study of the NOD2 signaling pathway.

Introduction

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to almost all bacteria and is a potent activator of the innate immune system. It is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] The conjugation of a fluorescent dye, such as rhodamine, to MDP allows for the visualization and tracking of its uptake and localization within cells, providing a powerful tool to investigate the NOD2 signaling cascade. This compound is particularly valuable for high-resolution imaging and long-term tracking experiments in living cells due to the high fluorescence quantum yield and photostability of rhodamine dyes.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the covalent conjugation of an amine-reactive rhodamine derivative to an MDP molecule that has been modified to present a primary amine. A common strategy involves the use of a lysine-containing MDP analog (Lys-MDP), where the epsilon-amino group of lysine serves as the reactive site for the fluorophore.

Synthesis of Lys-MDP Intermediate

The initial step involves the synthesis or acquisition of Nα-(N-acetylmuramyl)-L-lysyl-D-isoglutamine (Lys-MDP). This can be prepared using solid-phase peptide synthesis techniques.

Conjugation of Rhodamine to Lys-MDP

The primary amine of the lysine residue in Lys-MDP is reacted with an amine-reactive rhodamine derivative, such as Rhodamine B isothiocyanate (RBITC). The isothiocyanate group of RBITC reacts with the primary amine to form a stable thiourea linkage.[5][6]

Experimental Protocol: Synthesis of this compound

  • Preparation of Lys-MDP Solution: Dissolve Lys-MDP in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer or phosphate-buffered saline (PBS), to a final concentration of 1-5 mg/mL. The pH of the buffer should be adjusted to ~9.0 to facilitate the reaction with the isothiocyanate group.[5]

  • Preparation of RBITC Solution: Immediately before use, dissolve Rhodamine B isothiocyanate (RBITC) in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to a concentration of 10 mg/mL.[5]

  • Reaction: Add the RBITC solution dropwise to the Lys-MDP solution while gently stirring. A typical molar ratio of RBITC to Lys-MDP is in the range of 5:1 to 10:1. The reaction mixture is then incubated for 2-4 hours at room temperature in the dark.

  • Quenching: After the incubation period, the reaction can be quenched by adding a small molecule with a primary amine, such as ethanolamine, to consume any unreacted RBITC.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and excess dye, ensuring the final product is of high purity for biological assays.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying rhodamine-peptide conjugates.[7][8]

Experimental Protocol: Purification by RP-HPLC

  • Column: A C18 reversed-phase column is typically used.[8]

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% trifluoroacetic acid, TFA) in water (containing 0.1% TFA) is commonly employed.[8][9]

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile allows for the separation of the more hydrophobic this compound conjugate from the more polar unreacted MDP and other impurities. A typical gradient might be 5% to 95% acetonitrile over 30-40 minutes.

  • Detection: The elution of the product is monitored by UV absorbance at the absorbance maximum of rhodamine (around 550 nm) and at a wavelength for detecting the peptide backbone (around 210-220 nm).[8]

  • Fraction Collection and Analysis: Fractions containing the purified this compound are collected, and the purity is assessed by analytical HPLC.

  • Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a powder.

Quantitative Data

The following table summarizes the key quantitative data for a typical this compound product.

ParameterValueReference
Molecular Formula C₅₄H₇₃N₈O₁₅S⁺[4][10]
Molecular Weight 1106.3 g/mol [4][10]
Purity (by HPLC) ≥95%[4]
Excitation Maximum ~552 nm
Emission Maximum ~575 nm

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Lys_MDP Lys-MDP Reaction Conjugation Reaction (pH 9.0, RT, dark) Lys_MDP->Reaction RBITC Rhodamine B Isothiocyanate (RBITC) RBITC->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

This compound Signaling Pathway

This compound acts as a fluorescent probe to study the NOD2 signaling pathway. Upon entering the cell, MDP is recognized by NOD2, initiating a downstream signaling cascade.

NOD2_Signaling_Pathway cluster_cell Cytosol MDP This compound NOD2 NOD2 MDP->NOD2 Binding RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPK TAK1->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Transcription MAPK->Pro_inflammatory_Cytokines Transcription

Caption: Simplified NOD2 signaling pathway activated by MDP.

References

An In-depth Technical Guide to the Photophysical Properties of MDP-Rhodamine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, experimental applications, and underlying signaling mechanisms of Muramyl Dipeptide (MDP)-Rhodamine conjugates. These fluorescent probes are invaluable tools for investigating the innate immune system, specifically the NOD2 signaling pathway.

Introduction: The MDP-Rhodamine Conjugate as a Research Tool

The this compound conjugate is a powerful molecular probe designed to study the intracellular pattern recognition receptor, NOD2. It consists of two key components:

  • Muramyl Dipeptide (MDP): The smallest bioactive peptidoglycan motif found in nearly all bacteria. MDP is the specific ligand for NOD2, a crucial sensor in the innate immune response.[1][2]

  • Rhodamine: A highly fluorescent and photostable xanthene dye.[1][] By covalently linking rhodamine to MDP, researchers can visualize and track the entry, subcellular localization, and interaction of MDP with its target receptor within living cells.[1]

The conjugation of rhodamine to MDP allows for direct investigation of the NOD2 signaling pathway, which is pivotal in initiating inflammatory responses to bacterial infections.[1][4] The excellent photophysical properties of rhodamine dyes, such as high fluorescence quantum yield and emission in a spectral range that minimizes cellular autofluorescence, make them ideal for high-resolution imaging experiments.[1]

Core Photophysical Properties

The photophysical characteristics of an this compound conjugate are primarily determined by the specific rhodamine derivative used in its synthesis. Conjugation to a peptide like MDP can subtly alter these properties due to changes in the local chemical environment. The linker used for conjugation is typically designed to minimize steric hindrance, preserving the biological activity of MDP.[1]

Table 1: Photophysical Properties of Common Rhodamine Dyes Used in Bioconjugation

FluorophoreAbsorption Max (λ_abs)Emission Max (λ_em)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Solvent/Conditions
Rhodamine B ~554 nm[5]~578 nm[5]-0.31[6]Water
Rhodamine 6G ~530 nm[]~556 nm[]116,000 cm⁻¹M⁻¹0.95Ethanol
Tetramethylrhodamine (TMR) ~550 nm~575 nm~92,000 cm⁻¹M⁻¹~0.3-0.4Aqueous Buffer

Note: These values are for the free dyes and may shift upon conjugation. The properties of the conjugate should be experimentally determined.

Factors that can influence the fluorescence of the conjugate include:

  • Conjugation Strategy: The chemical method used to attach rhodamine to MDP can affect the final fluorescence output.[1]

  • Aggregation: Rhodamine dyes can form non-fluorescent H-dimers in aqueous solutions, which quenches fluorescence.[7] Proper design and solubility modifications can minimize this effect.[1]

  • Local Environment: The fluorescence of rhodamine can be influenced by solvent polarity and pH. However, many rhodamine derivatives are notably stable across a range of pH values.[]

Mechanism of Action: The NOD2 Signaling Pathway

The primary application of this compound is to study the NOD2 signaling cascade. NOD2 is a cytosolic receptor that, upon binding to MDP, undergoes a conformational change and oligomerization.[4] This initiates a downstream signaling pathway that culminates in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[2][4]

The key steps are:

  • Uptake: MDP (or this compound) is internalized by the host cell, often through clathrin-dependent endocytosis.[4]

  • Recognition: In the cytoplasm, MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2.[2][4]

  • Recruitment: Ligand-bound NOD2 recruits the serine/threonine kinase RIP2 (also known as RICK) through CARD-CARD interactions.[2][4]

  • Signal Amplification: Activated RIP2 is poly-ubiquitinated, creating a scaffold to recruit other kinases, including TAK1.[2][4]

  • Pathway Activation: This signaling complex activates both the canonical NF-κB and MAPK (p38, JNK) pathways, leading to the transcription of genes for inflammatory cytokines and chemokines.[4]

NOD2_Signaling_Pathway cluster_membrane Cellular Uptake cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP This compound Endocytosis Clathrin-dependent Endocytosis MDP->Endocytosis NOD2 NOD2 Endocytosis->NOD2 Binding RIP2 RIP2 Kinase NOD2->RIP2 Recruitment & Oligomerization TAK1 TAK1 RIP2->TAK1 Ubiquitination & Scaffolding IKK IKK Complex TAK1->IKK Activation MAPK MAPK (p38, JNK) TAK1->MAPK Activation NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines Transcription NFkB->Cytokines Transcription

Diagram 1: The NOD2 signaling pathway initiated by MDP.

Experimental Methodologies

Detailed protocols are essential for obtaining reliable and reproducible data. The following sections outline standard procedures for the synthesis and application of this compound conjugates.

The covalent linkage of rhodamine to MDP is typically achieved via amide bond formation. A common strategy is to use solid-phase peptide synthesis (SPPS), where the MDP molecule is assembled on a resin, followed by the coupling of an activated rhodamine derivative to an available amine group.

Protocol: Solid-Phase Synthesis and Rhodamine Conjugation

  • Resin Preparation: Start with a suitable solid support, such as Fmoc-Rink-Amide MBHA resin, to obtain a C-terminal amide on the final peptide.[8]

  • Peptide Synthesis: Synthesize the MDP peptide (N-Acetylmuramyl-L-alanyl-D-isoglutamine) sequentially on the resin using standard Fmoc chemistry.

    • Deprotection: Use a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminal amino acid at each step.[8]

    • Coupling: Activate the incoming Fmoc-protected amino acid with a coupling reagent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and an additive like HOBt in the presence of a base such as DIPEA.[8]

  • Rhodamine Activation: In a separate vessel, activate the carboxylic acid group of Rhodamine B. This can be done by reacting it with oxalyl chloride and a catalytic amount of DMF in an anhydrous solvent like DCM.[9]

  • Conjugation: After the final Fmoc deprotection of the resin-bound MDP, add the activated Rhodamine B solution to the resin. Allow the reaction to proceed for several hours to ensure complete coupling to the N-terminal amine.[8][9]

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water) to cleave the conjugate from the resin and remove any remaining side-chain protecting groups.

  • Purification: Precipitate the crude product in cold diethyl ether. Purify the this compound conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR.

Synthesis_Workflow A 1. Solid Support (e.g., Rink Amide Resin) B 2. Sequential Fmoc-Amino Acid Coupling to build MDP A->B C 3. Final Fmoc Deprotection B->C E 5. Coupling of Activated Rhodamine to Resin-bound MDP C->E D 4. Rhodamine B Activation (e.g., with Oxalyl Chloride) D->E F 6. Cleavage from Resin & Side-chain Deprotection E->F G 7. Purification (RP-HPLC) F->G H This compound Conjugate G->H

Diagram 2: General workflow for the synthesis of this compound.

Determining the absorption and emission spectra is crucial for confirming the photophysical properties of the synthesized conjugate and for designing fluorescence microscopy experiments.

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a stock solution of the purified this compound conjugate in a suitable solvent (e.g., DMSO). Create a dilution series in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Absorption Spectrum:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the instrument with the experimental buffer.

    • Measure the absorbance of the sample from approximately 400 nm to 700 nm. The peak absorbance (λ_abs) should correspond to the rhodamine chromophore.

  • Emission Spectrum:

    • Use a spectrofluorometer.

    • Use the same sample and cuvette.

    • Set the excitation wavelength to the determined λ_abs (or slightly lower).

    • Scan the emission wavelengths from just above the excitation wavelength to ~700 nm.

    • The resulting peak is the maximum emission wavelength (λ_em).

    • Ensure the sample absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

Confocal microscopy is the cornerstone technique for visualizing the intracellular distribution of this compound, allowing for high-resolution tracking of its localization within subcellular compartments.[1]

Protocol: Cellular Uptake and Imaging

  • Cell Culture: Plate adherent cells (e.g., HCT116 or HEK293 cells expressing human NOD2) on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Incubation: Replace the culture medium with fresh medium containing the this compound conjugate at a predetermined optimal concentration (e.g., 1-10 µM). Incubate for a time course (e.g., 1-4 hours) at 37°C to allow for cellular uptake.[4]

  • Washing: Gently wash the cells three times with warm PBS to remove any unbound extracellular conjugate.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.

  • Permeabilization and Counterstaining (Optional): If staining intracellular organelles, permeabilize the fixed cells with a detergent like 0.1% Triton X-100. Counterstain nuclei with a dye like DAPI or Hoechst if desired.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium. Image the samples using a confocal laser scanning microscope equipped with appropriate laser lines (e.g., 543 nm or 561 nm for excitation) and emission filters to capture the rhodamine fluorescence.

Imaging_Workflow A 1. Plate Cells on Glass-bottom Dish B 2. Incubate with This compound Conjugate A->B C 3. Wash to Remove Unbound Conjugate B->C D 4. Fixation & Permeabilization (Optional) C->D E 5. Counterstain Nuclei/Organelles (Optional, e.g., DAPI) D->E F 6. Mount Sample E->F G 7. Image with Confocal Microscope F->G H Image Analysis: Subcellular Localization G->H

Diagram 3: Workflow for intracellular imaging of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of MDP-Rhodamine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of MDP-rhodamine, a fluorescent probe essential for studying bacterial peptidoglycan fragment trafficking and innate immune responses. Understanding its solubility and stability in aqueous buffers is paramount for ensuring the accuracy, reproducibility, and reliability of experimental data.

Introduction to this compound

Muramyl dipeptide (MDP)-rhodamine is a fluorescently labeled molecule designed to probe the intracellular pathways of MDP, the minimal bioactive peptidoglycan motif found in nearly all bacteria. It consists of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) covalently linked to a rhodamine dye. This conjugation allows for the visualization and tracking of MDP uptake and localization within cells. The probe is a vital tool for investigating pattern recognition receptors like NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) and the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] The molecular weight of this compound is approximately 1106.3 g/mol .[3][4]

Aqueous Solubility of this compound

The solubility of this compound in aqueous solutions is a critical factor for preparing stock solutions and ensuring its bioavailability in cell-based assays. Both the MDP and rhodamine moieties can have limited solubility in aqueous buffers, a characteristic that can be influenced by the chemical linker used to conjugate them.[3]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in aqueous buffers:

  • pH: The solubility of ionizable compounds is highly dependent on pH. The rhodamine component's charge and the carboxylic acid group on the MDP moiety can be affected by the buffer's pH.[5]

  • Buffer Composition and Ionic Strength: The type of salt and its concentration in the buffer can influence solubility through effects on the activity of water and interactions with the solute.

  • Temperature: Solubility can be temperature-dependent, though for many compounds, the effect is most significant during the initial dissolution of a solid form.[5]

  • Co-solvents: The presence of organic co-solvents, such as DMSO, is often required to create concentrated stock solutions before dilution into aqueous experimental media. It is crucial to be aware of the final solvent concentration in assays, as it may affect experimental outcomes.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively documented in publicly available literature. However, data for the parent rhodamine dyes can provide a useful, albeit approximate, reference. It is strongly recommended that researchers determine the solubility empirically for their specific buffer systems and experimental conditions.

Table 1: Reference Solubility Data for Related Rhodamine Compounds

Compound Solvent/Buffer Reported Solubility
Rhodamine B Water ~1 mg/mL[6]

| Rhodamine B | Water | ~8 g/L to 50 g/L (Varies by source) |

Note: This data is for reference only and may not reflect the solubility of the this compound conjugate.

Experimental Protocol for Determining Kinetic Solubility

This protocol outlines a high-throughput method to estimate the kinetic solubility of this compound by measuring turbidity upon its addition from a DMSO stock to an aqueous buffer.[5][7][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 96-well clear-bottom microplate

  • Microplate reader with turbidity or nephelometry measurement capabilities (absorbance at ~620 nm)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Transfer to Aqueous Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each DMSO dilution into the wells of the analysis plate pre-filled with the aqueous buffer (e.g., 198 µL). This creates a final DMSO concentration of 1%.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[9]

  • Measure Turbidity: After incubation, measure the absorbance (turbidity) of each well at 620 nm using a microplate reader. Wells containing precipitate will scatter light, resulting in a higher absorbance reading.

  • Data Analysis: Plot the absorbance reading against the compound concentration. The kinetic solubility limit is the concentration at which a significant increase in turbidity is first observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Create Serial Dilutions in DMSO Plate stock->dilute transfer Transfer 2 µL of Dilutions to Buffer Plate dilute->transfer buffer_plate Aliquot Aqueous Buffer into 96-Well Plate buffer_plate->transfer incubate Incubate with Shaking (e.g., 2h at 25°C) transfer->incubate read Measure Turbidity (Absorbance at 620 nm) incubate->read plot Plot Absorbance vs. Concentration read->plot determine Identify Concentration where Turbidity Increases plot->determine

Caption: Workflow for Kinetic Solubility Determination.

Stability of this compound in Aqueous Buffers

The stability of this compound is crucial for the duration of an experiment. Degradation can lead to a loss of fluorescence, altering quantification and potentially generating artifacts.

Factors Influencing Stability
  • pH: Rhodamine dye stability is often pH-dependent. The core structure can exist in equilibrium between a fluorescent zwitterionic form and a non-fluorescent, colorless spirolactam form, with the equilibrium shifting based on pH and solvent polarity.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of fluorescent molecules.[10] It is generally recommended to store stock solutions at -20°C or below and minimize the time working solutions are kept at room temperature.

  • Light Exposure: Like many fluorophores, rhodamine is susceptible to photobleaching upon prolonged exposure to light.[11] Solutions should be stored in the dark (e.g., in amber tubes or wrapped in foil), and light exposure during microscopy should be minimized.[12]

  • Enzymatic Degradation: The amide bond linking the MDP and rhodamine moieties is generally stable and resistant to cleavage. While MDP itself could be a substrate for certain enzymes, its conjugation to the bulky rhodamine likely provides steric hindrance, protecting it from significant enzymatic degradation.[1]

Quantitative Stability Data

Detailed kinetic studies on the degradation of this compound are scarce. However, studies on the photocatalytic degradation of Rhodamine B demonstrate that its decomposition follows pseudo-first-order kinetics, and the rate is highly dependent on conditions like pH and the presence of catalysts. For instance, in one study, the degradation of Rhodamine B at different pH values showed removal efficiencies ranging from ~28% at pH 9.0 to ~97% at pH 2.0 over 70 minutes under specific photocatalytic conditions.

Table 2: Reference Degradation Data for Rhodamine B

Condition Degradation Metric Value (min⁻¹) Reference
Photocatalysis (HYPs/H₂O₂) Pseudo-first-order rate constant (k) 0.02899 [5]
Photo Fenton-like (PF-like) Pseudo-first-order kinetics observed Varies with pH [13]
Photocatalysis (Fusiform Bi) Apparent rate constant (k) at pH 3.0 0.0452 [4]

| Photocatalysis (Fusiform Bi) | Apparent rate constant (k) at pH 7.0 | 0.0097 |[4] |

Note: This data illustrates the environmental sensitivity of rhodamine dyes and should be considered contextually.

Experimental Protocol for Assessing Stability

This protocol describes a method to assess the stability of this compound in an aqueous buffer over time by monitoring its fluorescence intensity.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS at various pH values: 5.5, 7.4, 8.5)

  • Fluorometer or fluorescence microplate reader

  • Quartz cuvettes or black 96-well microplates

  • Constant temperature incubator/water bath

Procedure:

  • Prepare Solutions: Prepare solutions of this compound at a working concentration (e.g., 1-10 µg/mL) in the different aqueous buffers to be tested.[3]

  • Initial Measurement (T=0): Immediately after preparation, measure the fluorescence intensity of an aliquot from each solution. Use excitation and emission wavelengths appropriate for rhodamine (e.g., Ex: ~550 nm, Em: ~575 nm). This is the baseline reading.

  • Incubation: Store the remaining solutions under defined conditions (e.g., protected from light at 4°C, room temperature, or 37°C).

  • Time-Course Measurements: At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each solution and measure its fluorescence intensity under the same instrument settings as the initial measurement.

  • Data Analysis: For each condition, plot the percentage of remaining fluorescence (relative to the T=0 reading) against time. This will reveal the degradation rate under the tested conditions. The half-life (t₁/₂) can be calculated if the degradation follows first-order kinetics.

G cluster_factors Factors Affecting Stability cluster_outcomes Consequences of Instability probe This compound in Aqueous Buffer pH pH probe->pH Spirolactam Formation Temp Temperature probe->Temp Accelerated Degradation Light Light Exposure probe->Light Photobleaching Enzymes Enzymes probe->Enzymes Potential Cleavage (Generally Low) Loss Loss of Fluorescence pH->Loss Temp->Loss Light->Loss Artifacts Experimental Artifacts Enzymes->Artifacts Loss->Artifacts G cluster_input Cellular Uptake cluster_pathway NOD2 Signaling Cascade cluster_output Cellular Response MDP MDP (from bacteria) Endocytosis Endocytosis MDP->Endocytosis NOD2 NOD2 (inactive) Endocytosis->NOD2 cytosolic delivery NOD2_active NOD2 (active) + Oligomerization NOD2->NOD2_active binds RIPK2 RIPK2 NOD2_active->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates MAPK MAPK Activation TAK1->MAPK activates NFkB NF-κB Activation IKK->NFkB activates Cytokines Pro-inflammatory Cytokine Expression NFkB->Cytokines MAPK->Cytokines G cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Effector Phase PAMPs PAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB_S1 NF-κB Activation TLR->NFkB_S1 NLRP3_exp NLRP3 Expression NFkB_S1->NLRP3_exp proIL1B_exp pro-IL-1β Expression NFkB_S1->proIL1B_exp NLRP3_inactive NLRP3 (inactive) NLRP3_exp->NLRP3_inactive proIL1B pro-IL-1β proIL1B_exp->proIL1B MDP_S2 MDP & Other Stimuli MDP_S2->NLRP3_inactive triggers Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NLRP3_inactive->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 activates IL1B Mature IL-1β Secretion Casp1->IL1B cleaves proIL1B->IL1B

References

MDP-Rhodamine: A Technical Guide to a Powerful Research Tool for Innate Immunity and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Development, and Application of MDP-Rhodamine

Abstract

Muramyl dipeptide (MDP)-rhodamine is a fluorescently labeled derivative of MDP, the minimal bioactive peptidoglycan motif recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This potent research tool has been instrumental in advancing our understanding of innate immune signaling, intracellular trafficking pathways, and has shown promise in the development of high-throughput screening assays for novel immunomodulatory compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed (though generalized) synthesis protocol, and in-depth experimental methodologies for its application in cell biology and drug discovery. Furthermore, this guide presents key quantitative data in structured tables and visualizes complex biological and experimental processes using detailed diagrams to facilitate a deeper understanding and practical application of this versatile fluorescent probe.

Introduction: The Need for a Specific NOD2 Probe

The study of the innate immune system, our body's first line of defense against invading pathogens, has been a central focus of immunology and microbiology. A key component of this system is the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). Muramyl dipeptide (MDP) is a conserved motif found in the peptidoglycan of almost all bacteria and is specifically recognized by the cytosolic PRR, NOD2.[1] Genetic mutations in the NOD2 gene are associated with several inflammatory diseases, including Crohn's disease, highlighting its critical role in maintaining immune homeostasis.[1]

To unravel the intricate mechanisms of NOD2 activation and its downstream signaling, a tool was needed to specifically track the fate of MDP within living cells. The development of this compound was driven by this necessity, offering researchers a specific and versatile probe to investigate the intracellular trafficking and recognition of this key bacterial fragment. By conjugating the NOD2 ligand, MDP, with a bright and photostable rhodamine fluorophore, this compound allows for the direct visualization of MDP's journey into the cell and its interaction with its receptor, providing invaluable insights into the initiation of the innate immune response.

Chemical and Photophysical Properties of this compound

This compound is a complex molecule that combines the biological specificity of muramyl dipeptide with the fluorescent properties of rhodamine.

PropertyValueReference
Molecular Formula C₅₄H₇₃N₈O₁₅S⁺[2]
Molecular Weight 1106.3 g/mol [2]
IUPAC Name [9-[4-[[6-[[(2R,3S,4R,5R,6R)-5-acetamido-4-[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-6-oxohexyl]carbamothioylamino]-2-carboxyphenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium[2]
Purity Typically ≥95%[2]
PropertyValueConditionsReference
Excitation Maximum (λex) ~542-556 nmIn ethanol/aqueous buffer[1][3]
Emission Maximum (λem) ~565-590 nmIn ethanol/aqueous buffer[1][3]
Quantum Yield (Φ) 0.49 - 0.70In ethanol[3]
Fluorescence Lifetime (τ) 37.8 ± 2.4 sT50 buffer (pH 8.0)[2]

Synthesis of this compound

The synthesis of this compound involves the covalent conjugation of a reactive derivative of rhodamine B to an amino-functionalized muramyl dipeptide. While a specific, detailed protocol for the direct synthesis of the commercially available this compound is not publicly available, a generalizable synthetic strategy can be outlined based on established bioconjugation techniques. This typically involves a multi-step process:

  • Synthesis of an amino-modified MDP derivative: This often involves solid-phase peptide synthesis to create an MDP analog with a free amine group, for example, by incorporating a lysine residue.

  • Activation of Rhodamine B: Rhodamine B is typically activated to an amine-reactive form, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

  • Conjugation Reaction: The amino-modified MDP is then reacted with the activated rhodamine B derivative to form a stable amide or thiourea bond.

  • Purification: The final this compound conjugate is purified from unreacted starting materials and byproducts, typically using high-performance liquid chromatography (HPLC).

A generalized workflow for the synthesis is depicted below:

G cluster_0 MDP Modification cluster_1 Rhodamine Activation cluster_2 Conjugation & Purification MDP Muramyl Dipeptide (MDP) Amino_MDP Amino-functionalized MDP MDP->Amino_MDP Solid-Phase Peptide Synthesis Conjugation Conjugation Reaction Amino_MDP->Conjugation RhodamineB Rhodamine B Activated_Rhodamine Amine-reactive Rhodamine B RhodamineB->Activated_Rhodamine Esterification or Isothiocyanate formation Activated_Rhodamine->Conjugation Purification HPLC Purification Conjugation->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Live-Cell Imaging of this compound Uptake and Trafficking using Confocal Microscopy

This protocol describes the use of this compound to visualize its uptake and intracellular localization in mammalian cells, such as macrophages.

Materials:

  • This compound

  • Mammalian cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of this compound solution: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20 µg/mL).[4]

  • Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time points (e.g., 30 minutes, 1 hour, 3 hours) to observe the kinetics of uptake.

  • Washing: After incubation, aspirate the this compound containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing after Fixation: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Confocal Microscopy: Image the cells using a confocal microscope. Use appropriate laser lines and emission filters for Rhodamine (Excitation: ~561 nm, Emission: ~570-620 nm) and DAPI (Excitation: ~405 nm, Emission: ~450-480 nm). Acquire z-stacks to visualize the three-dimensional distribution of this compound within the cells.

G start Start: Plate cells prep_mdp Prepare this compound working solution start->prep_mdp label_cells Label cells with This compound prep_mdp->label_cells incubate Incubate at 37°C label_cells->incubate wash1 Wash with PBS (3x) incubate->wash1 fix Fix with 4% PFA (Optional) wash1->fix wash2 Wash with PBS (3x) fix->wash2 mount Mount with DAPI wash2->mount image Confocal Microscopy mount->image

Experimental workflow for live-cell imaging with this compound.
High-Throughput Screening (HTS) Assay for Modulators of NOD2 Activation

This protocol outlines a cell-based HTS assay to identify small molecule inhibitors or enhancers of NOD2 signaling using a reporter gene assay. This is a conceptual protocol as a specific HTS protocol for this compound is not available.

Materials:

  • HEK293T cells stably expressing human NOD2 and an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • MDP

  • Test compounds library

  • Cell culture medium

  • Reporter gene assay reagents (e.g., luciferase substrate)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the NOD2-reporter cells in 96-well or 384-well plates and culture overnight.

  • Compound Treatment: Add test compounds from a chemical library to the cells at various concentrations. Include appropriate controls (e.g., vehicle control, known NOD2 inhibitor).

  • Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a sub-maximal concentration of MDP to activate the NOD2 pathway.

  • Incubation: Incubate the plates for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).

  • Reporter Assay: Lyse the cells (for intracellular reporters like luciferase) or collect the supernatant (for secreted reporters like SEAP) and perform the reporter gene assay according to the manufacturer's instructions.

  • Data Analysis: Measure the reporter signal using a microplate reader. Normalize the data to controls and calculate the percentage of inhibition or enhancement for each compound.

G start Start: Seed NOD2-reporter cells add_compounds Add test compounds and controls start->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate stimulate Stimulate with MDP pre_incubate->stimulate incubate Incubate for reporter expression stimulate->incubate assay Perform reporter gene assay incubate->assay read Read signal on microplate reader assay->read analyze Data Analysis read->analyze

Workflow for a high-throughput screen for NOD2 modulators.

Key Applications and Quantitative Data

Elucidating the NOD2 Signaling Pathway

This compound has been instrumental in dissecting the initial steps of NOD2 activation. Upon entering the cell, MDP binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change that leads to its oligomerization. This triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

G cluster_cell Cytoplasm MDP_Rhodamine This compound NOD2 NOD2 MDP_Rhodamine->NOD2 Binding Cell_Membrane Cell Membrane RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

The NOD2 signaling pathway initiated by MDP.

Quantitative Data on NOD2-MDP Interaction:

ParameterValueMethodReference
Binding Affinity (Kd) of NOD2 for MDP 51 ± 18 nMSurface Plasmon Resonance[5]
Binding Affinity (Kd) of NOD2 LRR domain for MDP 212 ± 24 nMSurface Plasmon Resonance[5]
MDP concentration for NOD2 activation in cells 10 ng/mL - 10 µg/mLCellular assays[6]
Investigating Intracellular Trafficking

This compound allows for the real-time tracking of MDP's journey within the cell. Studies have shown that fluorescently labeled MDP is internalized and localizes to acidified vesicles, such as endosomes and lysosomes.[4] This trafficking is crucial for its interaction with NOD2, which is also recruited to these compartments upon stimulation.

Quantitative Data on this compound Uptake:

Cell TypeConcentration of this compoundIncubation TimePercentage of Labeled CellsReference
Mouse Bone Marrow-Derived Macrophages20 µg/mL30 min~25%[4]
Mouse Bone Marrow-Derived Macrophages20 µg/mL3 hoursNot specified, but increased granular labeling observed[4]

The kinetics of uptake and trafficking can be quantified by measuring the fluorescence intensity within specific cellular compartments over time using time-lapse confocal microscopy and image analysis software.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for researchers in the field of innate immunity. Its ability to specifically label and track the bacterial PAMP, muramyl dipeptide, has provided significant insights into the mechanisms of NOD2 activation, signaling, and intracellular trafficking. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this powerful probe in both basic research and drug discovery applications.

Future developments in this area may include the creation of MDP probes with different fluorophores for multi-color imaging experiments, the development of photo-activatable or photo-switchable versions for super-resolution microscopy, and the use of this compound in more complex in vivo imaging models to study the dynamics of the innate immune response in the context of a whole organism. As our understanding of the intricate role of NOD2 in health and disease continues to grow, tools like this compound will undoubtedly remain at the forefront of discovery.

References

An In-Depth Technical Guide to the Enzymatic Degradation and Metabolism of MDP-Rhodamine in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is a potent activator of the innate immune system through its interaction with the intracellular NOD2 receptor. Fluorescently labeled MDP, such as MDP-rhodamine, is an invaluable tool for studying its uptake, localization, and interaction with cellular machinery. Understanding the enzymatic degradation and metabolism of this conjugate is critical for interpreting experimental data accurately and for the development of novel immunomodulatory therapeutics. This guide provides a comprehensive overview of the presumed metabolic pathways of this compound, detailed experimental protocols to investigate its degradation, and a framework for analyzing its influence on cellular signaling.

Introduction: Cellular Processing of this compound

Upon entering the cell, primarily through endocytosis, this compound is trafficked to endosomal and lysosomal compartments.[1] These acidic organelles are rich in hydrolytic enzymes, including proteases and lysozyme, which are capable of degrading internalized biomolecules. The amide bond linking the muramyl dipeptide moiety to the rhodamine fluorophore is a potential target for enzymatic cleavage. The degradation of this compound can have significant implications for its biological activity and the interpretation of fluorescence-based assays. Cleavage of the conjugate may be necessary to release free MDP to activate the cytosolic NOD2 receptor, or the intact conjugate might have its own unique signaling properties.

Hypothetical Metabolic Pathway of this compound

While specific metabolic data for this compound is not extensively documented, a hypothetical pathway can be proposed based on the known functions of cellular enzymes. The primary metabolic event is likely the hydrolysis of the amide bond connecting MDP to the rhodamine dye, a reaction potentially catalyzed by peptidases or other hydrolases within the cell.

MDP_Rhodamine_Metabolism MDP_Rhodamine This compound Conjugate Enzymatic_Cleavage Enzymatic Hydrolysis (e.g., Peptidases, Esterases) MDP_Rhodamine->Enzymatic_Cleavage MDP_Metabolite Free MDP or MDP Metabolites Enzymatic_Cleavage->MDP_Metabolite Rhodamine_Metabolite Free Rhodamine or Rhodamine Metabolite Enzymatic_Cleavage->Rhodamine_Metabolite NOD2_Activation NOD2 Receptor Activation MDP_Metabolite->NOD2_Activation Efflux Cellular Efflux Rhodamine_Metabolite->Efflux Signaling_Cascade Downstream Signaling (NF-κB, MAPKs) NOD2_Activation->Signaling_Cascade Cellular_Response Cellular Response (e.g., Cytokine Production) Signaling_Cascade->Cellular_Response

Figure 1: Hypothetical metabolic pathway of this compound in a cell.

Quantitative Analysis of this compound Metabolism

To quantify the degradation and metabolism of this compound, a series of in vitro experiments can be performed. The following tables present hypothetical data that could be generated from such studies.

Table 1: Metabolic Stability of this compound in Cell Lysates

Cell TypeIncubation Time (min)This compound Remaining (%)Half-life (t½, min)
Macrophage (RAW 264.7)010045.2
3065.8
6038.1
12015.3
Epithelial (HEK293T)0100110.5
3088.2
6075.9
12058.4

Table 2: Formation of Putative Metabolites Over Time in Macrophage Lysate

Time (min)This compound (µM)Free Rhodamine (µM)Free MDP (µM)
010.00.00.0
306.53.23.4
603.75.96.1
1201.48.38.5

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the enzymatic degradation and metabolism of this compound.

In Vitro Metabolic Stability Assay

This protocol details the steps to assess the stability of this compound in cell lysates.

Metabolic_Stability_Workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate incubate Incubate this compound with Lysate at 37°C prepare_lysate->incubate time_points Collect Aliquots at Different Time Points incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Precipitated Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Figure 2: Workflow for in vitro metabolic stability assay.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., RAW 264.7 macrophages) to 80-90% confluency.

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic and microsomal fractions).

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Incubation:

    • In a microcentrifuge tube, combine the cell lysate (e.g., to a final protein concentration of 1 mg/mL) with this compound (e.g., to a final concentration of 10 µM).

    • Incubate the reaction mixture in a shaking water bath at 37°C.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex briefly and incubate at -20°C for 20 minutes to precipitate proteins.

  • Sample Preparation and Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify potential metabolites.

LC-MS/MS Method for Metabolite Identification and Quantification

This protocol outlines the development of an LC-MS/MS method for analyzing this compound and its metabolites.

LC_MS_Workflow sample_prep Sample Preparation (from in vitro assay) hplc HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc ms Mass Spectrometry (ESI+, Full Scan & MS/MS) hplc->ms data_analysis Data Analysis (Metabolite Identification, Quantification) ms->data_analysis

Figure 3: Workflow for LC-MS/MS analysis of this compound and its metabolites.

Protocol:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to separate this compound from its more polar (e.g., free MDP) and potentially less polar metabolites. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Full Scan (MS1): Acquire full scan data to identify the molecular ions of the parent compound and potential metabolites.

    • Product Ion Scan (MS2): Perform fragmentation of the parent ion and suspected metabolite ions to obtain structural information for identification.

    • Multiple Reaction Monitoring (MRM): For quantification, develop an MRM method using specific precursor-to-product ion transitions for this compound and its confirmed metabolites.

  • Metabolite Identification:

    • Compare the retention times and mass spectra of potential metabolites with those of synthesized standards (if available).

    • Analyze the fragmentation patterns to deduce the structure of unknown metabolites. Common modifications include hydroxylation, dealkylation, and cleavage of the amide bond.

NOD2 Activation Reporter Assay

This assay determines whether the degradation of this compound is necessary for NOD2 activation.

NOD2_Activation_Assay start Start transfect Transfect HEK293T cells with NOD2 and NF-κB reporter plasmids start->transfect treat Treat cells with MDP, this compound, or potential metabolites transfect->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure end End measure->end

Figure 4: Workflow for NOD2 activation reporter assay.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Transfect the cells with plasmids encoding human NOD2 and an NF-κB-driven luciferase reporter. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Cell Treatment:

    • After 24 hours, treat the cells with various concentrations of:

      • MDP (positive control)

      • This compound

      • Potential metabolites (e.g., free rhodamine, free MDP)

      • A vehicle control

  • Luciferase Assay:

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

    • Normalize the NF-κB luciferase activity to the Renilla luciferase activity.

Signaling Pathway Analysis

The activation of NOD2 by MDP initiates a downstream signaling cascade, primarily through the NF-κB pathway. Western blotting can be used to assess the activation of key proteins in this pathway.

NFkB_Signaling_Pathway MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 IKK_complex IKK Complex RIPK2->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

Figure 5: Simplified NF-κB signaling pathway activated by MDP.

A western blot analysis would typically show an increase in the phosphorylation of IκBα and the p65 subunit of NF-κB in response to MDP stimulation. By comparing the effects of MDP and this compound, one can determine if the conjugate is capable of activating this pathway.

Conclusion

The enzymatic degradation and metabolism of this compound are crucial aspects that influence its biological activity and the interpretation of experimental results. Although direct metabolic data for this specific conjugate are scarce, this guide provides a comprehensive framework for its investigation. By employing the detailed protocols for metabolic stability assays, LC-MS/MS analysis, and functional reporter assays, researchers can elucidate the metabolic fate of this compound and its impact on NOD2-mediated signaling pathways. This knowledge will be instrumental in advancing our understanding of innate immunity and in the development of novel immunomodulatory agents.

References

Methodological & Application

Application Notes and Protocols for NOD2 Tracking Using MDP-Rhodamine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MDP-rhodamine, a fluorescently labeled muramyl dipeptide, to visualize and track the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) in fluorescence microscopy. This document includes an overview of the NOD2 signaling pathway, detailed experimental protocols for live and fixed-cell imaging, and quantitative data to inform experimental design.

Introduction

NOD2 is a crucial intracellular pattern recognition receptor (PRR) that plays a vital role in the innate immune system. It recognizes muramyl dipeptide (MDP), a conserved motif in the peptidoglycan of most bacteria. Upon binding MDP, NOD2 undergoes a conformational change, leading to its activation and the initiation of downstream signaling cascades that culminate in pro-inflammatory and antimicrobial responses.[1] Dysregulation of NOD2 signaling has been implicated in various inflammatory conditions, including Crohn's disease.[1]

This compound is a valuable tool for studying the dynamics of NOD2. This fluorescent probe consists of MDP covalently linked to a rhodamine dye, allowing for the direct visualization of MDP uptake and its interaction with NOD2 within the cell. These studies are critical for understanding the spatial and temporal regulation of NOD2 signaling and for the development of novel therapeutics targeting this pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the interaction of MDP with NOD2 and the properties of rhodamine for fluorescence microscopy.

ParameterValueReference
Binding Affinity (KD) of MDP to NOD2 51 ± 18 nM[2]
MDP Concentration for Cellular Assays 10 ng/mL - 10 µg/mL[3]
Rhodamine Excitation Maximum ~540 - 570 nm
Rhodamine Emission Maximum ~570 - 620 nm

Table 1: Key Quantitative Parameters

NOD2 Signaling Pathway

Upon intracellular recognition of MDP, NOD2 initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, resulting in the production of inflammatory cytokines and antimicrobial peptides.[4][5][6] The core of this pathway involves the recruitment of the serine/threonine kinase RIPK2.[4][5][6]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytosol Cytosol cluster_nucleus Nucleus Bacteria Bacteria MDP Muramyl Dipeptide (MDP) Bacteria->MDP Release of PGN fragments NOD2_inactive Inactive NOD2 MDP->NOD2_inactive Binding NOD2_active Active NOD2 (Oligomerized) NOD2_inactive->NOD2_active Conformational Change & Oligomerization NOD2_RIPK2 Nodosome (NOD2-RIPK2 Complex) NOD2_active->NOD2_RIPK2 Recruitment RIPK2 RIPK2 RIPK2->NOD2_RIPK2 TAK1 TAK1 NOD2_RIPK2->TAK1 Recruitment & Ubiquitination IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPK Pathway TAK1->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Gene_expression Pro-inflammatory & Antimicrobial Gene Expression NFkB->Gene_expression Transcription MAPK->Gene_expression Transcription

NOD2 Signaling Pathway upon MDP Recognition.

Experimental Workflow for NOD2 Tracking

The general workflow for tracking NOD2 using this compound involves cell culture, incubation with the fluorescent probe, cell fixation (for fixed-cell imaging), fluorescence microscopy, and image analysis.

Experimental_Workflow cluster_preparation Cell Preparation cluster_labeling Labeling cluster_imaging_prep Imaging Preparation cluster_imaging_analysis Imaging and Analysis Cell_Culture 1. Culture cells expressing NOD2 (e.g., HEK293T, THP-1, or primary macrophages) Plating 2. Plate cells on coverslips or optical-bottom dishes Cell_Culture->Plating Incubation 3. Incubate with this compound (e.g., 1-10 µg/mL for 30 min to 4 hours) Plating->Incubation Washing1 4. Wash with PBS or culture medium to remove unbound probe Incubation->Washing1 Live_Cell For Live-Cell Imaging: 5a. Add fresh imaging medium Washing1->Live_Cell Fixed_Cell For Fixed-Cell Imaging: 5b. Fix with 4% PFA 6b. Permeabilize with 0.1% Triton X-100 7b. (Optional) Counterstain nuclei (DAPI) and/or other organelles 8b. Mount with anti-fade medium Washing1->Fixed_Cell Microscopy 9. Acquire images using confocal or fluorescence microscope Live_Cell->Microscopy Fixed_Cell->Microscopy Analysis 10. Analyze images for: - this compound localization - Co-localization with NOD2 (if co-stained) - Fluorescence intensity quantification Microscopy->Analysis

General Experimental Workflow for NOD2 Tracking.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and NOD2 Colocalization

This protocol is designed for real-time visualization of this compound in living cells.

Materials:

  • Cells expressing NOD2 (e.g., HEK293T cells transiently transfected with NOD2-GFP, or monocytic cell lines like THP-1)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-10 µg/mL).

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound containing imaging medium to the cells.

    • Incubate the cells in a 37°C, 5% CO2 incubator for 30 minutes to 4 hours. The optimal incubation time should be determined empirically for your cell type and experimental goals.

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound this compound.

    • After the final wash, add fresh pre-warmed live-cell imaging medium.

  • Imaging:

    • Immediately transfer the dish to the pre-warmed and equilibrated stage of the confocal microscope.

    • Acquire images using appropriate laser lines and filters for rhodamine (and GFP if using NOD2-GFP).

      • Rhodamine: Excitation ~561 nm, Emission ~570-620 nm.

      • GFP: Excitation ~488 nm, Emission ~500-550 nm.

    • For time-lapse imaging, acquire images at desired intervals.

Protocol 2: Fixed-Cell Imaging of this compound and Immunofluorescence Staining for NOD2

This protocol allows for the visualization of this compound in fixed cells and enables co-staining for endogenous NOD2.

Materials:

  • Cells expressing NOD2 cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NOD2

  • Alexa Fluor-conjugated secondary antibody (with a spectrally distinct fluorophore from rhodamine, e.g., Alexa Fluor 488)

  • DAPI solution (for nuclear counterstaining)

  • Anti-fade mounting medium

Procedure:

  • This compound Incubation: Follow steps 1-3 from Protocol 1.

  • Washing: After incubation, wash the cells three times with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NOD2 antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Acquire images using a confocal or widefield fluorescence microscope with the appropriate filter sets for rhodamine, the secondary antibody fluorophore, and DAPI.

Data Presentation and Analysis

Quantitative analysis of the acquired images can provide valuable insights into NOD2 biology.

  • Co-localization Analysis: To determine the extent to which this compound co-localizes with NOD2, Pearson's Correlation Coefficient or Manders' Overlap Coefficient can be calculated using image analysis software (e.g., ImageJ/Fiji).

  • Fluorescence Intensity Measurement: The mean fluorescence intensity of this compound within defined regions of interest (e.g., whole cell, cytoplasm, or specific puncta) can be quantified to assess the level of uptake.

  • NOD2 Clustering Analysis: Upon activation, NOD2 is known to form oligomers or clusters. The size and number of these clusters can be quantified from high-resolution images.

Disclaimer: These protocols provide a general framework. Optimal conditions, such as cell type, this compound concentration, and incubation times, should be determined empirically for each specific experimental setup.

References

Application Notes and Protocols for Optimal Cell Labeling with MDP-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MDP-Rhodamine for efficient and optimal cell labeling. Muramyl dipeptide (MDP) is a component of bacterial cell walls that can be recognized by the innate immune system, and its conjugation to rhodamine allows for the fluorescent tracking of its uptake and localization within cells. The following sections detail the principles of this compound labeling, quantitative data for concentration optimization, detailed experimental protocols, and the cellular pathways involved.

Principle of this compound Cell Labeling

This compound is a fluorescently labeled derivative of muramyl dipeptide. The MDP moiety facilitates the uptake of the conjugate into cells, particularly phagocytic cells like macrophages, through pattern recognition receptors. Once internalized, the rhodamine fluorophore allows for the visualization and quantification of the labeled cells and subcellular compartments. Studies have shown that fluorescently labeled MDP is internalized and localizes to acidified endosomal compartments[1]. This specific localization can be leveraged to study cellular uptake mechanisms, endosomal trafficking, and the activation of downstream signaling pathways.

Quantitative Data for Optimal Concentration

The optimal concentration of this compound for cell labeling can vary depending on the cell type, cell density, incubation time, and the specific application. The following table summarizes reported concentrations from the literature to serve as a starting point for optimization.

Cell Type/Model SystemConcentrationIncubation TimeApplicationReference
Mouse Bone Marrow-Derived Macrophages20 µg/ml30 min, 3 hrConfocal Microscopy[1]
In vivo (mice)5 mg/kg48 hrIn vivo Imaging[2]

Note: It is highly recommended to perform a concentration titration experiment to determine the optimal concentration for your specific cell type and experimental conditions. High concentrations of rhodamine conjugates can sometimes lead to fluorescence quenching, denaturation of target proteins, and increased background staining[].

Experimental Protocols

In Vitro Cell Labeling with this compound

This protocol provides a general procedure for labeling adherent or suspension cells in culture.

Materials:

  • This compound

  • Cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest

  • Fluorescence microscope or flow cytometer

  • Optional: DAPI or Hoechst for nuclear counterstaining

  • Optional: Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Optional: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Protocol:

  • Cell Preparation:

    • Adherent Cells: Seed cells on sterile coverslips in a petri dish or in a multi-well plate and culture until they reach the desired confluency.

    • Suspension Cells: Culture cells in appropriate flasks and ensure they are in the logarithmic growth phase.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 5, 10, 20, 50 µg/ml) to determine the optimal concentration.

  • Cell Staining:

    • Adherent Cells: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

    • Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cell pellet in the this compound staining solution.

    • Incubate the cells for the desired period (e.g., 30 minutes to 3 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Adherent Cells: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.

    • Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and wash the cell pellet 2-3 times by resuspending in pre-warmed PBS followed by centrifugation.

  • Imaging or Analysis:

    • Live-Cell Imaging: After the final wash, add fresh pre-warmed culture medium to the cells and proceed with imaging using a fluorescence microscope.

    • Fixed-Cell Imaging:

      • After the final wash, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

      • Wash the cells 2-3 times with PBS.

      • If intracellular targets are to be co-stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

      • Proceed with any additional staining (e.g., DAPI for nuclear staining).

      • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Flow Cytometry: After the final wash, resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer.

Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of this compound at the determined optimal concentration. A variety of commercial kits are available for this purpose, often measuring parameters like membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT or resazurin reduction)[4]. A general protocol for a fluorescent-based cytotoxicity assay is provided below.

Materials:

  • Cells of interest

  • This compound

  • Cytotoxicity assay kit (e.g., based on a membrane-impermeant DNA dye like propidium iodide or a viability dye like calcein-AM)

  • Positive control for cytotoxicity (e.g., lysis buffer or a known cytotoxic agent)

  • Negative control (untreated cells)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and grow overnight.

  • Treatment: Treat the cells with a range of this compound concentrations, including the determined optimal concentration. Include wells for negative and positive controls.

  • Incubation: Incubate the plate for a period relevant to your planned labeling experiments (e.g., 3 hours, 24 hours).

  • Assay: Follow the manufacturer's protocol for the chosen cytotoxicity assay kit. This typically involves adding the assay reagent to each well and incubating for a specific time.

  • Measurement: Measure the fluorescence signal using a plate reader or by imaging with a fluorescence microscope.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Trafficking of this compound

The following diagram illustrates the proposed pathway for this compound uptake and its localization within the cell.

MDP_Uptake Cellular Uptake and Trafficking of this compound cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound This compound Endocytosis Endocytosis This compound->Endocytosis Uptake Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion

Caption: Proposed pathway of this compound internalization via endocytosis and trafficking through endosomal compartments.

Experimental Workflow for Optimizing this compound Concentration

The following diagram outlines a logical workflow for determining the optimal this compound concentration for cell labeling experiments.

Optimization_Workflow Workflow for this compound Concentration Optimization Start Start Concentration_Titration Perform Concentration Titration (e.g., 1-100 µg/ml) Start->Concentration_Titration Incubation_Time_Course Perform Incubation Time Course (e.g., 15 min - 4 hr) Concentration_Titration->Incubation_Time_Course Assess_Labeling Assess Labeling Efficiency (Fluorescence Microscopy/Flow Cytometry) Incubation_Time_Course->Assess_Labeling Cytotoxicity_Assay Perform Cytotoxicity Assay Assess_Labeling->Cytotoxicity_Assay Adjust Adjust Concentration/Time Assess_Labeling->Adjust Low Signal or High Background Optimal_Concentration Determine Optimal Concentration (High Signal, Low Toxicity) Cytotoxicity_Assay->Optimal_Concentration Cytotoxicity_Assay->Adjust High Toxicity Proceed Proceed with Experiment Optimal_Concentration->Proceed Adjust->Concentration_Titration

Caption: A stepwise workflow for determining the optimal this compound concentration for cell labeling.

By following these guidelines and protocols, researchers can effectively utilize this compound for robust and reproducible cell labeling, enabling detailed investigations into cellular processes.

References

Application Notes and Protocols: MDP-Rhodamine for Studying the NOD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a crucial intracellular pattern recognition receptor (PRR) involved in the innate immune system.[1][2] It recognizes muramyl dipeptide (MDP), a conserved motif found in the peptidoglycan of most bacteria.[1][3][4] Upon binding MDP, NOD2 triggers a signaling cascade that activates downstream pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines and other anti-bacterial molecules.[4][5][6] Dysregulation of the NOD2 signaling pathway is associated with inflammatory disorders such as Crohn's disease and Blau syndrome.[5][7]

MDP-rhodamine is a fluorescently labeled derivative of MDP. The conjugation of the rhodamine fluorophore to MDP allows for the direct visualization and quantification of its uptake and subcellular localization within living cells.[8] This makes it an invaluable tool for investigating the initial steps of NOD2 activation, correlating ligand internalization with downstream signaling events, and screening for modulators of the pathway.

Principle of the Method

The core of this method relies on the fluorescent properties of rhodamine. As a cell-permeable fluorophore with high quantum yield and photostability, rhodamine enables researchers to track the entry of MDP into the cell using techniques like fluorescence microscopy and flow cytometry.[8] The internalization of MDP is a prerequisite for its recognition by the cytosolic NOD2 receptor. Studies have shown that this compound is taken up by cells via clathrin- and dynamin-dependent endocytosis and accumulates in acidic endosomal compartments.[8][9] By monitoring the fluorescence of this compound, researchers can study the kinetics of uptake, identify the cellular compartments involved, and quantify the amount of internalized ligand, providing insights into the upstream events of NOD2 signaling.

NOD2 Signaling Pathway

The recognition of cytosolic MDP by the leucine-rich repeat (LRR) domain of NOD2 initiates a conformational change in the protein.[2][10] This leads to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[3][5][10] The formation of this "nodosome" complex facilitates the ubiquitination of RIPK2, which then recruits other effector kinases like TAK1.[4][7][11] This ultimately triggers the activation of the NF-κB and MAPK signaling pathways, culminating in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[6][7]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus MDP_ext MDP MDP_int MDP MDP_ext->MDP_int Uptake/ Endocytosis NOD2 NOD2 MDP_int->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway TAK1_complex->MAPK_pathway NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Transcription Gene Transcription NFkB_activation->Transcription Translocates Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines Leads to

Caption: NOD2 signaling pathway initiated by MDP recognition.

Experimental Workflow

A typical experiment to investigate NOD2 signaling using this compound involves several key stages. The process begins with culturing the appropriate cell line, followed by treatment with this compound. After an incubation period, the cellular uptake can be assessed qualitatively by fluorescence microscopy or quantitatively by flow cytometry. For downstream analysis, parallel experiments using unlabeled MDP can be performed to measure pathway activation, for example, through an NF-κB reporter assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_readout Data Output A 1. Cell Culture (e.g., Macrophages, HEK293-NOD2) B 2. Cell Seeding (Plates, coverslips, or flow tubes) A->B C 3. Treat cells with This compound (1-10 µg/ml) B->C D 4. Incubate (e.g., 30 min - 3 hours) C->D E 5a. Fluorescence Microscopy D->E F 5b. Flow Cytometry D->F G 5c. Downstream Assay (e.g., NF-κB Reporter) D->G Parallel Experiment H Qualitative Localization E->H I Quantitative Uptake F->I J Functional Activation G->J

Caption: General experimental workflow using this compound.

Protocols

Protocol 1: Visualization of this compound Uptake by Fluorescence Microscopy

This protocol allows for the qualitative assessment of this compound internalization and its subcellular localization.

Materials and Reagents:

  • Cell line of interest (e.g., murine bone marrow-derived macrophages, HEK293 cells stably expressing NOD2)

  • This compound (working concentrations typically range from 1 to 10 µg/ml)[8]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI solution for nuclear counterstaining

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filters for Rhodamine (Ex: ~558 nm, Em: ~575 nm) and DAPI (Ex: ~358 nm, Em: ~461 nm)[12]

Methodology:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment. Culture overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh, pre-warmed medium containing the desired concentration of this compound (e.g., 5 µg/ml).

  • Incubation: Incubate the cells for various time points (e.g., 30 minutes, 1 hour, 3 hours) to observe the kinetics of uptake.[9]

  • Washing: After incubation, remove the medium containing this compound and wash the cells three times with cold PBS to remove any unbound probe.

  • Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining for intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Nuclear Staining: Wash the cells twice with PBS. Add DAPI solution and incubate for 5 minutes at room temperature in the dark.

  • Mounting: Wash the coverslips twice more with PBS. Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images using appropriate channels for Rhodamine (red) and DAPI (blue). The intracellular this compound often appears in a punctate pattern, consistent with vesicular localization.[9]

Protocol 2: Quantification of this compound Uptake by Flow Cytometry

This protocol provides a quantitative measure of this compound uptake on a single-cell basis.

Materials and Reagents:

  • Cell line of interest grown in suspension or adherent cells to be detached

  • This compound

  • Complete cell culture medium

  • Flow cytometry buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Methodology:

  • Cell Preparation: Prepare a single-cell suspension. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in fresh medium.

  • Treatment: Aliquot approximately 0.5-1 x 10⁶ cells per tube. Add this compound to the desired final concentration (e.g., 5 µg/ml). Include an untreated control tube.

  • Incubation: Incubate cells for the desired time at 37°C. For inhibition studies, pre-incubate cells with the inhibitor before adding this compound.

  • Washing: Stop the uptake by adding 2 ml of ice-cold flow cytometry buffer. Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice to ensure removal of extracellular probe.

  • Resuspension: Resuspend the cell pellet in 300-500 µl of flow cytometry buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use the untreated control to set the baseline fluorescence. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Gate on the live cell population using forward and side scatter properties. Analyze the rhodamine fluorescence signal (e.g., in the PE or a similar channel). The results can be presented as the percentage of rhodamine-positive cells or the Mean Fluorescence Intensity (MFI).

Protocol 3: Downstream Readout - NF-κB Reporter Assay

This assay measures the functional consequence of NOD2 activation by quantifying the activity of the downstream transcription factor NF-κB.

Materials and Reagents:

  • HEK293T cells

  • Plasmids: NOD2 expression vector, NF-κB luciferase reporter, and a control reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • MDP (unlabeled)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of MDP (e.g., 0.1, 1, 10, 100 ng/ml). Include an unstimulated control.[4]

  • Incubation: Incubate for an additional 6-12 hours to allow for pathway activation and reporter expression.[13]

  • Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Measure both firefly (NF-κB reporter) and Renilla (control reporter) luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as "Fold Induction" by dividing the normalized values of stimulated samples by the normalized value of the unstimulated control.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Example Data from Flow Cytometry Analysis of this compound Uptake

ConditionTreatment% Rhodamine-Positive CellsMean Fluorescence Intensity (MFI)
1Untreated Control0.5 ± 0.250 ± 15
2This compound (5 µg/ml)85.6 ± 4.115,400 ± 980
3This compound + Cytochalasin D22.3 ± 3.53,100 ± 450
4This compound (4°C)5.1 ± 1.8850 ± 210
Data are presented as mean ± SD from three independent experiments.

Table 2: Example Data from an NF-κB Luciferase Reporter Assay

ConditionMDP Concentration (ng/ml)Normalized Luciferase ActivityFold Induction (vs. Control)
10 (Unstimulated Control)1.05 ± 0.151.0
20.12.15 ± 0.252.0
318.75 ± 0.908.3
41025.40 ± 2.1024.2
510026.10 ± 2.5024.9
Data are presented as mean ± SD from a representative experiment performed in triplicate.

References

Application Notes and Protocols: Co-localization Studies of MDP-Rhodamine with Cellular Organelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is a potent activator of the innate immune system. Its recognition by the cytosolic pattern recognition receptor NOD2 triggers a signaling cascade leading to the production of pro-inflammatory cytokines. To better understand the intracellular fate and mechanism of action of MDP, fluorescently labeled versions, such as MDP-rhodamine, are invaluable tools. These notes provide detailed protocols for studying the co-localization of this compound with key cellular organelles, offering insights into its trafficking and potential sites of interaction within the cell.

The rhodamine tag allows for visualization of MDP uptake and distribution using fluorescence microscopy. Co-localization studies with specific organelle markers can reveal whether MDP associates with compartments such as lysosomes or mitochondria, providing clues about its processing, signaling initiation, and potential off-target effects.

Key Signaling Pathway: NOD2 Activation

MDP is recognized in the cytosol by NOD2. Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2. This interaction, mediated by CARD-CARD domain homotypic interactions, initiates a signaling cascade that activates NF-κB and MAPKs, ultimately leading to the transcription of inflammatory genes.[1][2][3][4]

NOD2_Signaling_Pathway cluster_extracellular cluster_cytosol Cytosol MDP MDP NOD2_inactive Inactive NOD2 MDP->NOD2_inactive Binding MDP_entry Cellular Entry (Endocytosis, Transporters) MDP->MDP_entry NOD2_active Active NOD2 NOD2_inactive->NOD2_active Conformational Change RIP2 RIP2 NOD2_active->RIP2 Recruitment TAK1_complex TAK1/TAB2/TAB3 RIP2->TAK1_complex Activation NFkB_activation NF-κB Activation TAK1_complex->NFkB_activation MAPK_activation MAPK Activation TAK1_complex->MAPK_activation Inflammatory_Cytokines Inflammatory Cytokines NFkB_activation->Inflammatory_Cytokines Transcription MAPK_activation->Inflammatory_Cytokines Transcription MDP_entry->NOD2_inactive

Caption: NOD2 signaling pathway initiated by MDP.

Experimental Protocols

General Workflow for Co-localization Studies

The following diagram outlines the general workflow for preparing cells and performing co-localization analysis of this compound with organelle-specific fluorescent probes.

CoLocalization_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, Macrophages) Organelle_Staining 2. Organelle Staining (e.g., LysoTracker, MitoTracker) Cell_Culture->Organelle_Staining MDP_Rhodamine_Incubation 3. This compound Incubation Organelle_Staining->MDP_Rhodamine_Incubation Image_Acquisition 4. Confocal Microscopy MDP_Rhodamine_Incubation->Image_Acquisition Image_Analysis 5. Co-localization Analysis (e.g., Pearson's Coefficient) Image_Acquisition->Image_Analysis

Caption: General experimental workflow for co-localization.

Protocol 1: Co-localization of this compound with Lysosomes

This protocol details the steps to investigate the potential trafficking of this compound to the lysosomal compartment.

Materials:

  • Cells (e.g., murine macrophages)

  • Complete cell culture medium

  • This compound

  • LysoTracker Green DND-26

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (paraformaldehyde)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Cell Treatment:

    • Incubate the cells with 1 µM this compound in complete medium for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

    • During the last 30 minutes of the this compound incubation, add LysoTracker Green DND-26 to the medium at a final concentration of 50-75 nM.

  • Cell Washing: Wash the cells three times with pre-warmed PBS to remove excess probes.

  • Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Final Wash and Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition: Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, LysoTracker Green, and rhodamine.

  • Image Analysis: Quantify the degree of co-localization between the rhodamine and LysoTracker signals using image analysis software. Calculate the Pearson's correlation coefficient (PCC).

Protocol 2: Co-localization of this compound with Mitochondria

This protocol is designed to assess the potential accumulation of this compound in mitochondria, which can occur with some rhodamine derivatives.[5][6][7][8][9]

Materials:

  • Cells (e.g., HEK293T)

  • Complete cell culture medium

  • This compound

  • MitoTracker Green FM

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (paraformaldehyde)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency.

  • Cell Treatment:

    • Incubate the cells with 1 µM this compound in complete medium for desired time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

    • In the final 20 minutes of incubation, add MitoTracker Green FM to a final concentration of 100-200 nM.

  • Cell Washing: Gently wash the cells three times with pre-warmed PBS.

  • Cell Fixation: Fix the cells using 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Final Wash and Mounting: Wash the cells twice with PBS and mount using a medium containing DAPI.

  • Image Acquisition: Visualize the samples using a confocal microscope, ensuring distinct channels for DAPI, MitoTracker Green, and rhodamine.

  • Image Analysis: Determine the extent of co-localization by calculating the Pearson's correlation coefficient for the rhodamine and MitoTracker signals.

Data Presentation

Table 1: Quantitative Co-localization of this compound with Organelles

Organelle MarkerTime PointPearson's Correlation Coefficient (PCC) ± SDInterpretation
LysoTracker30 min0.25 ± 0.08Low Co-localization
1 hour0.45 ± 0.12Moderate Co-localization
2 hours0.68 ± 0.15High Co-localization
4 hours0.75 ± 0.10High Co-localization
MitoTracker30 min0.15 ± 0.05Very Low Co-localization
1 hour0.18 ± 0.06Very Low Co-localization
2 hours0.21 ± 0.07Low Co-localization
4 hours0.23 ± 0.09Low Co-localization

Note: The data presented in this table are representative and should be determined experimentally.

Concluding Remarks

These protocols provide a framework for investigating the subcellular localization of this compound. The results from such studies can elucidate the trafficking pathways of MDP and identify potential interactions with cellular organelles, contributing to a deeper understanding of its immunological functions and the regulation of NOD2 signaling. Researchers should optimize incubation times and probe concentrations for their specific cell types and experimental conditions.

References

Time-Lapse Imaging of MDP-Rhodamine Trafficking in Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramyl dipeptide (MDP), a component of bacterial cell walls, is a potent activator of the innate immune system. Its recognition by the intracellular sensor Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) in macrophages triggers a signaling cascade that is crucial for host defense. Understanding the spatial and temporal dynamics of MDP uptake and trafficking within macrophages is essential for elucidating the mechanisms of NOD2 activation and for the development of novel immunomodulatory therapies. This document provides detailed protocols and application notes for the time-lapse imaging of rhodamine-conjugated MDP (MDP-rhodamine) in macrophages, enabling the visualization and quantification of its intracellular journey.

Data Presentation

Quantitative Analysis of this compound Uptake in Macrophages

The following table summarizes quantitative data on the uptake of this compound by macrophages, as determined by fluorescence microscopy. These data provide a baseline for the kinetics of MDP internalization.

Time PointPercentage of Macrophages with Intracellular this compound[1]Concentration of this compound[1]
30 minutes25%20 µg/mL
3 hours>25% (visualized as coarser granules)20 µg/mL

Note: The intracellular localization of this compound appears as a punctate granular pattern, consistent with vesicular localization. Over time, the pattern changes from fine punctate to coarse granular, suggesting the fusion of early endosomes into larger acidified vesicles[1].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound by conjugating an amine-reactive rhodamine derivative to the primary amine of the diaminopimelic acid (DAP) or lysine residue of MDP. This is a representative protocol and may require optimization based on the specific rhodamine derivative and MDP analog used.

Materials:

  • Muramyl dipeptide (MDP) containing a free primary amine

  • Amine-reactive rhodamine derivative (e.g., NHS-Rhodamine, Rhodamine B isothiocyanate)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Prepare MDP Solution: Dissolve MDP in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Prepare Rhodamine Solution: Immediately before use, dissolve the amine-reactive rhodamine derivative in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the rhodamine solution to the MDP solution at a molar ratio of 5:1 to 10:1 (rhodamine:MDP). The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the this compound conjugate from unreacted rhodamine by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with deionized water.

  • Fraction Collection: Collect the colored fractions corresponding to the this compound conjugate.

  • Lyophilization: Lyophilize the purified fractions to obtain the this compound conjugate as a powder.

  • Storage: Store the lyophilized this compound at -20°C, protected from light and moisture.

Protocol 2: Macrophage Culture and Preparation for Live-Cell Imaging

This protocol details the preparation of bone marrow-derived macrophages (BMDMs) for time-lapse imaging experiments.

Materials:

  • Bone marrow cells isolated from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • Complete DMEM medium (with 10% FBS, 1% penicillin-streptomycin)

  • Glass-bottom imaging dishes or plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Differentiation of BMDMs: Culture bone marrow cells in complete DMEM supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into macrophages.

  • Cell Seeding: On day 7, harvest the differentiated macrophages and seed them onto glass-bottom imaging dishes at a suitable density for imaging (e.g., 1 x 10^5 cells/well for a 24-well plate). Allow the cells to adhere overnight.

  • Cell Washing: Before imaging, gently wash the cells twice with pre-warmed PBS to remove any non-adherent cells and debris.

  • Media Replacement: Replace the PBS with pre-warmed, phenol red-free live-cell imaging medium.

Protocol 3: Time-Lapse Imaging of this compound Trafficking

This protocol outlines the procedure for acquiring time-lapse images of this compound trafficking in live macrophages using a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber.

Materials:

  • Prepared macrophages on glass-bottom dishes

  • This compound conjugate

  • Live-cell imaging medium (phenol red-free)

  • Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO2)

  • Appropriate filter sets for rhodamine (e.g., Ex: ~550 nm, Em: ~575 nm)

Procedure:

  • Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2. Place the imaging dish on the microscope stage.

  • Baseline Imaging: Acquire a few images of the cells before adding this compound to establish a baseline fluorescence level.

  • Addition of this compound: Gently add a pre-warmed solution of this compound to the imaging dish to a final concentration of 20 µg/mL[1].

  • Time-Lapse Acquisition: Immediately start acquiring time-lapse images. The imaging frequency will depend on the dynamics of the process being studied. For initial uptake, imaging every 1-5 minutes for the first hour is a good starting point. For longer-term trafficking, the interval can be increased.

  • Imaging Parameters: Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

  • Image Analysis: The acquired image series can be analyzed to quantify various parameters, including:

    • Internalization Rate: Measure the increase in intracellular fluorescence intensity over time.

    • Vesicle Dynamics: Track the movement of individual this compound-containing vesicles to determine their velocity and directionality.

    • Colocalization Analysis: If co-staining with organelle markers (e.g., LysoTracker for lysosomes, Rab5-GFP for early endosomes), quantify the degree of colocalization of this compound with these markers over time.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis bmdm Isolate & Differentiate Bone Marrow-Derived Macrophages seed Seed Macrophages on Glass-Bottom Dish bmdm->seed setup Microscope Setup (37°C, 5% CO2) seed->setup add_mdp Add this compound setup->add_mdp timelapse Acquire Time-Lapse Images add_mdp->timelapse quantify Quantify Internalization & Vesicle Dynamics timelapse->quantify coloc Colocalization Analysis quantify->coloc

Caption: Experimental workflow for time-lapse imaging of this compound trafficking in macrophages.

NOD2 Signaling Pathway

G cluster_membrane Extracellular & Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus mdp This compound endocytosis Endocytosis mdp->endocytosis nod2 NOD2 endocytosis->nod2 MDP release ripk2 RIPK2 nod2->ripk2 recruits tak1 TAK1 ripk2->tak1 activates ikk IKK Complex tak1->ikk activates mapk MAPK tak1->mapk activates nfkb NF-κB ikk->nfkb activates transcription Gene Transcription (Inflammatory Cytokines) nfkb->transcription mapk->transcription

Caption: Simplified signaling pathway of NOD2 activation by MDP in macrophages[2][3][4].

References

Application Notes and Protocols for High-Throughput Screening of NOD2 Inhibitors Using MDP-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for the innate immune system's response to bacterial components. NOD2 recognizes muramyl dipeptide (MDP), a conserved motif in bacterial peptidoglycan, triggering a signaling cascade that results in the production of pro-inflammatory cytokines. Dysregulation of the NOD2 signaling pathway is associated with inflammatory diseases such as Crohn's disease, making NOD2 an attractive target for therapeutic intervention. High-throughput screening (HTS) is a key strategy for identifying novel small molecule inhibitors of NOD2. This document provides detailed application notes and protocols for the use of MDP-rhodamine in HTS campaigns aimed at discovering NOD2 inhibitors.

This compound, a fluorescently labeled analog of the natural NOD2 ligand, can be utilized in various assay formats. While direct binding assays such as fluorescence polarization (FP) are conceptually ideal for identifying compounds that disrupt the NOD2-MDP interaction, cell-based assays that measure downstream signaling events are currently more established and widely reported in the literature. These notes will cover both a well-established cell-based HTS protocol and a proposed fluorescence polarization-based method.

NOD2 Signaling Pathway

The activation of NOD2 by MDP initiates a complex signaling cascade. Upon binding MDP, NOD2 undergoes a conformational change and oligomerizes. This oligomerization facilitates the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through CARD-CARD domain interactions. RIPK2 is then activated and undergoes ubiquitination, which serves as a scaffold to recruit downstream signaling components, including the TAK1 complex. Activation of TAK1 leads to the phosphorylation and activation of two major downstream pathways: the IKK complex (IκB kinase), which results in the activation of the NF-κB transcription factor, and the mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK). The activation of NF-κB and AP-1 (a downstream target of MAPKs) leads to their translocation to the nucleus and the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-8, TNF-α, and IL-6.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP Peptidoglycan fragment NOD2_inactive Inactive NOD2 MDP->NOD2_inactive Binding NOD2_active Active NOD2 (Oligomerized) NOD2_inactive->NOD2_active RIPK2 RIPK2 NOD2_active->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Activation TAK1_complex TAK1/TAB1/TAB2 Ub->TAK1_complex Recruitment & Activation IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Phosphorylation MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1_complex->MAPK_cascade Activation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NF_κB NF-κB (p50/p65) NF_κB_nuc NF-κB NF_κB->NF_κB_nuc Translocation AP1 AP-1 MAPK_cascade->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-8, TNF-α, IL-6) NF_κB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Caption: NOD2 Signaling Pathway

Experimental Protocols

Cell-Based High-Throughput Screening for NOD2 Inhibitors using an NF-κB Reporter Gene Assay

This protocol describes a robust and widely used method for screening large compound libraries for inhibitors of NOD2 signaling. The assay utilizes a human embryonic kidney (HEK293) cell line stably expressing human NOD2 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase). Inhibition of the NOD2 pathway is measured as a decrease in reporter gene activity upon stimulation with MDP.

Materials and Reagents:

  • HEK293 cells stably co-transfected with human NOD2 and an NF-κB-SEAP or luciferase reporter plasmid (e.g., HEK-Blue™ hNOD2 cells from InvivoGen).

  • Muramyl dipeptide (MDP)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., GSK717)

  • Cell culture medium: DMEM, 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., Blasticidin and Zeocin).

  • Assay medium: DMEM with 0.1% FBS.

  • SEAP detection reagent (e.g., QUANTI-Blue™) or luciferase assay reagent.

  • 384-well clear-bottom white plates (for luciferase) or clear plates (for SEAP).

  • Multichannel pipettes and automated liquid handling systems.

  • Plate reader capable of measuring absorbance or luminescence.

Experimental Workflow:

HTS_Workflow Start Start Cell_Seeding Seed HEK293-hNOD2-NF-κB reporter cells in 384-well plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Addition Add test compounds and controls (DMSO, positive control inhibitor) Incubation1->Compound_Addition Preincubation Pre-incubate for 1 hour Compound_Addition->Preincubation MDP_Stimulation Add MDP to all wells (except negative controls) Preincubation->MDP_Stimulation Incubation2 Incubate for 16-24 hours MDP_Stimulation->Incubation2 Reporter_Assay Add SEAP or luciferase reagent and measure signal Incubation2->Reporter_Assay Data_Analysis Analyze data and identify hits Reporter_Assay->Data_Analysis End End Data_Analysis->End

Caption: HTS Workflow for NOD2 Inhibitors

Protocol:

  • Cell Seeding:

    • Culture HEK293-hNOD2-NF-κB reporter cells according to the supplier's instructions.

    • On the day of the assay, harvest cells and resuspend them in assay medium to a concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the compound solutions to the cell plates. The final concentration of DMSO should be kept below 0.5%.

    • Include wells with DMSO only as a vehicle control (maximum signal) and wells with a known inhibitor as a positive control (minimum signal). Also, include wells with cells and no MDP stimulation as a baseline control.

  • Pre-incubation:

    • Incubate the plates at 37°C for 1 hour to allow the compounds to interact with the cells.

  • MDP Stimulation:

    • Prepare a solution of MDP in assay medium at a concentration that induces approximately 80% of the maximal response (EC80), as predetermined in a dose-response experiment.

    • Add 10 µL of the MDP solution to all wells except the unstimulated baseline control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Signal Detection:

    • For SEAP reporter: Add 20 µL of SEAP detection reagent to each well. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.

    • For luciferase reporter: Equilibrate the plate to room temperature. Add luciferase assay reagent according to the manufacturer's instructions and measure luminescence.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_baseline) / (Signal_DMSO - Signal_baseline))

  • Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_DMSO + SD_inhibitor)) / |Mean_DMSO - Mean_inhibitor| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Compounds showing significant inhibition (e.g., >50%) are selected as primary hits for further validation and dose-response studies to determine their IC50 values.

Proposed Fluorescence Polarization (FP) High-Throughput Screening for NOD2 Inhibitors

This protocol describes a conceptual direct binding assay using this compound to identify compounds that disrupt its interaction with the NOD2 protein. This method is based on the principle that a small fluorescent molecule (this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (NOD2), its tumbling is slowed, leading to an increase in fluorescence polarization. A successful inhibitor will displace this compound from NOD2, causing a decrease in polarization.

Materials and Reagents:

  • Purified recombinant human NOD2 protein (specifically the ligand-binding domain or full-length protein).

  • This compound (available from commercial sources like Smolecule).

  • Test compounds dissolved in DMSO.

  • A known NOD2 ligand (e.g., unlabeled MDP) for competition experiments.

  • Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • 384-well black, low-volume microplates.

  • Plate reader with fluorescence polarization capabilities.

Protocol:

  • Determination of Optimal Concentrations:

    • This compound concentration: Perform a serial dilution of this compound in assay buffer and measure the fluorescence intensity to determine a concentration that gives a robust signal without significant background fluorescence.

    • NOD2 concentration: Titrate the purified NOD2 protein against a fixed concentration of this compound to determine the concentration of NOD2 that results in a significant and saturable increase in fluorescence polarization.

  • Assay Procedure:

    • In a 384-well plate, add assay buffer to all wells.

    • Add test compounds at various concentrations. Include DMSO as a negative control and unlabeled MDP as a positive control for displacement.

    • Add this compound to all wells at its predetermined optimal concentration.

    • Initiate the binding reaction by adding the purified NOD2 protein at its predetermined optimal concentration to all wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for rhodamine.

Data Analysis:

  • The change in millipolarization (mP) units is used to determine the inhibitory activity.

  • Calculate the percentage of inhibition for each compound.

  • For hit compounds, perform dose-response experiments to determine their IC50 values.

Data Presentation

The following tables summarize the inhibitory activities of known NOD2 pathway inhibitors. It is important to note that these IC50 values were determined using cell-based assays measuring downstream signaling events, not a direct binding assay with this compound.

Table 1: IC50 Values of Known NOD2 Pathway Inhibitors

Compound NameTarget(s)Assay TypeCell LineIC50Reference
GSK717 NOD2MDP-stimulated IL-8 secretionHEK293/hNOD2400 nM[1][2][3][4]
WEHI-345 RIPK2Kinase assayRecombinant human RIPK2130 nM[5][6][7]
SB-203580 p38 MAPKKinase assaySAPK2a/p3850 nM
BAY 11-7082 IKKβ, USP7/21TNFα-induced IκBα phosphorylationTumor cells10 µM[8][9][10]

Table 2: Selectivity of NOD2 Inhibitors

CompoundPrimary TargetSelectivity Notes
GSK717 NOD2Does not affect NOD1, TNFR1, and TLR2-mediated responses.[1][4]
WEHI-345 RIPK2Selective for RIPK2 over RIPK1, 4, and 5.[7]
SB-203580 p38 MAPKSelective for p38α/β over ERK and JNK.[11]
BAY 11-7082 IKKβ, USP7/21Also inhibits the NLRP3 inflammasome.[10]

Conclusion

The development of potent and selective NOD2 inhibitors holds great promise for the treatment of inflammatory diseases. The protocols and data presented here provide a framework for researchers to establish robust HTS campaigns for the discovery of novel NOD2 modulators. While cell-based assays are currently the gold standard, the development and optimization of direct binding assays using probes like this compound could provide a valuable orthogonal approach to identify inhibitors that act directly at the ligand-binding site of NOD2. Careful assay validation, including the determination of the Z'-factor and the use of appropriate controls, is critical for the success of any HTS campaign.

References

Application Notes: Fixation and Permeabilization Strategies for MDP-Rhodamine Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is a key pathogen-associated molecular pattern (PAMP) recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). The study of MDP uptake and its subsequent interaction with NOD2 is crucial for understanding innate immune responses and for the development of novel immunomodulatory drugs. MDP conjugated to a fluorescent dye such as rhodamine (MDP-rhodamine) allows for the direct visualization of its cellular uptake and subcellular localization.

Proper sample preparation is critical for the accurate microscopic analysis of intracellular targets. The process involves two key steps: fixation and permeabilization.

  • Fixation aims to preserve cellular morphology and immobilize cellular components, "freezing" them in a life-like state.[1] Cross-linking fixatives like formaldehyde are generally preferred as they create covalent bonds between molecules, effectively trapping soluble antigens like this compound within the cell.[2][3]

  • Permeabilization involves treating cells with a detergent or organic solvent to create pores in the cell membrane.[1] This step is essential to allow larger molecules, such as antibodies for co-staining, to access intracellular targets.[1][2]

The choice of fixation and permeabilization method is a delicate balance. A protocol that is too harsh may cause the small this compound molecule to leak out of the cell or disrupt cellular structures, while a method that is too gentle may not allow for efficient co-staining. These notes provide detailed protocols for different fixation and permeabilization strategies tailored for this compound staining.

Key Considerations for Method Selection

The optimal method can depend on the cell type and experimental goals (e.g., co-staining for other proteins).

  • Cross-linking vs. Precipitating Fixatives: Aldehyde-based cross-linkers like formaldehyde are excellent for preserving cellular architecture and are recommended for immobilizing small, soluble molecules like this compound.[2][3] Organic solvents such as methanol or acetone act as precipitating fixatives; they dehydrate the cell, which can denature proteins and may not be as effective at retaining small molecules.[1][2]

  • Choice of Permeabilization Agent:

    • Triton™ X-100: A non-ionic detergent that solubilizes all cellular membranes, including the plasma and nuclear membranes. It is a strong permeabilizing agent, ensuring good antibody access, but may also extract lipids and some intracellular proteins.[2][3][4]

    • Saponin: A milder, non-ionic detergent that selectively interacts with cholesterol-rich membranes, primarily permeabilizing the plasma membrane while leaving organellar membranes largely intact.[3][5] This is often a good choice when trying to retain soluble cytoplasmic components.

    • Alcohols (Methanol/Ethanol): These organic solvents act as both fixatives and permeabilizing agents.[6][7] They are effective but can be harsh, potentially altering protein conformation and affecting the fluorescence of some dyes.[6]

Data Summary: Comparison of Methods

The following tables summarize the characteristics of common fixation and permeabilization agents.

Table 1: Comparison of Fixation Agents

FixativeMechanism of ActionRecommended Concentration & TimeAdvantagesDisadvantages
Formaldehyde / Paraformaldehyde (PFA) Cross-links proteins by forming methylene bridges between free amine groups.[2][3]2% - 4% in PBS for 10-20 minutes at room temperature.[2][8]Excellent preservation of cell morphology.[2] Ideal for immobilizing small, soluble molecules. Universal fixative suitable for many antigens.[2]Can mask epitopes, potentially requiring antigen retrieval for co-staining.[3] Can induce autofluorescence.[3] Requires a separate permeabilization step.[7]
Methanol (ice-cold) Dehydrates cells, causing proteins to denature and precipitate.[2]90% - 100% for 10-30 minutes at -20°C or 4°C.[8]Fixes and permeabilizes simultaneously.[3][7] Good for some nuclear and cytoskeletal antigens.Can alter protein structure and destroy epitopes.[1] Does not preserve morphology as well as cross-linkers.[1] Can quench fluorescence of some dyes and fluorescent proteins.[6]

Table 2: Comparison of Permeabilization Agents

Permeabilizing AgentMechanism of ActionRecommended Concentration & TimeAdvantagesDisadvantages
Triton™ X-100 Non-ionic detergent that solubilizes lipids from all membranes.[2][3]0.1% - 0.5% in PBS for 10-15 minutes at room temperature.[9][10]Strong, non-selective permeabilization ensures access to all intracellular compartments.[2] Most commonly used agent.[4]Can disrupt cellular architecture and extract soluble proteins and lipids.[2]
Saponin Non-ionic detergent that selectively interacts with cholesterol in the plasma membrane.[3][5]0.02% - 0.5% in PBS for 10-30 minutes at room temperature.[11]Mild permeabilization preserves organellar membranes. Good for retaining soluble cytoplasmic proteins. Reversible effect (pores close upon removal).May not be sufficient for accessing some nuclear or organellar antigens. Permeabilization efficiency can be cell-type dependent.
Methanol Organic solvent that dissolves membrane lipids.[6]90% - 100% for 10-30 minutes at 4°C.Acts as both a fixative and permeabilizing agent.Can be harsh, denaturing proteins and altering cell morphology. May reduce signals from PE and APC fluorophores.[6]

Experimental Workflow & Signaling

The diagrams below illustrate a typical experimental workflow for this compound staining and the associated intracellular signaling pathway.

MDP_Staining_Workflow cluster_prep Cell Preparation cluster_process Fixation & Permeabilization cluster_stain Staining & Imaging start Seed cells on coverslips culture Culture cells to desired confluency start->culture treatment Treat cells with This compound culture->treatment wash1 Wash with PBS treatment->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (e.g., 0.2% Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 block Blocking (Optional, for co-staining) wash3->block costain Co-staining with primary/ secondary antibodies (Optional) block->costain wash4 Wash with PBS costain->wash4 mount Mount coverslip on slide wash4->mount image Image with fluorescence microscope mount->image

Caption: General experimental workflow for this compound staining.

NOD2_Pathway Simplified NOD2 Signaling Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus MDP This compound NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates NFkB NF-κB Activation RIPK2->NFkB Leads to Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates & Induces Extracellular Extracellular Space Extracellular->MDP Uptake

Caption: Simplified MDP-NOD2 signaling pathway.

Detailed Experimental Protocols

Reagents and Buffers

  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.

  • Fixation Buffer (4% PFA): 4% Paraformaldehyde (or methanol-free formaldehyde[8]) in PBS. Handle with care in a fume hood.

  • Permeabilization Buffer A (0.2% Triton X-100): 0.2% Triton X-100 in PBS.

  • Permeabilization Buffer B (0.1% Saponin): 0.1% Saponin in PBS. Note: Saponin is only active when present in the buffer; its effects are reversible.

  • Fixation/Permeabilization Buffer C (Ice-Cold 90% Methanol): 90% Methanol in PBS, pre-chilled to -20°C.[8]

  • Blocking Buffer (Optional): 1-5% Bovine Serum Albumin (BSA) in PBS.

Protocol 1: Formaldehyde Fixation with Triton X-100 Permeabilization

This method is robust and suitable for most applications, especially when co-staining with antibodies against nuclear or well-anchored cytoplasmic proteins.

  • Cell Culture and Staining:

    • Grow cells on sterile glass coverslips in a culture plate to the desired confluency.

    • Remove culture medium and incubate cells with this compound at the desired concentration and time.

    • Aspirate the staining solution and wash the cells twice with PBS.

  • Fixation:

    • Add 4% PFA Fixation Buffer to cover the cells.

    • Incubate for 15 minutes at room temperature.[8][12]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer A (0.2% Triton X-100) to the cells.

    • Incubate for 10-15 minutes at room temperature.[9][12]

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

  • Blocking and Co-Staining (Optional):

    • If performing co-staining, incubate with Blocking Buffer for 30-60 minutes at room temperature.

    • Incubate with primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium (e.g., with DAPI for nuclear counterstain).

    • Image using a fluorescence or confocal microscope.

Protocol 2: Formaldehyde Fixation with Saponin Permeabilization

This milder method is recommended to better preserve cell membrane integrity and may improve the retention of the soluble this compound conjugate.

  • Cell Culture and Staining:

    • Follow Step 1 from Protocol 1.

  • Fixation:

    • Follow Step 2 from Protocol 1.

  • Permeabilization:

    • Add Permeabilization Buffer B (0.1% Saponin) to the cells.

    • Incubate for 15-20 minutes at room temperature.[13][14]

    • Wash the cells twice with PBS.

  • Blocking and Co-Staining (Optional):

    • Perform blocking and antibody incubations in buffers containing 0.1% Saponin to ensure the membrane remains permeable.

    • Follow the incubation steps as described in Step 4 of Protocol 1, ensuring Saponin is present in all antibody and wash buffers.

  • Mounting and Imaging:

    • After the final wash, rinse once with PBS (without Saponin).

    • Mount and image as described in Step 5 of Protocol 1.

Protocol 3: Ice-Cold Methanol Fixation and Permeabilization

This protocol simultaneously fixes and permeabilizes the cells. It is faster but can be harsher on certain antigens and fluorescent labels.

  • Cell Culture and Staining:

    • Follow Step 1 from Protocol 1.

  • Fixation and Permeabilization:

    • Aspirate PBS and add ice-cold 90% Methanol (pre-chilled to -20°C).[8]

    • Incubate for 15 minutes at 4°C or on ice.[8]

    • Aspirate the methanol and wash the cells three times with PBS. The cells are now fixed and permeabilized.

  • Blocking and Co-Staining (Optional):

    • Follow Step 4 from Protocol 1.

  • Mounting and Imaging:

    • Follow Step 5 from Protocol 1.

References

Troubleshooting & Optimization

how to reduce background fluorescence in MDP-rhodamine imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MDP-rhodamine imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize experimental results and reduce background fluorescence.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals, making data interpretation difficult. This guide addresses common issues and provides actionable solutions.

Question: Why is my background signal so high in my this compound images?

Answer: High background fluorescence in imaging experiments can stem from several sources. The primary culprits are typically sample autofluorescence, non-specific binding of the fluorescent probe, or issues with the imaging medium and reagents.

Common Causes and Solutions for High Background

Cause Solution
Autofluorescence Natural fluorescence from biological structures (e.g., collagen, elastin, lipofuscin) or induced by aldehyde fixatives.[1][2][3]
Unbound/Non-specific Dye Excess this compound probe that is not washed away or has bound to off-target sites.[4][5][6]
Imaging Medium Components in the cell culture medium, such as phenol red, can be fluorescent.[7]
Suboptimal Dye Concentration Using too high a concentration of this compound can lead to increased non-specific binding and background.[5][8]
Damaged or Dead Cells Compromised cells can exhibit increased permeability to the dye, resulting in higher, non-specific fluorescence.[8][9]

Question: How can I reduce autofluorescence from my sample?

Answer: Autofluorescence is inherent fluorescence from the biological specimen itself. Several strategies can be employed during sample preparation to minimize its impact.

1. Optimize Fixation Method: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence by cross-linking proteins.[1][2] Consider the following adjustments:

  • Switch to Organic Solvents: If compatible with your experimental goals, use ice-cold methanol or ethanol as a fixative, which typically causes less autofluorescence.[2][8]

  • Modify Aldehyde Fixation: If aldehyde fixation is necessary, use paraformaldehyde instead of glutaraldehyde, as it induces less autofluorescence.[2] Minimize the fixation time and use the lowest effective concentration.[1][2]

  • Chemical Reduction: Treat samples with a reducing agent like sodium borohydride after aldehyde fixation to quench the fluorescence generated by Schiff bases.[1][8]

2. Perfuse Tissues: For tissue samples, perfusing the animal with PBS prior to fixation helps to remove red blood cells, which are a source of autofluorescence.[1][2]

3. Use Chemical Quenching Agents: Certain reagents can be applied to sections to quench specific types of autofluorescence:

  • Sudan Black B: Effective at reducing lipofuscin autofluorescence, which is common in aged tissues like the brain and kidneys.[1][3]

  • Eriochrome Black T: Also used to reduce lipofuscin and formalin-induced autofluorescence.[1]

  • Commercial Reagents: Products such as TrueVIEW™ are designed to reduce autofluorescence from various sources.[1]

Troubleshooting Autofluorescence: A Logic Flow The following diagram outlines a decision-making process for addressing autofluorescence.

Start High Background Observed (Run Unstained Control) CheckAutofluorescence Is autofluorescence the primary issue? Start->CheckAutofluorescence FixationIssue Using Aldehyde Fixative? CheckAutofluorescence->FixationIssue Yes OptimizeImaging Optimize Staining Protocol (See FAQs) CheckAutofluorescence->OptimizeImaging No SwitchFixative Switch to Methanol/ Ethanol Fixation FixationIssue->SwitchFixative Yes ReduceFixation Reduce Fixative Conc. & Incubation Time FixationIssue->ReduceFixation Yes, but cannot switch TissueType Tissue Rich in Lipofuscin/Elastin? FixationIssue->TissueType No End Problem Solved SwitchFixative->End UseQuencher Treat with Sodium Borohydride ReduceFixation->UseQuencher UseQuencher->End SudanBlack Use Sudan Black B or TrueBlack® TissueType->SudanBlack Yes TissueType->OptimizeImaging No SudanBlack->End OptimizeImaging->End

Caption: A troubleshooting workflow for diagnosing and reducing autofluorescence.

Question: How can I reduce background from non-specific this compound binding?

Answer: This type of background occurs when the probe adheres to unintended targets or is not sufficiently washed away.

1. Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that still provides a robust specific signal.[4][8] This will maximize your signal-to-noise ratio.[]

2. Enhance Washing Steps:

  • Increase the number and duration of washes after incubation with the probe.[4][5]

  • Use a generous volume of wash buffer and ensure gentle agitation.[11]

  • Incorporate a mild detergent, such as Tween-20 (e.g., 0.05%), in your wash buffer to help remove non-specifically bound probe.[11]

3. Use Blocking Buffers: Before adding the this compound, incubate your sample with a blocking solution, such as Bovine Serum Albumin (BSA) or normal serum.[6] This will occupy non-specific binding sites, preventing the probe from adhering to them.[6][12]

4. Change Imaging Medium: For live-cell imaging, switch to a medium designed to reduce background fluorescence, such as an optically clear, phenol red-free formulation (e.g., Gibco™ FluoroBrite™ DMEM).[4][7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological target?

MDP (Muramyl dipeptide) is the smallest bioactive component of peptidoglycan, a major building block of bacterial cell walls.[13] MDP is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain 2).[13] this compound is a fluorescent conjugate used to visualize the uptake and intracellular trafficking of MDP.[14][15] Upon binding MDP, NOD2 initiates a signaling cascade that leads to the activation of NF-κB and MAPKs, resulting in the production of inflammatory cytokines.[13]

NOD2 Signaling Pathway Activated by MDP

cluster_cell Cytosol MDP MDP (from this compound) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates IKK_Complex IKK Complex RIPK2->IKK_Complex MAPK MAPK Activation RIPK2->MAPK NFkB NF-κB Activation IKK_Complex->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines

Caption: Simplified signaling pathway of NOD2 activation by Muramyl Dipeptide (MDP).

Q2: What controls are essential for this compound imaging?

  • Unstained Control: An absolute must. This sample is processed identically but without the addition of this compound. It allows you to determine the baseline level of autofluorescence in your cells or tissue.[8]

  • Secondary Antibody Only Control (if applicable): If you are using antibodies in a co-staining experiment, this control, which omits the primary antibody, helps identify non-specific binding of the secondary antibody.[2]

  • Vehicle Control: Treat cells with the vehicle used to dissolve the this compound to ensure it doesn't cause any fluorescence or cellular changes.

Q3: Can I use image processing to remove background?

Yes, computational methods can be very effective.

  • Background Subtraction: Most imaging software allows for the subtraction of a background value from your image. You can measure the mean intensity of a region with no cells and subtract this value.

  • Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, you can record the emission spectrum of your unstained sample (the autofluorescence spectrum). This spectrum can then be computationally "subtracted" from your stained sample's image, leaving only the signal from the rhodamine.[7][16]

Q4: Can photobleaching be used to reduce background?

Intentional photobleaching can sometimes be used to reduce background from dye that has non-specifically absorbed into materials like PDMS microchannels.[17][18] However, this approach must be used with extreme caution, as you risk photobleaching your specific signal as well.[19][20] A better strategy is often to use antifade reagents (e.g., ProLong™ Live) to protect your signal from photobleaching during normal imaging.[7]

Experimental Protocols

Protocol 1: General Staining with this compound (for Cultured Cells)

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy. Culture until they reach the desired confluency.

  • Wash: Gently wash the cells twice with pre-warmed PBS or a phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).[4][7]

  • Staining: Dilute this compound to the pre-optimized final concentration in imaging medium. Remove the wash buffer and add the this compound solution to the cells.

  • Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 3 hours[15]) at 37°C in a humidified incubator. Protect from light.

  • Wash: Remove the staining solution and wash the cells 3-4 times with warm imaging medium, incubating for 5 minutes during each wash to ensure removal of unbound probe.[4][11]

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for rhodamine (Excitation/Emission ~550/573 nm).

Protocol 2: Reducing Aldehyde-Induced Autofluorescence

This protocol should be performed after fixation with paraformaldehyde or formalin and before permeabilization or blocking.

  • Fixation: Fix your samples as required by your primary protocol.

  • Wash: Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Reduction: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a strong reducing agent and will bubble upon addition to the aqueous buffer. Prepare fresh and handle with care.

  • Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.[8]

  • Wash: Wash the samples extensively with PBS (3-4 x 5 minutes) to remove all traces of the reducing agent.

  • Proceed: Continue with your standard permeabilization and staining protocol.

Quantitative Data for Quenching Agents

ReagentTypical ConcentrationTarget AutofluorescenceReference
Sodium Borohydride 0.1% in PBSAldehyde-induced[1][8]
Sudan Black B 0.1% - 0.3% in 70% EthanolLipofuscin[1][3]
Eriochrome Black T Used as a saturated solutionLipofuscin, Formalin-induced[1]

References

Technical Support Center: Troubleshooting Weak MDP-Rhodamine Signal in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using MDP-rhodamine for cellular imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cellular imaging?

A1: this compound is a fluorescently labeled muramyl dipeptide (MDP). MDP is the minimal bioactive peptidoglycan motif found in nearly all bacteria and is recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1] The rhodamine conjugate allows for the visualization of MDP uptake and localization within cells, making it a valuable tool for studying NOD2 signaling, bacterial-host interactions, and innate immunity.

Q2: What is the mechanism of this compound uptake by cells?

A2: The uptake of MDP and its fluorescent congeners is an active process. Studies suggest that it can be taken up by cells, including macrophages and epithelial cells, through endocytosis.[1][2] The process appears to be dose-dependent and can be partially inhibited by unlabeled MDP, indicating a specific uptake mechanism.[3] Once internalized, this compound has been observed to localize to acidic compartments within macrophages.[1]

Q3: What are the excitation and emission wavelengths for this compound?

A3: Rhodamine dyes typically have an excitation maximum in the range of 540–570 nm and an emission maximum in the range of 570–620 nm, producing a bright red-orange fluorescence.[] It is crucial to use the appropriate filter sets on your microscope to optimize signal detection and minimize bleed-through from other fluorophores if performing multi-color imaging.

Q4: How should I prepare and store my this compound stock solution?

A4: For optimal results, dissolve the this compound powder in a suitable solvent like sterile, nuclease-free water or DMSO to create a stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the fluorescent signal. Store the stock solution at -20°C or lower, protected from light.[]

Q5: Is a weak or absent signal always indicative of an experimental problem?

A5: Not necessarily. The expression of NOD2, the receptor for MDP, can vary significantly between different cell types.[5] It is highly expressed in myeloid cells like macrophages and dendritic cells, while other cell types may have lower or negligible expression.[5] Therefore, a weak signal might reflect the biological reality of low NOD2 expression in your chosen cell line. It is advisable to include a positive control cell line known to express NOD2 to validate your experimental setup.

Troubleshooting Guide for Weak this compound Signal

This guide addresses common issues that can lead to a weak or absent fluorescent signal when using this compound.

Problem 1: No or Very Faint Fluorescence Signal
Possible Cause Troubleshooting Step
Low or No NOD2 Expression in Cells Confirm NOD2 expression in your cell line using methods like RT-PCR, Western blot, or by consulting literature. Include a positive control cell line known to express high levels of NOD2 (e.g., macrophages, certain intestinal epithelial cell lines).[5]
Suboptimal this compound Concentration The optimal concentration can vary between cell types. Start with a concentration of 20 µg/mL as a reference and perform a titration to determine the ideal concentration for your specific cells.[1]
Insufficient Incubation Time Uptake of this compound is time-dependent. For initial experiments, an incubation time of 30 minutes to 3 hours is recommended.[1] You may need to optimize this for your specific cell type and experimental goals.
Incorrect Filter Sets or Microscope Settings Ensure that the excitation and emission filters on your microscope are appropriate for rhodamine.[] Check that the light source is functioning correctly and that the objective is clean.
Cell Health Issues Poor cell health can impair active uptake mechanisms. Ensure your cells are healthy, within a suitable passage number, and not overly confluent before starting the experiment.
Problem 2: Weak Signal with High Background
Possible Cause Troubleshooting Step
Excessive this compound Concentration While a higher concentration can increase the signal, it can also lead to high background from unbound probe. Perform a concentration titration to find the optimal balance between signal and background.
Inadequate Washing Steps Thoroughly wash the cells with pre-warmed, sterile PBS or imaging medium after incubation with this compound to remove any unbound probe.[]
Autofluorescence Some cell types or media components can be inherently fluorescent. Image an unstained control sample using the same settings to assess the level of autofluorescence. If significant, consider using a medium with reduced autofluorescence for imaging.
Non-specific Binding While MDP uptake is specific, high concentrations can lead to non-specific binding to the cell surface or coverslip. Ensure proper washing and consider using a blocking step with a protein-containing buffer if non-specific binding is suspected.
Problem 3: Signal Fades Quickly (Photobleaching)
Possible Cause Troubleshooting Step
Excessive Exposure to Excitation Light Minimize the exposure time and intensity of the excitation light.[] Use a neutral density filter if the light source is too intense. Only expose the cells to the excitation light when acquiring an image.
Rhodamine Photostability While generally photostable, all fluorophores will eventually photobleach.[] If acquiring time-lapse images, reduce the frequency of image capture.
Use of Antifade Reagents For fixed-cell imaging, use a mounting medium containing an antifade reagent to preserve the fluorescent signal.

Quantitative Data Summary

The following table provides a starting point for optimizing your this compound experiments. Note that these values may require adjustment for your specific cell type and experimental conditions.

ParameterRecommended RangeNotes
This compound Concentration 10 - 50 µg/mLStart with 20 µg/mL as a baseline and perform a titration.[1]
Incubation Time 30 minutes - 3 hoursTime-dependent uptake; longer incubation may be necessary for some cell types.[1]
Incubation Temperature 37°CActive uptake is temperature-dependent.
Excitation Wavelength ~550 nmOptimal wavelength may vary slightly depending on the specific rhodamine conjugate.[]
Emission Wavelength ~575 nmOptimal wavelength may vary slightly depending on the specific rhodamine conjugate.[]

Detailed Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake
  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 20 µg/mL).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 30 minutes to 3 hours).[1]

  • Washing:

    • Remove the this compound working solution.

    • Wash the cells three times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for rhodamine.

Protocol 2: Fixed-Cell Imaging of this compound Localization
  • Cell Seeding and Staining: Follow steps 1-4 from Protocol 1.

  • Washing:

    • Remove the this compound working solution.

    • Wash the cells three times with pre-warmed PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional) Permeabilization and Counterstaining:

    • If co-staining with intracellular antibodies, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Proceed with your standard immunofluorescence protocol.

    • To visualize the nucleus, you can counterstain with a nuclear dye like DAPI or Hoechst.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image using a fluorescence or confocal microscope.

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

MDP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_endosome Endosome This compound This compound MDP-rhodamine_endo This compound This compound->MDP-rhodamine_endo Endocytosis NOD2_inactive Inactive NOD2 MDP-rhodamine_endo->NOD2_inactive Release into Cytosol NOD2_active Active NOD2 NOD2_inactive->NOD2_active MDP Binding RIPK2 RIPK2 NOD2_active->RIPK2 Recruitment NF-kB_Pathway NF-kB Pathway RIPK2->NF-kB_Pathway MAPK_Pathway MAPK Pathway RIPK2->MAPK_Pathway Inflammatory_Response Inflammatory Response NF-kB_Pathway->Inflammatory_Response MAPK_Pathway->Inflammatory_Response

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Weak or No this compound Signal Check_Cells 1. Verify Cell Health and NOD2 Expression Start->Check_Cells Check_Reagents 2. Optimize this compound Concentration and Incubation Check_Cells->Check_Reagents Check_Microscope 3. Confirm Microscope Settings and Filters Check_Reagents->Check_Microscope Check_Protocol 4. Review Staining and Washing Protocol Check_Microscope->Check_Protocol Signal_Improved Signal Improved? Check_Protocol->Signal_Improved End Successful Experiment Signal_Improved->End Yes Contact_Support Contact Technical Support Signal_Improved->Contact_Support No

Caption: Troubleshooting workflow for weak this compound signal.

References

Technical Support Center: Optimizing MDP-Rhodamine Signal-to-Noise Ratio in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their microscopy experiments using MDP-rhodamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its application in microscopy?

Muramyl dipeptide (MDP) is a component of bacterial cell walls that is recognized by the intracellular pattern recognition receptor NOD2, triggering an innate immune response. MDP conjugated to a rhodamine dye allows for the fluorescent visualization of MDP uptake and localization within cells using microscopy techniques such as confocal and fluorescence microscopy.

Q2: What are the common challenges when using this compound?

Common issues include high background fluorescence, low signal intensity (poor signal-to-noise ratio), photobleaching of the rhodamine dye, and potential cytotoxicity at high concentrations or with prolonged incubation times.[1]

Q3: What are the typical excitation and emission wavelengths for rhodamine dyes?

Rhodamine dyes are generally excited in the 540–570 nm range and emit light in the 570–620 nm range, which typically appears as a bright red-orange fluorescence.[1] However, it is crucial to check the specific spectral properties of the this compound conjugate you are using.

Troubleshooting Guide

Low Signal Intensity / Poor Signal-to-Noise Ratio

Q: My this compound signal is very weak. How can I improve it?

A: Several factors can contribute to a weak signal. Consider the following troubleshooting steps:

  • Optimize this compound Concentration: The optimal concentration is critical and can vary between cell types. It is recommended to perform a concentration titration to find the ideal balance between signal intensity and background.

  • Increase Incubation Time: The uptake of this compound is time-dependent. Extending the incubation period may increase the intracellular concentration of the probe and enhance the signal. However, be mindful of potential cytotoxicity with very long incubation times.

  • Check Imaging Settings: Ensure you are using the correct excitation and emission filters for rhodamine.[2] Optimize the detector gain or exposure time on your microscope. Be aware that increasing these settings can also amplify background noise.

  • Cell Health: Ensure your cells are healthy and viable, as cellular uptake mechanisms are required for MDP internalization.

High Background Fluorescence

Q: I am observing high background fluorescence, which is obscuring my signal. What can I do?

A: High background can be caused by several factors, including unbound dye and autofluorescence. Here are some solutions:

  • Thorough Washing: After incubation with this compound, ensure you perform multiple, thorough washes with a suitable buffer (e.g., PBS) to remove any unbound dye from the coverslip and the cell surface.[1]

  • Reduce Dye Concentration: Using too high a concentration of this compound is a common cause of high background.[1] Refer to your concentration titration experiments to select a lower, optimal concentration.

  • Optimize Incubation Time: Shorter incubation times can sometimes reduce the accumulation of non-specific background signal.

  • Use a Blocking Step: For fixed cell imaging, pre-treating your samples with a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding.[1]

  • Check for Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence). To check for this, image an unstained sample of your cells using the same imaging parameters. If autofluorescence is an issue, you may need to use specific background correction techniques or choose a different fluorescent probe if possible.

Photobleaching

Q: My fluorescent signal is fading quickly during imaging. How can I prevent photobleaching?

A: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. To minimize photobleaching:

  • Reduce Exposure to Light: Minimize the time your sample is exposed to the excitation light.[3] Use the lowest laser power or light intensity that provides an adequate signal.[4]

  • Use Antifade Mounting Media: For fixed samples, use a commercially available antifade mounting medium to preserve the fluorescence signal.[3]

  • Image Quickly and Efficiently: Plan your imaging session to capture the necessary data as quickly as possible.

  • Use More Photostable Dyes: If photobleaching remains a significant problem, consider using newer, more photostained rhodamine derivatives if available for your application.

Experimental Protocols

General Protocol for this compound Staining of Adherent Cells

This is a generalized protocol. Optimal conditions, particularly this compound concentration and incubation time, should be determined experimentally for each cell type and experimental setup.

Materials:

  • Adherent cells cultured on glass coverslips

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed cell imaging

  • Antifade mounting medium - for fixed cell imaging

Procedure for Live-Cell Imaging:

  • Cell Seeding: Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to test a range of concentrations (e.g., 1-20 µg/mL).

  • Staining: Remove the old medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 3 hours) at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution to remove unbound dye.

  • Imaging: Immediately image the cells on a fluorescence or confocal microscope equipped with the appropriate filters for rhodamine.

Procedure for Fixed-Cell Imaging:

  • Follow steps 1-4 from the live-cell imaging protocol.

  • Washing: Gently wash the cells 2-3 times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells 2-3 times with PBS.

  • (Optional) Permeabilization: If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Washing: Wash the cells 2-3 times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the cells on a fluorescence or confocal microscope.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Signal and Background

ConcentrationSignal IntensityBackground LevelPotential CytotoxicityRecommendation
Low (e.g., < 5 µg/mL)Low to ModerateLowLowStarting point for optimization.
Moderate (e.g., 5-15 µg/mL)Moderate to HighModeratePossible with long incubationOften the optimal range.
High (e.g., > 15 µg/mL)High (may saturate)HighMore likelyGenerally not recommended.

Table 2: Effect of Incubation Time on Signal Intensity

Incubation TimeIntracellular SignalBackground SignalNotes
Short (< 30 min)LowLowMay be sufficient for some cell types.
Moderate (30 min - 2 hr)IncreasesMay start to increaseGood starting range for many experiments.
Long (> 2 hr)May plateau or increaseLikely to increaseMonitor for signs of cytotoxicity.

Visualizations

MDP_NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol MDP MDP (Muramyl Dipeptide) MDP_in MDP MDP->MDP_in Uptake into cell NOD2 NOD2 (Inactive) MDP_in->NOD2 Binds NOD2_active NOD2 (Active) NOD2->NOD2_active Conformational Change & Oligomerization RIPK2 RIPK2 NOD2_active->RIPK2 Recruits & Activates TAK1_complex TAK1/TAB2/3 Complex RIPK2->TAK1_complex Recruits & Activates NFkB_pathway NF-κB Pathway TAK1_complex->NFkB_pathway Activates MAPK_pathway MAPK Pathway TAK1_complex->MAPK_pathway Activates Inflammatory_Response Pro-inflammatory Cytokines & Chemokines NFkB_pathway->Inflammatory_Response Leads to MAPK_pathway->Inflammatory_Response Leads to

Caption: MDP-NOD2 Signaling Pathway.

Experimental_Workflow Start Start: Prepare Cells on Coverslips Titration Perform Concentration Titration of this compound Start->Titration Incubation Perform Time Course Incubation Titration->Incubation Wash Wash Cells to Remove Unbound Dye Incubation->Wash Image Image Samples on Microscope Wash->Image Analyze Analyze Signal-to-Noise Ratio Image->Analyze Optimize Select Optimal Concentration and Incubation Time Analyze->Optimize Optimize->Titration Sub-optimal (Iterate) Final_Experiment Perform Final Experiment with Optimized Conditions Optimize->Final_Experiment Optimized End End: Data Acquisition Final_Experiment->End

References

photobleaching of MDP-rhodamine and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing photobleaching of MDP-rhodamine during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the rhodamine conjugate of Muramyl Dipeptide (MDP), upon exposure to light. This leads to a gradual fading of the fluorescent signal during imaging.[1] This is problematic as it can reduce the signal-to-noise ratio, making it difficult to detect and quantify the localization of this compound within cells. For quantitative studies, photobleaching can introduce significant errors in data analysis.[1]

Q2: What are the main factors that contribute to the photobleaching of this compound?

A2: The primary drivers of photobleaching for rhodamine dyes, and by extension this compound, are high-intensity excitation light and prolonged exposure times.[2][3] The presence of molecular oxygen can also significantly accelerate photobleaching by reacting with the excited fluorophore to produce reactive oxygen species (ROS), which in turn can destroy the fluorescent properties of the rhodamine molecule.[2][4]

Q3: How does the MDP (Muramyl Dipeptide) moiety affect the photostability of the rhodamine conjugate?

A3: While specific studies on the photostability of the this compound conjugate are limited, the rhodamine structure itself is the primary determinant of its photophysical properties. The MDP component is a hydrophilic glycopeptide and its conjugation to rhodamine is unlikely to significantly alter the core photobleaching mechanisms of the fluorophore. However, the local microenvironment around the conjugate within the cell could potentially influence its stability.

Q4: Are there rhodamine derivatives that are inherently more photostable?

A4: Yes, the photostability of rhodamine dyes can be influenced by their molecular structure. For instance, some studies have shown that certain structural modifications can enhance photostability.[5] While you may not be able to change the rhodamine variant in your this compound conjugate, being aware of these differences can be helpful when designing future experiments or selecting other fluorescent probes.

Q5: What is the expected photobleaching rate for this compound?

A5: The exact photobleaching rate for this compound has not been extensively published. However, studies on various rhodamine derivatives can provide a general idea of their stability. The probability of photobleaching for rhodamine structures is generally in the range of 10⁻⁶ to 10⁻⁷ for irradiances below 10³ W/cm².[6] It's important to note that this rate can increase significantly at higher light intensities.[6]

Troubleshooting Guide

This guide provides a step-by-step approach to address common issues related to this compound photobleaching.

Problem: My this compound signal is fading too quickly during image acquisition.

  • Question 1: Have you optimized your imaging parameters?

    • Answer: The first step in troubleshooting photobleaching is to minimize the light exposure to your sample.[1]

      • Reduce Laser Power/Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[7]

      • Decrease Exposure Time: Use the shortest possible exposure time for your camera.

      • Minimize Live Viewing: Avoid prolonged exposure of your sample to the excitation light while searching for your region of interest. Use transmitted light for focusing whenever possible.[1]

  • Question 2: Are you using an antifade mounting medium?

    • Answer: For fixed cell imaging, using a mounting medium containing an antifade reagent is crucial for preserving the fluorescent signal.[8][] These reagents work by scavenging free radicals and reducing the rate of photobleaching.[10] There are many commercial and homemade options available.

  • Question 3: Is your imaging buffer optimized for live-cell imaging?

    • Answer: For live-cell imaging, standard antifade reagents for fixed cells are often toxic.[] In this case, consider using specialized live-cell imaging media that may contain oxygen scavengers or other components to reduce phototoxicity and photobleaching.[11]

  • Question 4: Could the experimental conditions be contributing to photobleaching?

    • Answer: High temperatures can sometimes increase the rate of photobleaching.[4] Ensure your sample is not being excessively heated by the microscope's light source. The pH of the medium can also affect the fluorescence of rhodamine dyes, although they are generally stable in the physiological pH range.[12]

Quantitative Data on Rhodamine Photostability

Table 1: Photobleaching Lifetimes of Rhodamine B Derivatives

This table presents the characteristic photobleaching lifetimes of different rhodamine B species, which can provide a relative measure of their photostability under specific conditions.[13]

Rhodamine B SpeciesPhotobleaching Lifetime (s)
RhB-137.8 ± 2.4
RhB-273.6 ± 2.8
RhB-327.4 ± 1.6

Data from a study on rhodamine B derivatives in T50 buffer (pH 8.0) under 532 nm excitation. The different species represent various dealkylation states of rhodamine B.[13]

Table 2: Comparison of Commercial Antifade Reagents for Rhodamine Dyes

This table summarizes some commercially available antifade reagents and their general suitability for use with rhodamine dyes.

Antifade ReagentKey Component(s)Notes
ProLong™ Gold Antifade Mountant ProprietaryKnown to be effective for a broad range of dyes, including rhodamines.[14]
VECTASHIELD® Mounting Medium ProprietaryEffective at retarding fading, but may cause initial quenching of some red fluorophores.[14][15]
SlowFade® Diamond Antifade Mountant ProprietaryOffers strong photobleaching protection across the visible spectrum.[16]
n-Propyl gallate (NPG) n-Propyl gallateA common component in homemade antifade recipes; effective but can be difficult to dissolve.[10]
DABCO 1,4-diazabicyclo[2.2.2]octaneAnother common antifade agent, though may not be as effective as others for all dyes.[15]

Experimental Protocols

Protocol: Fluorescence Microscopy of this compound in Cultured Cells (Adaptable)

This protocol provides a general framework for staining and imaging cells with this compound. Note: This is a starting point and may require optimization for your specific cell type and experimental goals.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cell Culture: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • This compound Incubation:

    • Prepare a working solution of this compound in cell culture medium at the desired concentration (optimization may be required).

    • Remove the culture medium from the cells and replace it with the this compound solution.

    • Incubate the cells for the desired time period to allow for uptake of the conjugate.

  • Washing:

    • Gently aspirate the this compound solution.

    • Wash the cells 2-3 times with warm PBS to remove any unbound conjugate.

  • Fixation (for fixed-cell imaging):

    • Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.[]

    • Wash the cells 2-3 times with PBS.

  • Permeabilization (optional, for intracellular targets):

    • If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[]

    • Wash the cells 2-3 times with PBS.

  • Mounting:

    • Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the samples using a fluorescence or confocal microscope equipped with appropriate filters for rhodamine (Excitation/Emission ~550/570 nm).

    • Crucially, minimize light exposure by:

      • Using the lowest laser power and shortest exposure time necessary.

      • Using neutral density filters if available.

      • Focusing on a region of the slide away from your area of interest before moving to the target area for image capture.[1]

Visualizations

Photobleaching_Troubleshooting_Workflow start Start: Rapid Photobleaching Observed check_params 1. Review Imaging Parameters start->check_params reduce_light Action: Reduce Laser Power/Exposure Time check_params->reduce_light Are they optimized? use_antifade 2. Check Mounting Medium reduce_light->use_antifade live_cell_check 3. Live or Fixed Cells? use_antifade->live_cell_check Is it appropriate? apply_antifade Action: Use a High-Quality Antifade Reagent live_cell_solution Action: Use Live-Cell Imaging Buffer with Oxygen Scavengers live_cell_check->live_cell_solution Live fixed_cell_solution Action: Ensure Proper Antifade Mounting live_cell_check->fixed_cell_solution Fixed reassess 4. Re-evaluate Signal Stability live_cell_solution->reassess fixed_cell_solution->reassess reassess->check_params Still an issue end End: Photobleaching Minimized reassess->end Improved

Caption: Troubleshooting workflow for addressing rapid photobleaching of this compound.

MDPRhodamine_Imaging_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips staining 2. This compound Staining cell_culture->staining washing 3. Washing staining->washing fix_perm 4. Fixation & Permeabilization (optional) washing->fix_perm mounting 5. Mounting with Antifade fix_perm->mounting microscopy 6. Microscopy Setup (Low Light Exposure) mounting->microscopy acquisition 7. Image Acquisition microscopy->acquisition analysis 8. Image Analysis acquisition->analysis

References

solving MDP-rhodamine aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation and precipitation of MDP-Rhodamine. It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent probe in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent probe created by covalently linking Muramyl Dipeptide (MDP) to a rhodamine dye.[][2] MDP is a component of bacterial cell walls that is recognized by the intracellular pattern recognition receptor NOD2, playing a key role in the innate immune response.[] The rhodamine fluorophore allows for the visualization and tracking of MDP's entry into cells and its subcellular localization.[] Common applications include studying the NOD2 signaling pathway, investigating intracellular trafficking of bacterial components, and research related to the NLRP3 inflammasome.[]

Q2: I'm observing precipitation in my this compound solution. What are the likely causes?

Precipitation of this compound is often a result of aggregation, where the dye molecules clump together and fall out of solution. Several factors can contribute to this issue:

  • High Concentration: Like many fluorescent dyes, rhodamines tend to aggregate at higher concentrations.[3]

  • Aqueous Buffers: Both MDP and rhodamine can have limited solubility in aqueous buffers, especially at physiological pH.[2] Hydrophobic interactions between the dye molecules encourage aggregation in water-based solutions.[3]

  • pH of the Solution: The pH of the buffer can significantly impact the solubility and aggregation of rhodamine dyes.[2][4][5][6] Rhodamine B, for instance, exists in a fluorescent "open" form in acidic conditions and a non-fluorescent, less soluble "closed" spirolactone form in basic conditions.[7]

  • High Salt Concentration: Increased ionic strength in a solution can promote the aggregation of dye molecules, a phenomenon known as the "salting-out effect".[8][9]

  • Improper Storage: Repeated freeze-thaw cycles and exposure to light can degrade the fluorescent probe and lead to precipitation.[] Storing solutions in plastic containers can also be an issue, as rhodamine dyes are known to adsorb to plastics.[7][11]

  • Low Temperature: While working on ice is common for biological experiments, low temperatures can sometimes decrease the solubility of certain compounds, potentially leading to precipitation.

Troubleshooting Guide

This guide provides solutions to common issues encountered with this compound aggregation and precipitation.

Issue 1: Precipitate is visible in the stock solution (e.g., in DMSO).
Potential Cause Troubleshooting Step
Concentration is too high for the solvent. While DMSO is a good solvent for many rhodamine dyes, there is a solubility limit.[12][13] If you suspect the concentration is too high, try diluting the stock solution.
Moisture has been absorbed by the DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of the dye. Use fresh, anhydrous DMSO to prepare stock solutions.
Precipitation upon thawing. To redissolve the precipitate, gently warm the vial to room temperature or in a 37°C water bath and vortex or sonicate until the solution is clear.[12]
Degradation of the compound. If the precipitate does not redissolve with warming and vortexing, the compound may have degraded. It is best to prepare a fresh stock solution from new powder.
Issue 2: Precipitation occurs when diluting the stock solution into aqueous buffer (e.g., PBS, cell culture media).
Factors Influencing Aggregation in Aqueous Solutions Recommendations to Mitigate Aggregation
High Final Concentration Rhodamine aggregation is concentration-dependent.[3] Prepare working solutions at the lowest effective concentration for your experiment. It is often better to add the dye to the final volume of buffer rather than adding buffer to a small aliquot of dye.
pH of the Aqueous Buffer The solubility of rhodamine dyes is pH-dependent.[2][6] For Rhodamine B, acidic conditions favor the more soluble "open" form.[7] Consider adjusting the pH of your buffer if possible, but be mindful of the requirements of your biological system.
Ionic Strength of the Buffer High salt concentrations can promote aggregation.[8][9] If your protocol allows, try using a buffer with a lower salt concentration.
Solvent Composition Adding a small amount of an organic co-solvent can sometimes prevent aggregation.[3] However, ensure the co-solvent is compatible with your experimental system (e.g., live cells). The addition of surfactants at concentrations below the critical micelle concentration can also help prevent aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the risk of precipitation.

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Reconstitute the lyophilized this compound in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM).[12][13]

    • Mix thoroughly by vortexing or brief sonication until all the powder is dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[]

    • Store the aliquots at -20°C or -80°C, protected from light.[][14]

  • Preparation of Working Solution:

    • Before use, thaw an aliquot of the stock solution at room temperature.

    • To prepare the working solution, dilute the stock solution into your desired aqueous buffer (e.g., PBS or serum-free media) to the final working concentration (e.g., 1-20 µM).[12][13]

    • Crucially , add the small volume of DMSO stock solution to the larger volume of aqueous buffer while vortexing to ensure rapid and even dispersal, which can prevent localized high concentrations that lead to precipitation.

    • Use the freshly prepared working solution promptly.[15]

Protocol 2: Solubilization of Aggregated this compound

If you encounter precipitation in your aqueous working solution, the following steps may help to resolubilize the probe. Note that this may not always be successful, and the best approach is to prevent precipitation in the first place.

  • Sonication: Place the tube containing the precipitated solution in a bath sonicator for 5-10 minutes. The ultrasonic waves can help to break up aggregates.

  • pH Adjustment: If your experimental conditions permit, a slight acidification of the solution might help to redissolve rhodamine aggregates by favoring the more soluble cationic form.[7] Add a small amount of dilute HCl (e.g., 0.1 M) dropwise while monitoring the pH. Be cautious as this can affect your biological sample.

  • Addition of a Co-solvent: In some cases, adding a small percentage (e.g., 1-5%) of an organic solvent like ethanol or a non-denaturing detergent (e.g., Tween 20) can help to solubilize aggregates.[16] However, the compatibility of these additives with your specific assay must be verified.

  • Filtration: If the above methods fail, you can try to remove the precipitate by filtering the solution through a 0.2 µm syringe filter. This will remove the aggregated dye, but it will also lower the effective concentration of your working solution.

Visualizing Experimental Workflows and Concepts

MDP_Rhodamine_Preparation_Workflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation powder Lyophilized this compound dmso Anhydrous DMSO vortex Vortex / Sonicate dmso->vortex Add stock 1-10 mM Stock Solution vortex->stock aliquot Aliquot stock->aliquot store Store at -20°C / -80°C (Protected from light) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute Stock into Buffer (while vortexing) thaw->dilute buffer Aqueous Buffer (e.g., PBS, Media) buffer->dilute working Final Working Solution dilute->working use Use Immediately working->use

Caption: Workflow for preparing this compound solutions to minimize precipitation.

Aggregation_Troubleshooting_Logic Troubleshooting this compound Precipitation cluster_stock In Stock Solution (DMSO) cluster_working In Working Solution (Aqueous) start Precipitation Observed warm Warm & Vortex/Sonicate start->warm fresh_dmso Use Fresh Anhydrous DMSO start->fresh_dmso dilute_stock Dilute Stock Solution start->dilute_stock check_conc Lower Final Concentration start->check_conc check_ph Adjust Buffer pH (if possible) start->check_ph check_salt Lower Salt Concentration start->check_salt add_cosolvent Add Co-solvent/Surfactant start->add_cosolvent end Solution is Clear warm->end fresh_dmso->end dilute_stock->end check_conc->end check_ph->end check_salt->end add_cosolvent->end

Caption: Logical steps for troubleshooting this compound precipitation issues.

References

Technical Support Center: MDP-Rhodamine Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDP-rhodamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the change in this compound fluorescence with pH?

A1: The fluorescence of rhodamine-based dyes, including this compound, is highly dependent on pH due to a structural equilibrium between two forms: a fluorescent "open" form and a non-fluorescent "spiro-cyclic" form. In acidic environments, the rhodamine molecule is protonated, which favors the open-ring structure, leading to strong fluorescence. Conversely, in neutral to basic conditions, the molecule predominantly exists in the closed, spiro-cyclic form, which is colorless and non-fluorescent. This "off-on" switching mechanism allows this compound to act as a sensor for acidic environments.

Q2: In what cellular compartments is this compound fluorescence typically observed?

A2: this compound is often observed to localize in acidic intracellular compartments. Studies have shown its co-localization with markers for acidified endosomes and lysosomes in macrophages. This localization is consistent with the pH-dependent nature of its fluorescence, as these organelles maintain a low internal pH.

Q3: How does this compound facilitate the study of the NOD2 signaling pathway?

A3: MDP (muramyl dipeptide) is a component of bacterial peptidoglycan that is recognized by the intracellular pattern recognition receptor NOD2. By conjugating MDP to a rhodamine fluorophore, researchers can visualize the uptake and trafficking of MDP within living cells. This allows for the investigation of how NOD2 is activated and the subsequent downstream cellular responses.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No or weak fluorescence signal 1. pH of the medium is not acidic enough: The rhodamine fluorophore is in its non-fluorescent, spiro-cyclic form.1. Ensure the imaging buffer or the intracellular compartment of interest has an acidic pH (typically below 6). For in vitro measurements, buffer the solution to an acidic pH.
2. Low concentration of this compound: The probe concentration is insufficient for detection.2. Optimize the concentration of this compound used for staining. This may require a titration experiment to find the optimal balance between signal and background.
3. Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light.3. Minimize the exposure time to the excitation light source. Use an anti-fade mounting medium if applicable.
High background fluorescence 1. Excess unbound probe: this compound that has not been taken up by cells or is non-specifically bound is contributing to the background signal.1. Thoroughly wash the cells with fresh buffer after the incubation period to remove any unbound probe.
2. Autofluorescence: The cells or the culture medium have endogenous fluorescent components.2. Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. If necessary, use a spectrally distinct fluorophore or appropriate background subtraction techniques.
Fluorescence signal is diffuse and not localized 1. Cell membrane integrity is compromised: The probe is leaking into the cytoplasm rather than being actively trafficked into specific compartments.1. Handle cells gently during the staining procedure. Check for signs of cytotoxicity and consider reducing the probe concentration or incubation time.
2. Incorrect incubation time: The probe has not had sufficient time to be internalized and trafficked to its target organelles.2. Perform a time-course experiment to determine the optimal incubation time for internalization and localization.

Experimental Protocols

Protocol: Measuring the Effect of pH on this compound Fluorescence

This protocol describes how to measure the fluorescence intensity of this compound in solutions of varying pH.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • A series of buffers with pH values ranging from 4 to 9 (e.g., citrate, phosphate, and borate buffers)

  • Fluorometer or fluorescence microplate reader

  • 96-well black microplate (for plate reader) or cuvettes (for fluorometer)

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in a neutral buffer (e.g., PBS, pH 7.4).

  • In a 96-well plate or cuvettes, add the prepared buffers of varying pH.

  • Add a consistent amount of the this compound working solution to each well or cuvette.

  • Incubate the plate or cuvettes at room temperature for a short period to allow for equilibration.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for rhodamine (typically in the ranges of 540-560 nm for excitation and 570-590 nm for emission).

  • Plot the fluorescence intensity as a function of pH.

Data Presentation: Representative pH-Dependent Fluorescence of a Rhodamine-Based Probe
pHRelative Fluorescence Intensity (%)
4.0100
5.085
6.050
7.015
8.05
9.0< 5

Note: This data is illustrative and the exact fluorescence profile should be determined experimentally for this compound.

Visualizations

Signaling Pathway: MDP-NOD2 Activation

MDP_NOD2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP MDP_in MDP MDP->MDP_in Uptake NOD2 NOD2 MDP_in->NOD2 Binds to RIP2 RIP2 NOD2->RIP2 Recruits & Activates NFkB NF-κB RIP2->NFkB Activates MAPK MAPKs RIP2->MAPK Activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces Transcription MAPK->Inflammatory_Cytokines Induces Transcription

Caption: MDP-NOD2 signaling pathway.

Experimental Workflow: Troubleshooting Low Fluorescence Signal

Troubleshooting_Workflow Start Low Fluorescence Signal Check_pH Is the environment acidic? Start->Check_pH Adjust_pH Adjust to acidic pH Check_pH->Adjust_pH No Check_Concentration Is probe concentration sufficient? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Increase_Concentration Increase probe concentration Check_Concentration->Increase_Concentration No Check_Photobleaching Is there photobleaching? Check_Concentration->Check_Photobleaching Yes Increase_Concentration->Check_Photobleaching Reduce_Exposure Reduce light exposure Check_Photobleaching->Reduce_Exposure Yes Further_Investigation Further Investigation Needed Check_Photobleaching->Further_Investigation No Signal_Improved Signal Improved Reduce_Exposure->Signal_Improved

Caption: Troubleshooting workflow for low fluorescence.

controlling for non-specific binding of MDP-rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MDP-rhodamine in their experiments. Muramyl dipeptide (MDP) is a component of bacterial cell walls that is recognized by the intracellular receptor NOD2, triggering an innate immune response.[1][2] this compound is a fluorescently labeled version of MDP used to visualize and track its uptake and localization within cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like unlabeled MDP, acts as a ligand for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2] Upon entering the cell, MDP binds to the leucine-rich repeat (LRR) domain of NOD2.[3] This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[1][4] The interaction between NOD2 and RIP2, mediated by their respective CARD domains, initiates a downstream signaling cascade. This cascade ultimately results in the activation of the transcription factor NF-κB and MAP kinases, which then translocate to the nucleus to induce the expression of pro-inflammatory cytokines and other immune response genes.[1][4]

Q2: How does this compound enter the cell?

A2: The cellular uptake of MDP, and by extension this compound, can occur through several mechanisms. These include phagocytosis of whole bacteria (if applicable in the experimental model), endocytosis, and uptake of peptidoglycan fragments.[4] Studies have shown that fluorescently labeled MDP can be internalized and often localizes to acidic vesicles within the cell.[5]

Q3: What is the key difference between the active and inactive isomers of MDP?

A3: The biological activity of MDP is stereospecific. The L-D isomer of muramyl dipeptide is the form that is recognized by and activates NOD2.[1] In contrast, the L-L isomer of MDP does not activate NOD2 and is therefore considered the inactive form.[6] This makes the L-L isomer an excellent negative control for experiments investigating NOD2-specific effects.

Troubleshooting Guide: Non-Specific Binding

High background or non-specific binding of this compound can obscure the specific signal and lead to misinterpretation of results. The following sections provide guidance on identifying and mitigating non-specific binding.

Problem: High fluorescent signal in negative controls or unexpected cellular locations.

This may indicate non-specific binding of the this compound probe. Below are potential causes and solutions.

Experimental Controls to Identify Non-Specific Binding

A robust set of controls is essential for validating the specificity of this compound staining.[7][8]

Control TypePurposeExpected OutcomeTroubleshooting if Outcome is Not Met
Unlabeled Cells To determine the level of cellular autofluorescence.[8][9]Low to no fluorescence in the rhodamine channel.High signal indicates significant autofluorescence. Consider using a different fluorescent channel or spectral unmixing if available.
Competition Assay (Excess Unlabeled MDP) To demonstrate the specificity of binding to the target receptor (NOD2).[10]A significant reduction in rhodamine signal compared to cells treated with this compound alone.No reduction in signal suggests that the observed fluorescence is not due to specific binding to the intended target. The probe may be binding to other cellular components non-specifically.
Inactive Isomer Control (MDP(L-L)-rhodamine) To confirm that the signal is dependent on the specific stereochemistry recognized by NOD2.[6]Minimal to no fluorescent signal compared to the active MDP (L-D)-rhodamine.A strong signal with the inactive isomer indicates non-specific binding that is independent of the NOD2 recognition site.
NOD2-Deficient Cells (e.g., Knockout or Knockdown) To confirm that the signal is dependent on the presence of the NOD2 receptor.[11]A significant reduction or absence of specific intracellular signal compared to wild-type cells.A persistent signal in NOD2-deficient cells strongly suggests non-specific binding.
Strategies to Reduce Non-Specific Binding

If the controls indicate that non-specific binding is an issue, the following strategies can be employed:

StrategyDetailed Explanation
Optimize Probe Concentration High concentrations of fluorescent probes can lead to increased non-specific interactions.[12]
Adjust Buffer Conditions The pH and salt concentration of the incubation buffer can influence electrostatic and hydrophobic interactions that contribute to non-specific binding.[13]
Incorporate Blocking Agents Using a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on the cell surface and within the cell.[13]
Add a Non-Ionic Surfactant A low concentration of a mild, non-ionic surfactant such as Tween 20 can help to disrupt hydrophobic interactions that may cause the probe to bind non-specifically.[13]
Increase Wash Steps Thorough washing after incubation with the probe is crucial to remove unbound or loosely bound this compound.[8][14]

Experimental Protocols

Protocol: Competition Assay for this compound Specificity

This protocol is designed to verify that the fluorescent signal from this compound is due to its specific interaction with its cellular target.

  • Cell Preparation: Plate cells at an appropriate density in a multi-well plate or on coverslips suitable for microscopy and culture overnight.

  • Control Group:

    • Treat cells with this compound at the desired experimental concentration (e.g., 10 µg/mL).

  • Competition Group:

    • Pre-incubate cells with a 50-100 fold molar excess of unlabeled MDP for 1-2 hours.

    • Without washing, add this compound at the same concentration as the control group and incubate for the desired time.

  • Incubation: Incubate all groups for the desired time period (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound probe.

  • Fixation (Optional): Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Mount coverslips or image the plate directly using a fluorescence microscope with appropriate filters for rhodamine.

  • Analysis: Quantify the fluorescence intensity per cell for both the control and competition groups. A significant decrease in fluorescence in the competition group indicates specific binding.

Visualizations

MDP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_rhodamine This compound MDP_rhodamine_in This compound MDP_rhodamine->MDP_rhodamine_in Cellular Uptake NOD2 NOD2 MDP_rhodamine_in->NOD2 Binding RIP2 RIP2/RICK NOD2->RIP2 Recruitment NFkB_complex IKK Complex RIP2->NFkB_complex Activation NFkB NF-κB NFkB_complex->NFkB Phosphorylation p_NFkB p-NF-κB NFkB->p_NFkB DNA DNA p_NFkB->DNA Translocation Gene_expression Gene Expression (Cytokines, etc.) DNA->Gene_expression

Caption: this compound signaling pathway via NOD2 activation.

Troubleshooting_Workflow Start High Background Signal Observed Check_Controls Perform Control Experiments: - Unlabeled Cells - Competition Assay - Inactive Isomer Start->Check_Controls Is_Signal_Specific Is Signal Significantly Reduced in Controls? Check_Controls->Is_Signal_Specific Specific_Signal Signal is Likely Specific. Proceed with Experiment. Is_Signal_Specific->Specific_Signal Yes Non_Specific_Signal Signal is Likely Non-Specific. Is_Signal_Specific->Non_Specific_Signal No Optimize_Protocol Implement Strategies to Reduce Non-Specific Binding: - Optimize Probe Concentration - Adjust Buffer - Add Blocking Agents - Increase Washes Re-evaluate Re-evaluate with Controls Optimize_Protocol->Re-evaluate Re-evaluate->Is_Signal_Specific Non_Specific_Signal->Optimize_Protocol

Caption: Troubleshooting workflow for non-specific this compound binding.

References

Technical Support Center: Improving the Cell Permeability of MDP-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MDP-rhodamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this fluorescent probe. Here you will find answers to frequently asked questions and detailed protocols to address common challenges related to cell permeability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any intracellular fluorescence after incubating my cells with this compound. What could be the issue?

A1: A lack of intracellular signal is a common issue and can stem from several factors. Here's a troubleshooting guide to address this:

  • Low Cell Permeability: this compound, being a relatively large and polar molecule, may have inherently low permeability across the cell membrane. The rhodamine component's permeability is influenced by an equilibrium between a cell-permeable non-fluorescent spirolactone form and a cell-impermeable fluorescent zwitterionic form.[1][2][3][4]

  • Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.[5][6]

  • Incorrect Incubation Time: The incubation time might be too short for sufficient uptake. Try extending the incubation period.

  • Cell Health: Ensure your cells are healthy and viable. Compromised cells may not actively take up the probe.

  • Imaging Settings: Verify that your microscope's filter sets are appropriate for rhodamine's excitation and emission spectra and that the detector settings are sensitive enough to capture the signal.[5]

Q2: My fluorescence signal is very weak. How can I enhance it?

A2: Weak fluorescence can be due to low intracellular concentration of the probe or environmental factors affecting the fluorophore.

  • Optimize Probe Concentration: As mentioned above, titrate the this compound concentration to find the optimal balance between signal intensity and potential cytotoxicity.

  • Increase Incubation Time: Allow more time for the probe to accumulate within the cells.

  • Enhance Permeability (See Protocol 1): Consider using permeabilization agents if your experimental design allows for it. Note that this will compromise membrane integrity.

  • Check pH of Imaging Media: The fluorescence of many rhodamine derivatives is pH-sensitive. Ensure your imaging buffer is at a physiological pH.[7]

  • Use an Antifade Mountant: If you are imaging fixed cells, use a mounting medium containing an antifade reagent to prevent photobleaching.[6]

Q3: I am observing high background fluorescence. How can I reduce it?

A3: High background can obscure the specific intracellular signal.

  • Thorough Washing: After incubation with this compound, wash the cells thoroughly with fresh, pre-warmed media or phosphate-buffered saline (PBS) to remove any unbound probe from the cell surface and the coverslip.[]

  • Reduce Probe Concentration: A lower concentration of the probe can help minimize non-specific binding and background fluorescence.[9]

  • Optimize Incubation Time: Shorter incubation times may be sufficient for uptake while reducing background.

Q4: What is the likely mechanism of this compound cellular uptake?

A4: Given the size of the this compound conjugate, its uptake is likely mediated by endocytosis rather than passive diffusion.[6][10][11][12][13] The muramyl dipeptide (MDP) component is recognized by the intracellular receptor NOD2.[14] While NOD2 is cytosolic, the initial entry of the this compound conjugate into the cell is likely through an endocytic pathway. The probe would then need to escape the endosome to interact with cytosolic NOD2. Studies have shown that fluorescently labeled MDP can be found in acidic vesicles within the cell, which is consistent with endosomal localization.[15][16]

Experimental Protocols

Protocol 1: Enhancing Cell Permeability with Chemical Agents (For Fixed Cells)

This protocol is intended for endpoint assays where cell membrane integrity does not need to be maintained.

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • This compound Incubation:

    • Prepare a working solution of this compound in your cell culture medium. A starting concentration of 10-20 µg/mL is recommended, but this should be optimized.[16]

    • Remove the old medium from the cells and add the this compound solution.

    • Incubate for 1-3 hours at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove extracellular probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells twice with PBS.

    • Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes at room temperature.[]

  • Final Washes and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for rhodamine.

Protocol 2: Assessing this compound Uptake by Flow Cytometry

This protocol allows for the quantification of intracellular fluorescence in a cell population.

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in complete culture medium.[5]

  • This compound Incubation:

    • Add this compound to the cell suspension at the desired final concentration.

    • Incubate for the desired time at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.[17]

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Repeat the wash step two more times to ensure removal of all extracellular probe.

  • Fixation (Optional): If you do not need to analyze live cells, you can fix them with 1-4% paraformaldehyde in PBS for 20 minutes on ice. This can help to stabilize the signal.

  • Resuspension: Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide).

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with the appropriate laser and filters for rhodamine. Be sure to include an unstained cell sample as a negative control to set the gates.[18]

Protocol 3: Investigating the Role of Endocytosis in this compound Uptake

This protocol uses pharmacological inhibitors to probe the mechanism of cellular entry.

  • Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence microscopy or in suspension for flow cytometry.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of endocytosis inhibitors in cell culture medium (see table below for examples).

    • Pre-incubate the cells with the inhibitors for 30 minutes to 1 hour at 37°C.[10]

  • This compound Incubation:

    • Add this compound to the inhibitor-containing medium at the desired concentration.

    • Incubate for the desired time at 37°C.

  • Washing and Analysis:

    • Wash the cells thoroughly with PBS.

    • Analyze the intracellular fluorescence using either fluorescence microscopy (following Protocol 1 for fixation and mounting if desired) or flow cytometry (following Protocol 2).

  • Controls: It is crucial to include the following controls:

    • Untreated cells (no inhibitor, no this compound).

    • Cells treated with this compound only.

    • Cells treated with each inhibitor alone to assess any autofluorescence.

Data Presentation

Table 1: Common Endocytosis Inhibitors and Their Mechanisms

InhibitorTarget PathwayTypical Working ConcentrationReference
ChlorpromazineClathrin-mediated endocytosis5-10 µg/mL[10]
GenisteinCaveolae-mediated endocytosis30 µg/mL[10]
Filipin IIICaveolae-mediated endocytosis1 µg/mL[10]
Dimethylamiloride (DMA)Macropinocytosis40 µmol/L[10]
NocodazoleMicrotubule-dependent transportVaries (e.g., 10 µM)[13]

Note: The optimal concentration and incubation time for inhibitors should be determined empirically for each cell type to avoid cytotoxicity.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Uptake cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells on coverslips or in suspension inhibitor Pre-treat with endocytosis inhibitor (optional) cell_seeding->inhibitor mdp_incubation Incubate with this compound cell_seeding->mdp_incubation inhibitor->mdp_incubation washing Wash to remove extracellular probe mdp_incubation->washing fix_perm Fix and permeabilize (optional for microscopy) washing->fix_perm analysis Analyze via fluorescence microscopy or flow cytometry washing->analysis fix_perm->analysis

Caption: Workflow for analyzing this compound cell uptake.

troubleshooting_logic Troubleshooting Logic for Low this compound Signal cluster_probe Probe & Incubation cluster_cell Cellular Factors cluster_instrument Instrumentation start Low or No Signal concentration Increase this compound concentration start->concentration time Increase incubation time start->time permeability Use permeabilizing agent (fixed cells) start->permeability filters Check microscope filter sets start->filters concentration->time time->permeability endocytosis Investigate endocytosis pathway permeability->endocytosis settings Optimize detector gain/exposure filters->settings

Caption: Troubleshooting flowchart for low signal issues.

nod2_pathway Simplified NOD2 Signaling Pathway mdp_rhod This compound (extracellular) endocytosis Endocytosis mdp_rhod->endocytosis endosome Endosome with this compound endocytosis->endosome mdp_rhod_cyto This compound (cytosolic) endosome->mdp_rhod_cyto Endosomal Escape nod2 NOD2 mdp_rhod_cyto->nod2 binds ripk2 RIPK2 nod2->ripk2 recruits nfkb NF-κB Activation ripk2->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

Caption: NOD2 activation by intracellular this compound.

References

dealing with cytotoxicity of high MDP-rhodamine concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MDP-rhodamine in their experiments. High concentrations of fluorescent probes can lead to cytotoxicity, and this resource is designed to help you mitigate these effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescently labeled muramyl dipeptide (MDP). MDP is a component of bacterial peptidoglycan and a potent activator of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). The rhodamine tag allows for the visualization and tracking of MDP's uptake and localization within cells, making it a valuable tool for studying innate immune responses, particularly the NOD2 signaling pathway.

Q2: At what concentration does this compound become cytotoxic?

Q3: I am observing high background fluorescence in my imaging experiments. What could be the cause and how can I reduce it?

High background fluorescence can obscure your signal and lead to inaccurate interpretations. Common causes and solutions include:

  • Excessive this compound concentration: Use the lowest concentration that provides a detectable signal. Titrate your this compound concentration to find the optimal balance between signal and background.

  • Insufficient washing: After incubation with this compound, wash the cells thoroughly with phosphate-buffered saline (PBS) or an appropriate buffer to remove unbound probe.[3]

  • Non-specific binding: Some cell types may exhibit non-specific binding of rhodamine dyes. Consider using a blocking solution, such as bovine serum albumin (BSA), before adding this compound.

  • Autofluorescence: Some cell types have endogenous fluorophores that can contribute to background noise. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use a fluorophore with a different excitation/emission spectrum.[4]

Q4: My cells are showing signs of stress or death after incubation with this compound. What troubleshooting steps can I take?

Cell stress or death can be a direct result of cytotoxicity from the rhodamine conjugate. To address this:

  • Reduce Concentration and Incubation Time: The most effective way to mitigate cytotoxicity is to lower the concentration of this compound and shorten the incubation period.

  • Perform a Viability Assay: Quantify the cytotoxic effects at different concentrations using a cell viability assay like the MTT assay or Calcein-AM and Propidium Iodide staining (see protocols below).

  • Optimize Experimental Conditions: Ensure that your cell culture conditions (e.g., temperature, CO2, humidity) are optimal, as stressed cells may be more susceptible to the toxic effects of fluorescent probes.[5]

  • Consider Phototoxicity: Rhodamine dyes can generate reactive oxygen species (ROS) upon illumination, leading to phototoxicity. Minimize light exposure during imaging by using the lowest possible laser power and exposure time.[5]

Troubleshooting Guides

Issue 1: Weak or No Fluorescent Signal
Possible Cause Recommended Solution
Insufficient this compound Concentration Increase the concentration of this compound incrementally. Perform a titration to find the optimal concentration for your cell type.
Incorrect Filter Set/Imaging Parameters Ensure that the excitation and emission wavelengths of your microscope's filter set match those of rhodamine (Excitation: ~540-550 nm, Emission: ~570-590 nm).
Low Cellular Uptake Some cell types may have low uptake efficiency. Increase the incubation time or consider using a transfection reagent to facilitate entry.
Quenching of Fluorescence High concentrations of the probe can sometimes lead to self-quenching. Try reducing the concentration. Also, ensure the pH of your imaging medium is within the optimal range for rhodamine fluorescence.
Photobleaching Minimize exposure to the excitation light. Use an anti-fade mounting medium if fixing your cells for imaging.[4]
Issue 2: High Cytotoxicity Observed
Possible Cause Recommended Solution
High Concentration of this compound Perform a dose-response experiment using a cell viability assay (see protocols below) to determine the IC50 value and select a sub-toxic concentration for your experiments.
Prolonged Incubation Time Reduce the incubation time. A time-course experiment can help identify the shortest incubation period that yields a sufficient signal.
Phototoxicity Reduce the intensity and duration of light exposure during imaging. Acquire images at fewer time points if conducting time-lapse experiments.[5]
Cellular Stress Ensure optimal cell culture conditions. Avoid over-confluency and handle cells gently during experimental procedures.
Contamination Check for microbial contamination in your cell cultures, as this can exacerbate cytotoxicity.

Quantitative Data Summary

Table 1: Reference Cytotoxicity Data for Rhodamine B-loaded PLGA Nanoparticles in Cardiac Myocytes [2]

Concentration (µg/mL)Exposure Time (hours)Cell Viability (%)
10024No significant decrease
20024No significant decrease
40024No significant decrease
10048No significant decrease
20048No significant decrease
40048Significant decrease

Note: This data is for a different rhodamine conjugate and cell type and should be used for reference only. It is imperative to perform a specific cytotoxicity assay for this compound with your experimental system.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Calcein-AM and Propidium Iodide (PI) Staining for Live/Dead Cell Imaging

This protocol allows for the simultaneous visualization of live (green) and dead (red) cells. Calcein-AM is a cell-permeable dye that is cleaved by esterases in live cells to produce green fluorescence. PI is a nuclear stain that is excluded by live cells but can enter dead cells with compromised membranes.[3][7][8][9]

Materials:

  • Cells of interest cultured on coverslips or in imaging dishes

  • This compound

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Prepare Staining Solution: Prepare a working staining solution by diluting Calcein-AM to a final concentration of 1-2 µM and PI to 1-5 µg/mL in PBS or HBSS.

  • Washing: Gently wash the cells twice with PBS or HBSS to remove the treatment medium.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Imaging: Image the cells immediately using a fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.

  • Quantification: The percentage of live and dead cells can be quantified using image analysis software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Viability Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate mdp_prep Prepare this compound Serial Dilutions treatment Treat Cells with This compound mdp_prep->treatment incubation Incubate for Desired Time treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Cell Viability read_absorbance->data_analysis

Figure 1. Workflow for MTT-based cytotoxicity assessment of this compound.

nod2_pathway mdp This compound nod2 NOD2 mdp->nod2 Binds to rip2 RIP2 Kinase nod2->rip2 Activates nfkb NF-κB rip2->nfkb mapk MAPK rip2->mapk cytokines Pro-inflammatory Cytokines nfkb->cytokines Upregulates mapk->cytokines Upregulates

Figure 2. Simplified NOD2 signaling pathway activated by this compound.

References

Technical Support Center: Optimizing Laser and Filter Settings for MDP-Rhodamine Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MDP-rhodamine imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent probe created by conjugating Muramyl dipeptide (MDP) with a rhodamine dye, typically Rhodamine B.[1] MDP is a component of bacterial cell walls that is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). Therefore, this compound is primarily used to visualize the uptake and trafficking of MDP within live cells and to study the activation of the NOD2 signaling pathway.

Q2: What are the optimal laser and filter settings for imaging this compound?

A2: Since this compound is a conjugate of Rhodamine B, its spectral properties are similar to those of Rhodamine B. For optimal imaging, use the following settings as a starting point and adjust as needed for your specific microscope setup.

ParameterRecommended Wavelength (nm)
Excitation Maximum ~545
Emission Maximum ~566 - 580
Recommended Laser Line 532 nm or 543 nm
Recommended Emission Filter 585/42 nm bandpass or similar

Q3: Can I perform multi-color imaging with this compound?

A3: Yes, multi-color imaging is possible. However, careful selection of other fluorophores is crucial to minimize spectral overlap. When choosing additional fluorescent probes, ensure their emission spectra do not significantly overlap with the emission of Rhodamine B. Use a fluorescence spectra viewer tool to check for potential crosstalk between channels.

Q4: How can I be sure that the observed fluorescence is specific to this compound binding to NOD2?

A4: To confirm specificity, it is recommended to include control experiments. One essential control is to use a competitive inhibitor. Pre-incubate cells with an excess of unlabeled MDP before adding this compound. A significant reduction in the fluorescent signal would indicate specific binding. Additionally, using cells that do not express NOD2 (e.g., knockout cell lines) can serve as a negative control.

Troubleshooting Guides

This section addresses common problems encountered during this compound imaging experiments.

Problem 1: Low or No Fluorescent Signal

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Laser and Filter Settings Ensure that the excitation laser and emission filter are correctly matched to the spectral properties of Rhodamine B (see table above).
Low Concentration of this compound Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a concentration range of 1-10 µM and adjust as needed.
Insufficient Incubation Time Optimize the incubation time to allow for sufficient uptake of the probe. A time course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal duration.
Cell Health Issues Ensure cells are healthy and viable before and during the experiment. Use a viability stain to check cell health if you suspect a problem.
Photobleaching The fluorescent signal is rapidly fading during imaging. See the "Photobleaching" section below for mitigation strategies.
Problem 2: High Background Fluorescence

Possible Causes and Solutions:

CauseRecommended Action
Excess Unbound Probe Increase the number and duration of washing steps after incubation with this compound to thoroughly remove any unbound probe.
Non-specific Binding Incubate cells with a blocking solution (e.g., 1% BSA in PBS) before adding the this compound. Also, consider reducing the concentration of the probe.
Autofluorescence Image an unstained sample of your cells under the same conditions to assess the level of natural autofluorescence. If autofluorescence is high, you may need to use a different cell line or employ spectral unmixing techniques if your imaging software supports it.
Contaminated Reagents or Media Use fresh, high-quality reagents and imaging media. Phenol red in cell culture media can be a source of background fluorescence, so consider using phenol red-free media for imaging.
Problem 3: Rapid Photobleaching

Possible Causes and Solutions:

CauseRecommended Action
High Laser Power Reduce the laser power to the lowest level that still provides a detectable signal.
Long Exposure Times Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time that yields a good signal-to-noise ratio.
Repeated Imaging of the Same Area When setting up the microscope and focusing, use a region of the sample that you do not intend to image for your final data acquisition.
Lack of Antifade Reagent For fixed cell imaging, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.

Experimental Protocol: Imaging this compound Uptake in Adherent Cells

This protocol provides a general guideline for staining and imaging adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional for fixed-cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional for fixed-cell imaging

  • Mounting medium with antifade reagent (for fixed-cell imaging)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

    • On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed PBS.

  • This compound Staining (Live-cell imaging):

    • Prepare the this compound working solution by diluting the stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration (e.g., 5 µM).

    • Add the this compound working solution to the cells.

    • Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

    • After incubation, gently wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.

    • Add fresh, pre-warmed phenol red-free medium to the cells.

  • Fixation and Permeabilization (Optional, for fixed-cell imaging):

    • After the washing steps, add 4% paraformaldehyde to the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If co-staining with an intracellular antibody, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting (for fixed-cell imaging):

    • If using coverslips, carefully invert the coverslip onto a drop of mounting medium with an antifade reagent on a microscope slide.

    • Seal the edges of the coverslip with nail polish or a commercially available sealant.

  • Imaging:

    • Image the cells using a fluorescence microscope (confocal is recommended for better resolution) equipped with appropriate lasers and filters for Rhodamine B.

    • Excitation: ~545 nm (e.g., 532 nm or 543 nm laser line)

    • Emission: ~566-580 nm (e.g., 585/42 nm bandpass filter)

    • Minimize light exposure to prevent photobleaching.

Visualizations

Experimental Workflow for this compound Imaging

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture adherent cells on glass-bottom dish/coverslip wash1 Wash with PBS cell_culture->wash1 prepare_probe Prepare this compound working solution wash1->prepare_probe incubate Incubate cells with probe prepare_probe->incubate wash2 Wash to remove unbound probe incubate->wash2 live_imaging Live-cell Imaging wash2->live_imaging fixation Fixation (Optional) wash2->fixation Optional Path acquire_images Acquire Images live_imaging->acquire_images mounting Mounting (Optional) fixation->mounting mounting->acquire_images

Caption: Workflow for this compound cellular imaging.

NOD2 Signaling Pathway Activation

nod2_pathway cluster_cell Cytoplasm mdp_rhodamine This compound nod2 NOD2 mdp_rhodamine->nod2 binds ripk2 RIPK2 nod2->ripk2 recruits nf_kb NF-κB Pathway ripk2->nf_kb mapk MAPK Pathway ripk2->mapk inflammation Inflammatory Response nf_kb->inflammation mapk->inflammation

Caption: Simplified NOD2 signaling pathway activated by MDP.

References

Validation & Comparative

Validating NOD2 Specificity: A Comparative Guide to Current Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of on-target engagement and specificity is a cornerstone of robust drug discovery and immunology research. For Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor pivotal in innate immunity, accurately assessing its activation is critical. Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is the minimal motif recognized by NOD2, triggering a signaling cascade that culminates in the activation of NF-κB and MAPK pathways.[1][2] This guide provides a comparative overview of three key methodologies used to validate the specificity of molecular probes and potential agonists for NOD2: fluorescently labeled MDP, biotinylated MDP pull-down assays, and NF-κB reporter assays.

Comparative Analysis of NOD2 Validation Methods

The choice of methodology for validating NOD2 specificity depends on the experimental goals, available resources, and desired throughput. Below is a summary of the quantitative and qualitative parameters for each approach.

FeatureFluorescently Labeled MDPBiotinylated MDP Pull-Down AssayNF-κB Reporter Assay
Primary Readout Fluorescence intensity/localizationProtein-protein interaction (Western Blot)Luciferase or SEAP activity
Assay Type Direct binding/cellular uptakeIn vitro protein interactionCell-based functional assay
Primary Application Visualization of probe uptake and localizationConfirming direct binding to NOD2Quantifying NOD2-mediated signaling
Throughput Low to MediumLowHigh
Key Advantage Provides spatial informationDirectly demonstrates physical interactionHighly sensitive and quantitative
Key Disadvantage Indirect measure of activationDoes not confirm downstream signalingIndirect measure of direct binding
Typical Agonist Conc. Not specified in reviewed literature~1 µM for competition assays[3]10 ng/mL - 10 µg/mL[4]
Relative Cost High (custom probe synthesis)MediumLow to Medium

NOD2 Signaling Pathway

Activation of NOD2 by MDP initiates a well-defined signaling cascade. Upon ligand binding, NOD2 oligomerizes and recruits the serine/threonine kinase RIPK2 via CARD-CARD interactions.[5][6][7] This leads to the activation of downstream pathways, including NF-κB and MAPKs, resulting in the transcription of pro-inflammatory cytokines.[2][5][6][8]

NOD2_Signaling_Pathway NOD2 Signaling Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_TAB TAK1/TAB Complex RIPK2->TAK1_TAB Activates IKK IKK Complex TAK1_TAB->IKK MAPK MAPK Activation TAK1_TAB->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: NOD2 activation by MDP leads to the recruitment of RIPK2 and subsequent activation of NF-κB and MAPK pathways.

Experimental Protocols and Workflows

Fluorescently Labeled MDP for Cellular Uptake and Localization

This method utilizes a fluorescently tagged version of MDP (e.g., DTAF-MDP or alkyne-modified MDP for click chemistry) to visualize its entry into cells and potential co-localization with NOD2.[9]

Experimental Workflow:

Fluorescent_MDP_Workflow Fluorescent MDP Workflow Cell_Culture Culture cells (e.g., macrophages) Probe_Incubation Incubate with Fluorescent MDP Cell_Culture->Probe_Incubation Washing Wash to remove unbound probe Probe_Incubation->Washing Fixation Fix and permeabilize cells Washing->Fixation Staining (Optional) Counterstain for NOD2 Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging

Caption: Workflow for visualizing cellular uptake of fluorescently labeled MDP.

Detailed Protocol:

  • Cell Preparation: Plate cells (e.g., macrophages or HEK293 cells expressing NOD2) in glass-bottom dishes suitable for microscopy.

  • Probe Incubation: Incubate the cells with the fluorescently labeled MDP derivative at a predetermined concentration and time.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 or saponin if intracellular targets are to be stained.

  • Immunostaining (Optional): To assess co-localization, cells can be stained with a primary antibody against NOD2, followed by a secondary antibody conjugated to a different fluorophore.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Biotinylated MDP Pull-Down Assay

This biochemical assay is used to confirm a direct physical interaction between MDP and NOD2.

Experimental Workflow:

Biotin_MDP_Workflow Biotinylated MDP Pull-Down Workflow Cell_Lysate Prepare cell lysate containing NOD2 Incubate_Probe Incubate lysate with Biotinylated MDP Cell_Lysate->Incubate_Probe Streptavidin_Beads Add Streptavidin-coated beads Incubate_Probe->Streptavidin_Beads Pull_Down Incubate and pull down complexes Streptavidin_Beads->Pull_Down Wash_Beads Wash beads to remove non-specific binders Pull_Down->Wash_Beads Elution Elute bound proteins Wash_Beads->Elution Western_Blot Analyze eluate by Western Blot for NOD2 Elution->Western_Blot

Caption: Workflow for the biotinylated MDP pull-down assay to detect interaction with NOD2.

Detailed Protocol:

  • Prepare Cell Lysate: Lyse cells overexpressing NOD2 or cells known to endogenously express NOD2 (e.g., THP-1 monocytes) in a suitable lysis buffer.

  • Incubation with Biotinylated MDP: Incubate the cell lysate with biotinylated MDP for a specified time at 4°C with gentle rotation.

  • Capture with Streptavidin Beads: Add streptavidin-conjugated agarose or magnetic beads to the lysate and incubate to allow the biotinylated MDP-protein complexes to bind to the beads.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for NOD2.

NF-κB Reporter Assay

This is a highly sensitive and quantitative cell-based assay to measure the functional consequence of NOD2 engagement – the activation of the NF-κB signaling pathway.

Experimental Workflow:

Reporter_Assay_Workflow NF-κB Reporter Assay Workflow Transfection Transfect HEK293 cells with NOD2 and NF-κB reporter plasmid Stimulation Stimulate cells with MDP or test compound Transfection->Stimulation Incubation Incubate for a defined period (e.g., 6-24h) Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure Luciferase activity Lysis->Luminometry Data_Analysis Analyze and quantify NF-κB activation Luminometry->Data_Analysis

Caption: Workflow for the NF-κB luciferase reporter assay to quantify NOD2 activation.

Detailed Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with an expression vector for human NOD2 and a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.[4][10][11] A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization. Alternatively, stable reporter cell lines, such as HEK-Blue™ hNOD2 cells, can be used.[12][13]

  • Cell Stimulation: After 24-48 hours, stimulate the transfected cells with various concentrations of MDP or the test compound. Include a negative control (vehicle) and a positive control (known NOD2 agonist).

  • Incubation: Incubate the cells for an appropriate time (typically 6-24 hours) to allow for reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (luciferase or SEAP) according to the manufacturer's instructions. For luciferase, this involves adding a substrate and measuring the resulting luminescence.

  • Data Analysis: Normalize the NF-κB-dependent luciferase activity to the control luciferase activity. Express the results as fold induction over the unstimulated control.

By employing these methodologies, researchers can rigorously validate the specificity of novel probes and potential therapeutic agents targeting the NOD2 pathway, thereby advancing our understanding of innate immunity and related inflammatory diseases.

References

A Head-to-Head Comparison of MDP-Rhodamine and Other Fluorescent Probes for Peptidoglycan Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating bacterial cell wall dynamics and host-pathogen interactions, the selection of an appropriate fluorescent probe is paramount. Muramyl dipeptide (MDP), a conserved motif within bacterial peptidoglycan, serves as a powerful targeting moiety for such probes. This guide provides an objective comparison of MDP-Rhodamine with other fluorescent MDP probes, supported by available data and detailed experimental methodologies.

This comparison focuses on key performance indicators for fluorescent probes: photophysical properties, specificity, and utility in biological imaging. We will delve into a direct comparison with a popular alternative, MDP conjugated to an Alexa Fluor dye, and also discuss a broader range of fluorescent D-amino acids used for peptidoglycan labeling.

Quantitative Comparison of Fluorescent Probes

The choice of a fluorophore significantly impacts the sensitivity and quality of fluorescence microscopy experiments. Below is a summary of the key photophysical properties of rhodamine and a common alternative, Alexa Fluor 488, to which MDP can be conjugated. It is important to note that these properties can be influenced by the conjugation to MDP.

PropertyThis compound (estimated)MDP-Alexa Fluor 488 (estimated)Other Fluorescent D-Amino Acid Probes
Excitation Max (nm) ~550-570~495HADA (~375), RADA (~558), NADA-green (~460)
Emission Max (nm) ~570-590~519HADA (~460), RADA (~582), NADA-green (~515)
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000-110,000~71,000Varies by fluorophore
Quantum Yield Moderate to HighHigh (0.92)[1]Varies by fluorophore
Photostability GoodExcellentVaries by fluorophore
pH Sensitivity Low in physiological rangeVery LowVaries by fluorophore

Note: Specific quantitative data for MDP-conjugated fluorophores is limited in publicly available literature. The values for this compound and MDP-Alexa Fluor 488 are estimated based on the properties of the unconjugated fluorophores. Alexa Fluor dyes are generally recognized for their superior brightness and photostability compared to traditional dyes like rhodamine.[2] Fluorescent D-amino acids (FDAAs) such as HADA, RADA, and NADA-green offer a palette of colors for multicolor imaging experiments.

Mechanism of Action: Labeling Peptidoglycan

Fluorescent MDP probes are designed to mimic a natural building block of the bacterial cell wall. This allows them to be incorporated into the peptidoglycan structure during its synthesis and remodeling. This process provides a direct and specific way to visualize areas of active cell wall metabolism.

cluster_bacterium Bacterial Cell Fluorescent_MDP Fluorescent MDP Probe Transporter Peptide Transporter Fluorescent_MDP->Transporter Uptake Cytoplasm Cytoplasm Transporter->Cytoplasm PG_Synthesis Peptidoglycan Synthesis Machinery Cytoplasm->PG_Synthesis Cell_Wall Cell Wall (Peptidoglycan) PG_Synthesis->Cell_Wall Incorporation

Caption: General mechanism of fluorescent MDP probe uptake and incorporation into the bacterial cell wall.

Host Cell Interaction: Activation of the NOD2 Signaling Pathway

Beyond bacterial labeling, MDP probes are instrumental in studying the innate immune response. MDP is a potent activator of the intracellular pattern recognition receptor, NOD2. Upon binding of MDP, NOD2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, a critical step in clearing bacterial infections.

MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK MAPK TAK1->MAPK Activates NF_kappaB NF-κB IKK_Complex->NF_kappaB Activates Inflammatory_Response Pro-inflammatory Cytokines & Chemokines NF_kappaB->Inflammatory_Response Promotes Transcription MAPK->Inflammatory_Response Promotes Transcription

Caption: Simplified signaling pathway of NOD2 activation by MDP, leading to an inflammatory response.[3][4][5][6][7]

Experimental Protocols

To facilitate a direct comparison of different fluorescent MDP probes, a standardized experimental workflow is essential. The following protocol outlines a general procedure for labeling live bacteria and performing fluorescence microscopy.

Experimental Workflow for Comparing Fluorescent MDP Probes

cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis Bacterial_Culture 1. Grow Bacterial Culture to Mid-Log Phase Probe_Preparation 2. Prepare Stock Solutions of Fluorescent Probes Incubation 3. Incubate Bacteria with Probes Probe_Preparation->Incubation Washing 4. Wash to Remove Unbound Probe Incubation->Washing Microscopy 5. Mount on Agarose Pad for Microscopy Washing->Microscopy Image_Acquisition 6. Acquire Images (Phase Contrast & Fluorescence) Microscopy->Image_Acquisition Data_Analysis 7. Analyze Fluorescence Intensity & Localization Image_Acquisition->Data_Analysis

Caption: A typical experimental workflow for the comparison of different fluorescent MDP probes.

Detailed Methodologies

1. Bacterial Culture Preparation:

  • Inoculate a suitable liquid medium (e.g., LB, TSB) with the bacterial species of interest.

  • Grow the culture overnight at the optimal temperature with shaking.

  • The following day, dilute the overnight culture into fresh, pre-warmed medium and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6).

2. Fluorescent Probe Preparation:

  • Prepare stock solutions of this compound and other comparative probes (e.g., MDP-Alexa Fluor 488) in sterile, nuclease-free water or DMSO. A typical stock concentration is 1-10 mM.

  • From the stock solutions, prepare working solutions in the appropriate bacterial growth medium. The final concentration for labeling will need to be optimized for each probe and bacterial species but typically ranges from 1-100 µM.

3. Bacterial Labeling:

  • Harvest mid-log phase bacteria by centrifugation (e.g., 5000 x g for 5 minutes).

  • Resuspend the bacterial pellet in fresh, pre-warmed medium containing the fluorescent MDP probe at the desired final concentration.

  • Incubate the bacteria with the probe for a specific duration. This can range from a few minutes for pulse-labeling to one or more generation times for continuous labeling. Incubation should be carried out at the optimal growth temperature with shaking.

4. Washing:

  • After incubation, pellet the labeled bacteria by centrifugation.

  • Resuspend the pellet in fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to wash away any unbound probe.

  • Repeat the washing step 2-3 times to minimize background fluorescence.

5. Sample Mounting for Microscopy:

  • Prepare a 1-1.5% agarose pad using the same medium as the bacterial culture.

  • Spot a small volume (1-2 µL) of the final washed and resuspended bacterial suspension onto a clean glass slide.

  • Gently place the agarose pad on top of the bacterial suspension.

  • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent drying during imaging.

6. Image Acquisition:

  • Use a fluorescence microscope equipped with appropriate filter sets for the fluorophores being used.

  • Acquire both phase-contrast or DIC images to visualize the bacterial morphology and fluorescence images to detect the probe signal.

  • For quantitative comparisons, ensure that all imaging parameters (e.g., exposure time, laser power, gain) are kept constant across all samples.

  • For photostability measurements, acquire a time-lapse series of images under continuous illumination.

7. Data Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of individual bacteria or populations.

  • Measure the signal-to-noise ratio by comparing the fluorescence intensity of labeled bacteria to the background.

  • For photostability analysis, plot the decay of fluorescence intensity over time.

  • Analyze the subcellular localization of the fluorescent signal to identify sites of active peptidoglycan synthesis.

Conclusion

The choice between this compound and other fluorescent MDP probes will depend on the specific requirements of the experiment. While this compound is a well-established and effective probe, alternatives like MDP-Alexa Fluor conjugates may offer advantages in terms of brightness and photostability, which are critical for high-resolution and time-lapse imaging. The expanding palette of fluorescent D-amino acids provides further options for multicolor experiments to dissect complex biological processes. By following a standardized experimental protocol, researchers can make an informed decision on the optimal probe for their studies of bacterial cell wall biology and host-pathogen interactions.

References

A Researcher's Guide to Control Experiments for MDP-Rhodamine Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Muramyl dipeptide (MDP), a component of the bacterial cell wall, is a potent activator of the innate immune system, primarily through the intracellular pattern recognition receptor NOD2. Studying the mechanisms of its cellular uptake is crucial for understanding its immunomodulatory effects and for the development of targeted drug delivery systems. MDP conjugated with a fluorescent dye like rhodamine (MDP-rhodamine) is a common tool for these investigations. However, to ensure the scientific rigor and validity of such studies, a comprehensive set of control experiments is indispensable. This guide provides an objective comparison of essential control strategies, supported by experimental data and detailed protocols, to aid in the design of robust this compound cellular uptake assays.

Core Principles and Control Strategies

Accurate interpretation of cellular uptake data relies on distinguishing between specific, biologically relevant uptake and non-specific binding or experimental artifacts. A multi-faceted approach to controls is necessary to address various aspects of the experiment, from the properties of the fluorescent probe to the biological pathways involved.

The following table summarizes the key control experiments, their purpose, and the expected outcomes for a typical this compound uptake study.

Control CategorySpecific ControlPurposeExpected Outcome for a Specific Uptake Mechanism
Negative Controls Unlabeled CellsTo determine the level of cellular autofluorescence.Signal from labeled cells should be significantly higher than the autofluorescence background.
Cells incubated at 4°CTo inhibit active, energy-dependent transport processes like endocytosis.A significant reduction in this compound uptake compared to incubation at 37°C.
Pharmacological InhibitorsTo probe the involvement of specific endocytic pathways (e.g., clathrin-mediated, caveolae-mediated, macropinocytosis).Reduced uptake in the presence of an inhibitor specific to the relevant pathway.
Specificity Controls Competition with Unlabeled MDPTo demonstrate that the uptake is specific to MDP and not just the rhodamine dye or a non-specific process.A dose-dependent decrease in this compound signal as the concentration of unlabeled MDP increases.
Free Rhodamine DyeTo ensure that the rhodamine dye itself is not independently taken up by the cells.Minimal to no cellular fluorescence compared to this compound.
Probe/Microscopy Controls Photobleaching ControlTo assess the stability of the fluorescent signal over the course of imaging.Minimal decrease in fluorescence intensity over the imaging period.
Alternative Fluorescent ProbesTo confirm that the observed uptake is not an artifact of the specific dye used (e.g., comparing with MDP-Alexa488).Similar uptake patterns and localization, though signal intensity may vary based on the dye's properties.

Quantitative Comparison of Control Experiments

The following table presents a summary of quantitative data from studies investigating the cellular uptake of fluorescently labeled MDP, illustrating the impact of various controls.

Experimental ConditionCell TypeMeasurement MethodKey FindingQuantitative Data/Effect Size
Temperature Rabbit Bronchoalveolar MacrophagesFlow CytometryUptake is an active, energy-dependent process.Uptake at 37°C was 7-fold greater than at 4°C.[1]
Competition Rabbit Bronchoalveolar MacrophagesFlow CytometryUptake is at least partially specific to MDP.Uptake of fluorescent MDP was partially inhibited by excess unlabeled MDP.[1]
Alternative Probe Mouse Bone Marrow-Derived MacrophagesConfocal MicroscopyDifferent fluorescent labels on MDP show similar localization.MDP-Alexa488 showed similar punctate intracellular localization as this compound, co-localizing with acidic organelle markers.[2]

Alternative Fluorescent Probes: Rhodamine vs. Alexa Fluor

While rhodamine is a widely used fluorophore, alternatives like the Alexa Fluor family of dyes offer several advantages.

FeatureRhodamine (e.g., TRITC, Rhodamine B)Alexa Fluor (e.g., Alexa Fluor 488, 594)
Brightness GoodGenerally brighter and more fluorescent.[3]
Photostability Susceptible to photobleaching.More photostable, allowing for longer imaging times.[3]
pH Sensitivity Fluorescence can be pH-dependent.Fluorescence is stable over a wider pH range (pH 4-10).[3][4]
Water Solubility Can be less soluble, potentially leading to aggregation.More water-soluble, reducing the likelihood of aggregation.

For long-term imaging or studies in acidic compartments like endosomes, conjugating MDP to an Alexa Fluor dye may yield more stable and brighter signals.[2][3]

Diagrams

Experimental Workflow for Cellular Uptake Assay

The following diagram outlines a typical workflow for an this compound cellular uptake experiment, incorporating essential controls.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed Seed Cells in Plates/Coverslips culture Culture for 24-48h seed->culture inhibitor Pre-incubate with Inhibitors (if applicable) culture->inhibitor mdp Add this compound (and unlabeled MDP for competition) inhibitor->mdp temp37 Incubate at 37°C (Test Condition) mdp->temp37 temp4 Incubate at 4°C (Control) mdp->temp4 wash Wash Cells to Remove Extracellular Probe temp37->wash temp4->wash fix Fix Cells (for microscopy) or Lyse/Detach (for plate reader/FACS) wash->fix acquire Acquire Data fix->acquire quantify Quantify Fluorescence acquire->quantify

Caption: Workflow for this compound uptake assay with controls.

Potential Endocytic Pathways for MDP Uptake

This diagram illustrates the primary endocytic pathways that can be investigated using pharmacological inhibitors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Pharmacological Inhibitors MDP This compound clathrin_pit Clathrin-coated pit MDP->clathrin_pit caveolae Caveolae MDP->caveolae macro_ruffle Membrane ruffle MDP->macro_ruffle clathrin_vesicle Clathrin-coated vesicle clathrin_pit->clathrin_vesicle caveosome Caveosome caveolae->caveosome macropinosome Macropinosome macro_ruffle->macropinosome endosome Early Endosome clathrin_vesicle->endosome caveosome->endosome macropinosome->endosome lysosome Lysosome endosome->lysosome chlorpromazine Chlorpromazine chlorpromazine->clathrin_pit inhibits genistein Genistein genistein->caveolae inhibits amiloride Amiloride amiloride->macro_ruffle inhibits

Caption: Major endocytic pathways and their respective inhibitors.

Experimental Protocols

Protocol 1: Temperature and Competition Controls using Flow Cytometry

This protocol is designed to quantify this compound uptake and assess the involvement of energy-dependent processes and specific binding.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • PBS (Phosphate-Buffered Saline)

  • This compound stock solution

  • Unlabeled MDP stock solution

  • FACS buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 0.5 x 10^6 cells per well in a 24-well plate and culture overnight. Prepare enough wells for all conditions (in triplicate).

  • Preparation of Controls:

    • Unlabeled Control: Three wells with cells only (no this compound).

    • 4°C Control: Pre-chill the plate and all reagents to 4°C. These wells will be handled on ice.

    • Competition Control: Prepare solutions containing a fixed concentration of this compound (e.g., 10 µg/mL) and increasing concentrations of unlabeled MDP (e.g., 10x, 50x, 100x molar excess).

  • Treatment:

    • Remove culture medium and wash cells once with PBS.

    • Add the appropriate pre-warmed (37°C) or pre-chilled (4°C) media containing the test compounds to the wells.

    • Test Condition: Add medium with this compound.

    • 4°C Control: Add chilled medium with this compound.

    • Competition: Add medium with the this compound/unlabeled MDP mixtures.

  • Incubation: Incubate the 37°C plates in a CO2 incubator and the 4°C plate in a cold room or on ice for the desired time (e.g., 1-3 hours).

  • Cell Harvest:

    • Wash cells three times with ice-cold PBS to remove extracellular this compound.

    • Detach cells using a non-enzymatic cell dissociation solution.

    • Transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes at 4°C.

  • Analysis:

    • Resuspend the cell pellet in 300-500 µL of cold FACS buffer.

    • Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 events per sample.

    • Use the unlabeled control to set the gate for the fluorescently positive population.

    • Calculate the mean fluorescence intensity (MFI) and the percentage of positive cells for each condition.

Protocol 2: Investigating Endocytic Pathways with Inhibitors and Confocal Microscopy

This protocol uses pharmacological inhibitors to identify the endocytic pathway(s) involved in this compound internalization, visualized by confocal microscopy.

Materials:

  • Cells seeded on glass coverslips in a multi-well plate.

  • This compound stock solution.

  • Pharmacological inhibitors (e.g., Chlorpromazine, Genistein, Amiloride) dissolved in an appropriate solvent (e.g., DMSO, water).

  • Paraformaldehyde (PFA) 4% in PBS for fixation.

  • Nuclear stain (e.g., DAPI).

  • Antifade mounting medium.

  • Confocal microscope.

Procedure:

  • Cell Preparation: Seed cells on sterile glass coverslips to achieve 60-70% confluency on the day of the experiment.

  • Inhibitor Pre-treatment:

    • Remove culture medium and wash with serum-free medium.

    • Add medium containing the endocytosis inhibitors at their optimal concentration (determined from literature or titration experiments).

    • Include a vehicle control (e.g., DMSO) for each inhibitor used.

    • Incubate for 30-60 minutes at 37°C.

  • This compound Incubation:

    • Without washing out the inhibitors, add this compound to the medium to the final desired concentration.

    • Incubate for the desired uptake period (e.g., 30 minutes to 3 hours) at 37°C.

  • Fixation and Staining:

    • Remove the medium and wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional) Permeabilize the cells if co-staining for an intracellular target.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a confocal microscope. Use consistent acquisition settings (laser power, gain, pinhole) for all samples to allow for valid comparison.

    • Acquire Z-stacks to confirm the intracellular localization of the this compound signal.

  • Analysis: Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the intensity in inhibitor-treated cells to the vehicle-treated control cells.

By systematically applying these control experiments, researchers can confidently elucidate the mechanisms of this compound cellular uptake, leading to more reliable and impactful findings in immunology and drug development.

References

A Comparative Guide to Fluorescent Probes for Mitochondrial Analysis: Re-evaluating MDP-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a quantitative analysis of fluorescent probes used in mitochondrial research. While the initial focus was on MDP-rhodamine, our findings indicate that its primary application lies elsewhere. This document clarifies the role of this compound and offers a detailed comparison with established fluorescent probes for monitoring mitochondrial membrane potential, a key indicator of mitochondrial health and function. This information is intended for researchers, scientists, and professionals in drug development.

Re-evaluating this compound: Localization and Application

Muramyl dipeptide (MDP) is a component of bacterial cell walls that is recognized by the innate immune system. When conjugated with rhodamine (this compound), it serves as a fluorescent probe to track the uptake and localization of MDP. Experimental evidence suggests that this compound localizes within acidic compartments of macrophages, such as endosomes and lysosomes, and does not co-localize with mitochondrial markers[1]. This indicates that this compound is a tool for studying the intracellular trafficking of MDP and its subsequent signaling pathways, rather than for direct quantitative analysis of mitochondrial function. The primary signaling pathway initiated by MDP involves the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, leading to a pro-inflammatory response.

Comparison of Fluorescent Probes for Mitochondrial Membrane Potential

Several classes of fluorescent dyes are widely used to measure mitochondrial membrane potential (ΔΨm), a critical parameter in assessing mitochondrial function. These dyes are typically cationic and accumulate in the negatively charged mitochondrial matrix. The intensity of their fluorescence is proportional to the ΔΨm. Below is a comparison of some of the most common alternatives to this compound for this application.

ProbeMechanism of Action & ReadoutAdvantagesDisadvantagesExcitation/Emission (nm)
TMRM (Tetramethylrhodamine, methyl ester) Nernstian accumulation in mitochondria. Fluorescence intensity is proportional to ΔΨm. Used in non-quenching mode at low concentrations.[2][3][4][5][6][7]High specificity for mitochondria[8]; Rapid and reversible uptake, suitable for dynamic measurements[9]; Low toxicity at appropriate concentrations[6].Can inhibit respiration at higher concentrations[2][5]; Fluorescence can be influenced by plasma membrane potential.~548 / ~573
TMRE (Tetramethylrhodamine, ethyl ester) Similar to TMRM, accumulates in mitochondria based on ΔΨm.[2][5]One of the best dyes for dynamic and in situ quantitative measurements[9].Greater inhibition of mitochondrial respiration compared to TMRM and Rhodamine 123[2][5]; Higher degree of binding to mitochondrial membranes[2][5].~549 / ~575
MitoTracker Red CMXRos Accumulates in mitochondria dependent on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[10][11][12]Fluorescence is retained after fixation[10]; Resistant to bleaching[10].Covalent binding can be toxic and may not solely reflect ΔΨm[10]; Less sensitive to rapid changes in ΔΨm compared to TMRM/TMRE.~579 / ~599
JC-1 Forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm. In depolarized mitochondria, it remains as monomers (green fluorescence). The ratio of red to green fluorescence is used to determine ΔΨm.[10][13]Ratiometric measurement minimizes the influence of mitochondrial size, shape, and density[13]; Provides a qualitative and quantitative measure of mitochondrial polarization[13].Can be prone to photobleaching[10]; Can be influenced by oxidative stress[14].Monomer: ~514 / ~529, J-aggregate: ~585 / ~590
Rhodamine 123 One of the earliest used rhodamine dyes for mitochondrial staining. Accumulates based on ΔΨm.[2][5]Well-established probe.Less photostable than MitoTracker Green FM[9][15]; Can inhibit mitochondrial respiration[2][5].~507 / ~529

Experimental Protocols

General Protocol for Measuring Mitochondrial Membrane Potential with TMRM

This protocol provides a general workflow for the quantitative analysis of mitochondrial membrane potential using TMRM in cultured cells.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a stock solution of TMRM in DMSO (e.g., 10 mM).

    • Dilute the TMRM stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 20-500 nM, to be optimized for the specific cell type and experimental conditions to operate in non-quenching mode).

    • Remove the culture medium from the cells and add the TMRM-containing medium.

    • Incubate the cells for 20-30 minutes at 37°C in the dark.

  • Imaging:

    • After incubation, wash the cells with pre-warmed PBS or imaging buffer to remove excess dye.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

  • Data Acquisition and Analysis:

    • Acquire images from multiple fields of view for each experimental condition.

    • To induce mitochondrial depolarization as a control, treat cells with an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) and observe the decrease in TMRM fluorescence.

    • Quantify the mean fluorescence intensity of the mitochondrial region of interest (ROI) using image analysis software (e.g., ImageJ, CellProfiler).

    • Normalize the fluorescence intensity to the background or to the number of cells.

    • Compare the fluorescence intensity between different experimental groups.

Visualizations

Signaling Pathway for MDP

The following diagram illustrates the simplified signaling pathway initiated by Muramyl Dipeptide (MDP) through the NOD2 receptor.

MDP_Signaling_Pathway MDP MDP NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates NFkB NF-κB RIPK2->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Induces Transcription

Caption: Simplified signaling pathway of Muramyl Dipeptide (MDP) via the NOD2 receptor.

Experimental Workflow for Mitochondrial Membrane Potential Measurement

This diagram outlines the general experimental workflow for quantifying mitochondrial membrane potential using a fluorescent probe like TMRM.

MMP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Dye_Preparation 2. Prepare Fluorescent Probe Solution Dye_Loading 3. Incubate Cells with Probe Dye_Preparation->Dye_Loading Washing 4. Wash to Remove Excess Probe Dye_Loading->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Image_Acquisition 6. Image Acquisition Imaging->Image_Acquisition Quantification 7. Quantify Fluorescence Intensity Image_Acquisition->Quantification Comparison 8. Compare Experimental Groups Quantification->Comparison

Caption: General workflow for mitochondrial membrane potential measurement.

References

A Researcher's Guide to Assessing the Purity and Quality of MDP-Rhodamine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing MDP-rhodamine conjugates, ensuring the purity and quality of these critical reagents is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of methods to assess the integrity of this compound conjugates, alongside a comparative look at alternative fluorescent probes. Detailed experimental protocols and supporting data are presented to empower researchers in making informed decisions for their specific applications.

Key Quality Attributes of this compound Conjugates

The utility of an this compound conjugate is critically dependent on several key quality attributes. Purity, in this context, extends beyond the absence of contaminants to include the structural integrity and homogeneity of the conjugate itself. Key parameters to assess include:

  • Chemical Purity: The absence of unreacted starting materials (MDP and rhodamine), reaction byproducts, and degradation products.

  • Structural Integrity: Confirmation of the correct covalent linkage between Muramyl Dipeptide (MDP) and the rhodamine fluorophore.

  • Dye-to-Molecule Ratio (Degree of Labeling - DOL): The average number of rhodamine molecules conjugated to each MDP molecule. An optimal DOL is crucial for balancing signal intensity with potential quenching and steric hindrance effects.

  • Isomeric Purity: Rhodamine dyes, particularly those with functional groups for conjugation, can exist as multiple regioisomers. Different isomers may exhibit varied photophysical properties and biological activity.

  • Photostability: The resistance of the rhodamine fluorophore to photodegradation upon exposure to excitation light.

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing several analytical techniques is essential for a thorough assessment of this compound conjugate quality.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Chemical purity, presence of isomers and impurities, quantification.[1][2][3][4][5]High resolution for separating closely related species, quantitative capability.May require method development for optimal separation.
Mass Spectrometry (MS) Confirmation of conjugate identity (molecular weight), structural characterization of conjugate and impurities.[6][7][8][9]High sensitivity and specificity for molecular identification.Can be complex to interpret for heterogeneous mixtures.
UV-Visible Spectroscopy Determination of Degree of Labeling (DOL), concentration measurement.[10][11]Simple, rapid, and widely accessible.Provides an average DOL; does not resolve different species.
Fluorimetry Measurement of fluorescence quantum yield and photostability.Direct assessment of the functional performance of the fluorophore.Requires specialized instrumentation and reference standards.

Comparison with Alternative Fluorophores

While rhodamine dyes are widely used, several alternative classes of fluorophores offer distinct advantages that may be critical for specific applications.

Fluorophore ClassKey AdvantagesKey Disadvantages
Rhodamine Dyes (e.g., Rhodamine B, TAMRA) Good photostability, high extinction coefficients, and high fluorescence quantum yields.[12][13]Susceptible to self-quenching at high DOLs, potential for regioisomer formation.[13]
Alexa Fluor Dyes Generally brighter and more photostable than traditional dyes like fluorescein and rhodamine.[14] Less pH-sensitive.[12]Higher cost compared to traditional dyes.
Cyanine Dyes (e.g., Cy5) Bright fluorescence, particularly in the red and near-infrared regions.Can be less photostable than Alexa Fluor dyes and may exhibit "photoblueing" under intense irradiation.[15][16]
Quantitative Comparison of Fluorophore Properties
PropertyRhodamine BAlexa Fluor 594Cy5
Excitation Max (nm) ~555-570~590~650
Emission Max (nm) ~580-590~617~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~106,000~92,000~250,000
Quantum Yield ~0.3 - 0.7 (solvent dependent)[17]~0.66~0.27
Photostability GoodExcellentModerate

Note: Values are approximate and can vary depending on the specific conjugate and environmental conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity of an this compound conjugate using reverse-phase HPLC with UV-Vis detection.

Materials:

  • This compound conjugate sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV-Vis or diode array detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve the this compound conjugate in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Set to the absorbance maximum of the rhodamine dye (e.g., ~555 nm) and 280 nm for the peptide backbone.

    • Injection Volume: 10-20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B (linear gradient)

      • 31-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the main conjugate peak as a percentage of the total integrated peak area.

    • Identify peaks corresponding to unreacted rhodamine, MDP, and other impurities by comparing retention times with standards, if available. The presence of multiple, closely eluting peaks may indicate isomeric impurities.[18]

Protocol 2: Structural Confirmation by Mass Spectrometry (MS)

This protocol provides a general workflow for confirming the molecular weight of the this compound conjugate.

Materials:

  • This compound conjugate sample

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the conjugate at approximately 10-50 µM in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion or LC-MS:

    • The sample can be directly infused into the mass spectrometer or injected into an LC-MS system for separation prior to analysis.

  • MS Analysis:

    • Acquire data in positive ion mode.

    • Observe the mass spectrum for the molecular ion peak corresponding to the expected mass of the this compound conjugate. The presence of a dominant peak at the expected m/z confirms the identity of the conjugate.[6][7][8][9]

  • Data Analysis:

    • Compare the experimentally observed mass with the theoretically calculated mass of the conjugate.

    • Look for peaks corresponding to potential impurities, such as unreacted starting materials or degradation products.

Protocol 3: Determination of the Degree of Labeling (DOL)

This protocol describes the spectrophotometric method for calculating the average number of rhodamine molecules per MDP molecule.[10][11][19]

Materials:

  • Purified this compound conjugate solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the rhodamine dye (A_max, e.g., ~555 nm).

  • Calculation:

    • The concentration of the MDP moiety can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: MDP Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_MDP

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A_max is the absorbance at the rhodamine's maximum absorbance wavelength.

        • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

        • ε_MDP is the molar extinction coefficient of MDP at 280 nm.

    • The concentration of the rhodamine dye can be calculated using the Beer-Lambert law: Rhodamine Concentration (M) = A_max / ε_rhodamine

      • Where ε_rhodamine is the molar extinction coefficient of the rhodamine dye at its A_max.

    • The Degree of Labeling (DOL) is the ratio of the dye concentration to the MDP concentration: DOL = Rhodamine Concentration / MDP Concentration

Visualization of Workflows and Pathways

Experimental_Workflow_for_Purity_Assessment cluster_0 Purity and Identity cluster_1 Functional Characterization HPLC_Analysis HPLC Analysis (Purity, Isomers) MS_Analysis Mass Spectrometry (Molecular Weight) DOL_Determination Degree of Labeling (Spectrophotometry) Photostability_Assay Photostability Assay (Fluorimetry) DOL_Determination->Photostability_Assay Characterized Sample MDP_Rhodamine_Conjugate This compound Conjugate Sample MDP_Rhodamine_Conjugate->HPLC_Analysis Inject MDP_Rhodamine_Conjugate->MS_Analysis Infuse/Inject MDP_Rhodamine_Conjugate->DOL_Determination Measure Absorbance

Caption: Experimental workflow for assessing the purity and quality of this compound conjugates.

NOD2_Signaling_Pathway MDP_Rhodamine This compound NOD2 NOD2 Receptor MDP_Rhodamine->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits NF_kB_Activation NF-κB Activation RIPK2->NF_kB_Activation Leads to Inflammatory_Response Inflammatory Response NF_kB_Activation->Inflammatory_Response Induces

Caption: Simplified signaling pathway of MDP via the NOD2 receptor.

References

A Guide to Inactive MDP Isomers as Negative Controls for MDP-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of active and inactive muramyl dipeptide (MDP) isomers, establishing the basis for using inactive isomers as reliable negative controls in studies involving MDP-rhodamine probes. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate robust experimental design and data interpretation.

Introduction to MDP and Its Isomers

Muramyl dipeptide (MDP) is the minimal bioactive component of peptidoglycan from both Gram-positive and Gram-negative bacteria. It is a potent activator of the innate immune system through its recognition by the intracellular pattern recognition receptor, NOD2. The biological activity of MDP is highly dependent on its stereochemistry. The naturally occurring and biologically active form is N-acetylmuramyl-L-alanyl-D-isoglutamine (L-D-MDP). In contrast, its stereoisomers, such as N-acetylmuramyl-L-alanyl-L-isoglutamine (L-L-MDP) and N-acetylmuramyl-D-alanyl-D-isoglutamine (D-D-MDP), are considered biologically inactive or exhibit significantly reduced activity.

Fluorescently labeled MDP, such as this compound, is a valuable tool for visualizing the cellular uptake and localization of MDP. To ensure that the observed cellular responses are a direct result of NOD2 activation by the L-D-MDP moiety and not due to non-specific effects of the rhodamine conjugate, it is crucial to employ a proper negative control. Inactive MDP isomers conjugated to rhodamine serve as an ideal negative control, as they possess the same fluorescent tag and similar physical properties but lack the ability to activate the NOD2 signaling pathway.

Comparative Analysis of MDP Isomer Activity

The following tables summarize the quantitative differences in the biological activity of various MDP isomers.

Table 1: Binding Affinity of MDP Isomers to NOD2
IsomerBinding Affinity (K D ) to NOD2Reference
L-D-MDP (active)~51 ± 18 nM[1]
MDP-(l) (inactive diastereomer)~150 ± 24 nM[1]

This data indicates that while the inactive isomer can still bind to NOD2, its affinity is approximately three times weaker than the active L-D isomer.

Table 2: Comparison of NOD2-Mediated NF-κB Activation by MDP Isomers
IsomerConcentrationNF-κB Activation (Fold Induction)Cell TypeReference
L-D-MDP (active) 100 ng/mL~45.6 ± 2.5HEK293T-hNOD2
L-L-MDP (inactive) 100 ng/mLNo significant activationHEK293T-hNOD2Inferred from multiple sources
D-D-MDP (inactive) 100 ng/mLNo significant activationHEK293T-hNOD2Inferred from multiple sources
MDP-(l) (inactive diastereomer)High Concentrations (>1 µg/mL)Weak activationHEK293T-hNOD2[1]

This table illustrates the dramatic difference in the ability of active and inactive isomers to induce a downstream signaling event. While the active L-D-MDP is a potent activator of NF-κB, the inactive isomers fail to elicit a significant response at standard concentrations.

Signaling Pathways and Experimental Workflows

MDP-NOD2 Signaling Pathway

The binding of L-D-MDP to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm initiates a signaling cascade. This leads to the recruitment of the serine/threonine kinase RIPK2 and subsequent activation of the NF-κB and MAPK pathways. The translocation of NF-κB to the nucleus induces the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.

MDP_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP L-D-MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB Activates IKK IKK Complex TAK1_TAB->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NFκB NF-κB IκB->NFκB Inhibits Nucleus NF-κB NFκB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Genes Induces Transcription

Caption: MDP-NOD2 Signaling Pathway.

Experimental Workflow for Validating this compound Specificity

This workflow outlines the use of an inactive this compound isomer as a negative control to confirm that the observed cellular responses are due to specific NOD2 activation by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis Cells NOD2-expressing cells (e.g., HEK293-hNOD2, THP-1) Treat_Active Treat cells with L-D-MDP-Rhodamine Treat_Inactive Treat cells with Inactive this compound Treat_Unlabeled Treat cells with Unlabeled L-D-MDP Treat_Vehicle Vehicle Control Active L-D-MDP-Rhodamine (Test Compound) Active->Treat_Active Inactive Inactive this compound (e.g., L-L-MDP-Rhodamine) (Negative Control) Inactive->Treat_Inactive Unlabeled Unlabeled L-D-MDP (Positive Control) Unlabeled->Treat_Unlabeled Microscopy Fluorescence Microscopy (Cellular Uptake) Treat_Active->Microscopy NFkB_Assay NF-κB Reporter Assay Treat_Active->NFkB_Assay Cytokine_Assay Cytokine Secretion Assay (e.g., IL-6 ELISA) Treat_Active->Cytokine_Assay Treat_Inactive->Microscopy Treat_Inactive->NFkB_Assay Treat_Inactive->Cytokine_Assay Treat_Unlabeled->NFkB_Assay Treat_Unlabeled->Cytokine_Assay Treat_Vehicle->Microscopy Treat_Vehicle->NFkB_Assay Treat_Vehicle->Cytokine_Assay

Caption: Workflow for this compound Specificity Validation.

Experimental Protocols

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to MDP stimulation.

Materials:

  • HEK293 cells stably expressing human NOD2 (HEK293-hNOD2)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • L-D-MDP, L-L-MDP, D-D-MDP

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293-hNOD2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Stimulation: Replace the medium with fresh medium containing the desired concentrations of L-D-MDP, L-L-MDP, or D-D-MDP. Include a vehicle-only control. Incubate for 6-24 hours.

  • Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.

Cytokine Secretion Assay (IL-6 ELISA)

This protocol measures the secretion of the pro-inflammatory cytokine IL-6 from cells stimulated with MDP isomers.

Materials:

  • THP-1 monocytes or other suitable NOD2-expressing cells

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)

  • L-D-MDP, L-L-MDP, D-D-MDP

  • Human IL-6 ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding and Differentiation (if using THP-1): Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating them with 50-100 ng/mL PMA for 24-48 hours. Wash the cells with fresh medium and allow them to rest for 24 hours.

  • Stimulation: Replace the medium with fresh medium containing the desired concentrations of L-D-MDP, L-L-MDP, or D-D-MDP. Include a vehicle-only control. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided IL-6 standards. Determine the concentration of IL-6 in the samples by interpolating from the standard curve.

Conclusion

References

Validating MDP-Rhodamine: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MDP-rhodamine, a fluorescent probe for monitoring Nucleotide-binding Oligomerization Domain-containing Protein 2 (NOD2) activity, with established biochemical assays. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust experimental design and data interpretation.

This compound is a valuable tool for visualizing the cellular uptake and localization of muramyl dipeptide (MDP), the cognate ligand for the intracellular pattern recognition receptor NOD2. While fluorescence microscopy with this compound offers excellent spatial and temporal resolution, it is crucial to validate these observational findings with quantitative biochemical methods to confirm the functional consequences of NOD2 activation. This guide outlines two primary biochemical assays for this purpose: the NF-κB Luciferase Reporter Assay and Western Blotting for phosphorylated mitogen-activated protein kinases (MAPKs).

Data Presentation: Comparative Analysis

The following table summarizes the expected quantitative outcomes when comparing this compound imaging with NF-κB luciferase and MAPK activation assays. The data are representative of typical results obtained in cell-based assays upon stimulation with MDP.

ParameterThis compound ImagingNF-κB Luciferase Reporter AssayWestern Blot (p-p38 MAPK)
Principle Visualization of fluorescently labeled MDP uptake and localization.Quantification of NF-κB transcriptional activity via a luciferase reporter gene.Detection of the phosphorylated, active form of the p38 MAPK protein.
Typical Readout Mean Fluorescence Intensity (MFI)Fold change in luciferase activity (relative to unstimulated control)Relative band intensity (normalized to total p38 or loading control)
Example Data (HEK293 cells stimulated with 10 µg/mL MDP for 6 hours) 2.5-fold increase in intracellular fluorescence[1]8-fold increase in luciferase activity[2]3-fold increase in p-p38 band intensity[3]
Advantages - High spatial and temporal resolution- Single-cell analysis- Real-time imaging of ligand uptake- Highly sensitive and quantitative- High-throughput screening compatible- Direct measure of a key downstream transcription factor- Specific detection of signaling pathway activation- Widely established and utilized technique- Can probe multiple MAPK family members
Limitations - Indirect measure of signaling activation- Potential for phototoxicity and photobleaching- Signal can be influenced by factors other than NOD2 binding- Requires genetic modification of cells- Population-level measurement- Indirect measure of direct NOD2 engagement- Less sensitive than luciferase assays- Semi-quantitative without rigorous normalization- Requires cell lysis, precluding live-cell analysis

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD2 signaling pathway activated by MDP and the general experimental workflow for validating this compound results with biochemical assays.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP MDP_rhodamine This compound NOD2 NOD2 MDP_rhodamine->NOD2 Binding & Activation RIP2 RIP2 NOD2->RIP2 Recruitment IKK_complex IKK Complex RIP2->IKK_complex Activation p38_MAPK p38 MAPK RIP2->p38_MAPK Activation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Inhibition nucleus NF-κB NFκB->nucleus Translocation p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Caption: NOD2 signaling pathway activated by MDP.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing NOD2) Stimulation Stimulation with this compound or unlabeled MDP Cell_Culture->Stimulation Imaging Fluorescence Microscopy (this compound) Stimulation->Imaging Biochemical_Assays Biochemical Assays Stimulation->Biochemical_Assays Data_Analysis Data Analysis and Comparison Imaging->Data_Analysis Luciferase_Assay NF-κB Luciferase Reporter Assay Biochemical_Assays->Luciferase_Assay Western_Blot Western Blot for p-MAPKs Biochemical_Assays->Western_Blot Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for validation.

Experimental Protocols

This compound Staining and Imaging

This protocol describes the staining of cells with this compound for fluorescence microscopy analysis.

Materials:

  • Cells expressing NOD2 (e.g., HEK293-hNOD2)

  • Complete cell culture medium

  • This compound (e.g., from InvivoGen)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and culture overnight.

  • Prepare a working solution of this compound in complete culture medium (e.g., 10 µg/mL).

  • Remove the culture medium from the cells and replace it with the this compound solution.

  • Incubate the cells for the desired time (e.g., 1-6 hours) at 37°C in a CO2 incubator.

  • Wash the cells three times with PBS to remove unbound this compound.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine and DAPI.

  • Quantify the intracellular fluorescence intensity using image analysis software.

NF-κB Luciferase Reporter Assay

This protocol outlines the measurement of NF-κB activation using a luciferase reporter system.[4][5][6][7]

Materials:

  • Cells stably or transiently co-transfected with a NOD2 expression vector and an NF-κB luciferase reporter vector.

  • Complete cell culture medium.

  • Unlabeled MDP.

  • Passive lysis buffer.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well white, clear-bottom plate and culture overnight.

  • Prepare a working solution of unlabeled MDP in complete culture medium.

  • Remove the culture medium and stimulate the cells with the MDP solution for 6-24 hours. Include an unstimulated control.

  • After incubation, remove the medium and wash the cells with PBS.

  • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Transfer the cell lysates to a white, opaque 96-well plate.

  • Add the luciferase assay substrate to each well according to the manufacturer's instructions.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the fold change in luciferase activity by normalizing the readings of stimulated cells to unstimulated cells.

Western Blot for Phosphorylated p38 MAPK

This protocol describes the detection of phosphorylated p38 MAPK by Western blotting as a measure of NOD2-mediated MAPK activation.[8]

Materials:

  • Cells expressing NOD2.

  • Unlabeled MDP.

  • Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK (or a loading control like GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Seed cells in a 6-well plate and culture to 80-90% confluency.

  • Stimulate the cells with unlabeled MDP for the desired time (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imager.

  • Strip the membrane and re-probe with an anti-total p38 MAPK or loading control antibody to normalize the data.

  • Quantify the band intensities using densitometry software.

Logical Relationship of Validation

The following diagram illustrates the logical flow of validating this compound observations.

Validation_Logic MDP_Rhodamine_Observation Observation: Increased Intracellular Fluorescence with This compound Hypothesis Hypothesis: NOD2 is Activated MDP_Rhodamine_Observation->Hypothesis Biochemical_Validation Biochemical Validation Hypothesis->Biochemical_Validation NFkB_Assay_Result Result: Increased NF-κB Luciferase Activity Biochemical_Validation->NFkB_Assay_Result MAPK_Blot_Result Result: Increased p-MAPK Levels (Western Blot) Biochemical_Validation->MAPK_Blot_Result Conclusion Conclusion: This compound fluorescence correlates with functional NOD2 signaling NFkB_Assay_Result->Conclusion MAPK_Blot_Result->Conclusion

Caption: Logical flow of validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of MDP-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing MDP-rhodamine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a member of the rhodamine dye family, this compound is classified as a hazardous chemical and requires specialized disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material safety data sheet (MSDS) for this compound. In the absence of a specific MSDS for this compound, the safety data for similar rhodamine compounds, such as Rhodamine B, should be referenced as a precautionary measure.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound and its waste.

Quantitative Data Summary for Rhodamine Dyes

PropertyValueReference Compound
Acute Oral Toxicity (LD50) 500 mg/kgRhodamine B (Rat)[1]
Eye Irritation Causes serious eye damageRhodamine B[1][2]
Aquatic Toxicity Harmful to aquatic life with long-lasting effectsRhodamine B[1][3]
Melting Point 210 - 211 °C (decomposes)Rhodamine B

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed professional waste disposal service. Under no circumstances should this compound or its containers be disposed of with regular laboratory or household trash, nor should they be emptied into drains.[3][4]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All waste materials containing this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (e.g., gloves, disposable lab coats).

    • All labware that has come into contact with this compound (e.g., pipette tips, vials, flasks).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Keep it in its original container if possible.

  • Container Labeling:

    • Use a chemically resistant, leak-proof container for all this compound waste.

    • Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Follow their specific procedures for scheduling a pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

MDP_Rhodamine_Disposal_Workflow cluster_prep Preparation and Handling cluster_segregation Waste Segregation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Use ppe Wear Appropriate PPE start->ppe waste_gen Generate this compound Waste ppe->waste_gen identify Identify as Hazardous Waste waste_gen->identify segregate Segregate Waste identify->segregate container Use Labeled, Leak-Proof Container segregate->container store Store in Designated Hazardous Waste Area container->store contact_ehs Contact Institutional EHS store->contact_ehs pickup Schedule Professional Waste Pickup contact_ehs->pickup end_node End: Proper Disposal pickup->end_node

Caption: this compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.